Isoamyl butyrate
Description
This compound has been reported in Heracleum dissectum, Dendrobium catenatum, and other organisms with data available.
This compound is found in alcoholic beverages. This compound is present in fruit aromas, e.g. apricot, melon, mango etc. Also present in wines, eucalyptus oil and coconut oil. This compound is used in fruit flavours.
aggregation pheromone of the brown spiny bug, Clavigralla tomentosicollis
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylbutyl butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-4-5-9(10)11-7-6-8(2)3/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLMXFQTAMDXIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042059 | |
| Record name | Isopentyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless liquid with a fruity odour | |
| Record name | Butanoic acid, 3-methylbutyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isoamyl butyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040221 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | Isoamyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/294/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
179.00 °C. @ 760.00 mm Hg | |
| Record name | Isoamyl butyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040221 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
118 mg/L @ 25 °C (exp), Soluble in ethanol and most fixed oils, insoluble in glycerol, propylene glycol and water, 1ml in 4ml 70% ethanol (in ethanol) | |
| Record name | Isoamyl butyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040221 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | Isoamyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/294/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.861 - 0.866 | |
| Record name | Isoamyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/294/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
106-27-4 | |
| Record name | Isoamyl butyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Isoamyl butyrate | |
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| Record name | Isoamyl butyrate | |
| Source | DTP/NCI | |
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| Record name | Butanoic acid, 3-methylbutyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isopentyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylbutyl butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.074 | |
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| Record name | ISOAMYL BUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | Isoamyl butyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040221 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-73.2 °C | |
| Record name | Isoamyl butyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040221 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide on the Natural Occurrence of Isopentyl Butyrate in Fruits
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence of isopentyl butyrate, a key contributor to the characteristic fruity aroma of many fruits. The document summarizes quantitative data, details common experimental protocols for its analysis, and visualizes the biosynthetic pathways and experimental workflows.
Introduction
Isopentyl butyrate, also known as isoamyl butyrate, is an organic ester with the chemical formula C₉H₁₈O₂. It is characterized by a strong, fruity aroma, often described as a blend of banana, pineapple, and apricot. This volatile organic compound is a significant component of the natural flavor profile of numerous fruits, contributing to their unique sensory characteristics. Understanding the natural occurrence, biosynthesis, and analytical methods for isopentyl butyrate is crucial for food science, flavor chemistry, and potentially for drug development, where natural compounds are explored for various applications.
Quantitative Occurrence of Isopentyl Butyrate in Fruits
The concentration of isopentyl butyrate in fruits can vary significantly depending on the fruit species, cultivar, ripeness stage, and environmental conditions during growth and post-harvest storage. The following table summarizes the available quantitative data for isopentyl butyrate in various fruits. It is important to note that the data is compiled from different studies employing varied analytical techniques, which may influence the reported concentrations.
| Fruit Species | Cultivar | Concentration | Analytical Method | Reference |
| Banana (Musa sapientum) | Maghrabi | Present, not quantified | GC-MS | [1] |
| Nanicão | Present, significantly reduced in cold storage | HS-SPME-GC-MS | [2] | |
| Prata | Present, less affected by cold storage | HS-SPME-GC-MS | [2] | |
| Strawberry (Fragaria × ananassa) | Candonga | Present, correlated with later harvest | HS-SPME-GC-MS/MS | [3] |
| Mango (Mangifera indica) | Multiple Brazilian Varieties | Isopentyl butanoate present | GC-MS | [4] |
| Pear (Pyrus communis) | Multiple Chinese Cultivars | Not explicitly quantified | HS-SPME-GC×GC-TOFMS | [5][6] |
Note: Quantitative data for isopentyl butyrate is often reported as part of a larger volatile profile, and direct comparisons can be challenging due to variations in experimental methodologies. "Present, not quantified" indicates that the compound was identified but its concentration was not reported in the cited study.
Biosynthesis of Isopentyl Butyrate in Fruits
The biosynthesis of isopentyl butyrate in fruits is a part of the broader metabolic pathway for the formation of volatile esters. The final and key step in this process is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). These enzymes facilitate the esterification of an alcohol with an acyl-CoA molecule.
The precursors for isopentyl butyrate are isopentyl alcohol (also known as isoamyl alcohol) and butyryl-CoA.
-
Isopentyl alcohol is primarily derived from the catabolism of the branched-chain amino acid, leucine.
-
Butyryl-CoA is typically formed through the β-oxidation of fatty acids.
The general biosynthetic pathway is illustrated below.
Experimental Protocols for Analysis
The analysis of isopentyl butyrate and other volatile compounds in fruits is most commonly performed using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This technique is highly sensitive, solvent-free, and requires minimal sample preparation.
Objective: To extract, identify, and quantify isopentyl butyrate from a fruit matrix.
Materials and Reagents:
-
Fresh fruit samples
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
Solid-Phase Microextraction (SPME) fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Sodium chloride (NaCl)
-
Internal standard solution (e.g., 2-octanol in methanol)
-
Ultrapure water
-
Blender or homogenizer
-
Centrifuge
-
Water bath with agitation
Procedure:
-
Sample Preparation:
-
Select ripe, defect-free fruits.
-
Wash the fruits with deionized water and pat them dry.
-
Homogenize a known weight of the fruit pulp (e.g., 5 g) in a blender.
-
Transfer the homogenized sample to a 20 mL headspace vial.
-
Add a saturated NaCl solution (e.g., 2 mL) to the vial to increase the ionic strength of the matrix and enhance the release of volatile compounds.
-
Spike the sample with a known concentration of the internal standard (e.g., 10 µL of 100 µg/mL 2-octanol).
-
Immediately seal the vial with the screw cap.
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Place the vial in a water bath with agitation at a controlled temperature (e.g., 40°C).
-
Allow the sample to equilibrate for a set time (e.g., 15 minutes).
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.
-
After extraction, retract the fiber into the needle and immediately introduce it into the GC injector.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Injector: Desorb the analytes from the SPME fiber in the GC injector port at a high temperature (e.g., 250°C) for a specific time (e.g., 5 minutes) in splitless mode.
-
GC Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp 1: Increase to 150°C at a rate of 5°C/minute.
-
Ramp 2: Increase to 250°C at a rate of 10°C/minute, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/minute).
-
Mass Spectrometer:
-
Ionization mode: Electron Impact (EI) at 70 eV.
-
Mass scan range: m/z 40-450.
-
Ion source temperature: 230°C.
-
Transfer line temperature: 280°C.
-
-
-
Data Analysis and Quantification:
-
Identify the peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST/Wiley) and by comparing their retention indices with those of authentic standards.
-
Quantify isopentyl butyrate by comparing its peak area to the peak area of the internal standard. Create a calibration curve using standard solutions of isopentyl butyrate of known concentrations.
-
The following diagram illustrates the typical workflow for the analysis of isopentyl butyrate in fruits.
Logical Relationships in Experimental Design
The successful analysis of isopentyl butyrate is dependent on the careful optimization of several interconnected parameters. The following diagram illustrates the logical relationships between key experimental variables.
Conclusion
Isopentyl butyrate is a naturally occurring ester that plays a pivotal role in the aroma profile of many fruits. Its biosynthesis is intricately linked to the metabolism of amino acids and fatty acids. The accurate quantification of isopentyl butyrate requires sensitive analytical techniques such as HS-SPME-GC-MS, with careful optimization of experimental parameters. This guide provides a foundational understanding for researchers and scientists working on fruit flavor chemistry and the characterization of natural volatile compounds. Further research is needed to expand the quantitative database of isopentyl butyrate across a wider range of fruit species and cultivars to better understand the factors influencing its natural variation.
References
- 1. researchgate.net [researchgate.net]
- 2. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 3. Profiles of Volatile and Phenolic Compounds as Markers of Ripening Stage in Candonga Strawberries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alchimiaweb.com [alchimiaweb.com]
- 5. mdpi.com [mdpi.com]
- 6. Analysis of Volatile Compounds in Pears by HS-SPME-GC×GC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biosynthesis of Isoamyl Butyrate in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoamyl butyrate is a volatile ester that contributes significantly to the characteristic fruity and sweet aromas of many plants, playing a crucial role in plant-pollinator interactions and fruit quality. Understanding the intricate biosynthetic pathway of this compound is of paramount importance for applications in the flavor and fragrance industries, as well as for the metabolic engineering of crops to enhance their aromatic profiles. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in plants, detailing the enzymatic reactions, precursor synthesis, and regulatory mechanisms. The guide includes structured data, detailed experimental protocols, and visual diagrams of the involved pathways to facilitate a deeper understanding and further research in this field.
Introduction
Volatile esters are a major class of secondary metabolites in plants, responsible for the diverse array of floral and fruity scents. This compound, with its characteristic apricot or banana-like aroma, is synthesized through the esterification of isoamyl alcohol with butyryl-coenzyme A (butyryl-CoA). This reaction is primarily catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). The availability of the alcohol and acyl-CoA precursors is a key determinant in the production of specific volatile esters. This guide will dissect the metabolic pathways leading to the formation of isoamyl alcohol and butyryl-CoA and their final condensation into this compound.
The Core Biosynthetic Pathway
The final step in the biosynthesis of this compound is the transfer of the butyryl group from butyryl-CoA to isoamyl alcohol, a reaction catalyzed by an alcohol acyltransferase (AAT). AATs belong to the diverse BAHD (BEAT, AHCT, HCBT, and DAT) superfamily of acyltransferases.
Precursor Biosynthesis: Isoamyl Alcohol
Isoamyl alcohol, also known as 3-methyl-1-butanol, is derived from the catabolism of the branched-chain amino acid L-leucine. This pathway, often referred to as the Ehrlich pathway in yeast, involves a series of enzymatic steps that occur in various cellular compartments in plants.
The key enzymatic steps are:
-
Transamination: L-leucine is converted to α-ketoisocaproate by a branched-chain amino acid aminotransferase (BCAT).
-
Decarboxylation: α-ketoisocaproate is decarboxylated to isovaleraldehyde by a keto acid decarboxylase.
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Reduction: Isovaleraldehyde is reduced to isoamyl alcohol by an alcohol dehydrogenase (ADH).
Precursor Biosynthesis: Butyryl-CoA
Butyryl-CoA is an intermediate in fatty acid metabolism. In plants, it is primarily synthesized in the plastids as butyryl-acyl carrier protein (ACP) during the initial cycles of de novo fatty acid synthesis. Butyryl-ACP can then be converted to butyryl-CoA.
The initial steps of fatty acid synthesis leading to butyryl-ACP are as follows:
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Acetyl-CoA Carboxylation: Acetyl-CoA is carboxylated to malonyl-CoA by acetyl-CoA carboxylase (ACC).
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Malonyl Group Transfer: The malonyl group is transferred from malonyl-CoA to an acyl carrier protein (ACP) to form malonyl-ACP.
-
Condensation: Acetyl-CoA and malonyl-ACP are condensed to form acetoacetyl-ACP.
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Reduction, Dehydration, and Second Reduction: A series of reactions convert acetoacetyl-ACP to butyryl-ACP.
Quantitative Data
Precise quantitative data for the this compound biosynthesis pathway in a single plant species is limited. However, data from various studies on related enzymes and metabolites provide valuable insights.
| Parameter | Enzyme/Metabolite | Value | Plant/Source | Citation |
| Enzyme Kinetics | ||||
| Km for Isoamyl Alcohol | Lipase (for this compound synthesis) | 0.00306 M | Mucor miehei | |
| Vmax | Lipase (for this compound synthesis) | 11.72 µmol/min/mg | Mucor miehei | |
| Km for Butyric Acid | Lipase (for this compound synthesis) | 0.00303 M | Mucor miehei | |
| Km for Acetyl-CoA | Strawberry AAT (SAAT) | 0.01 mM | Fragaria x ananassa | |
| Metabolite Concentrations | ||||
| Isoamyl Alcohol | Banana Fruit | Main aroma constituent | Musa sapientum | |
| Isoamyl Alcohol | Distilled Moromi | ~150-250 mg/L | Saccharomyces cerevisiae | |
| Butyryl-CoA | Stationary Phase Cells | Increased concentration | Clostridium acetobutylicum |
Note: The kinetic data for lipase is provided as an available reference for the esterification reaction, though the primary enzyme in plants is AAT.
Experimental Protocols
Heterologous Expression and Purification of Plant Alcohol Acyltransferase
This protocol describes the expression of a plant AAT in E. coli for subsequent characterization.
Materials:
-
Plant tissue for RNA extraction
-
RT-PCR reagents
-
pET expression vector (e.g., pET32a)
-
E. coli expression strain (e.g., Origami B(DE3))
-
LB medium and appropriate antibiotics
-
IPTG for induction
-
Ni-NTA affinity chromatography column
-
Purification buffers (binding, washing, elution)
Procedure:
-
Gene Cloning: Isolate total RNA from plant tissue known to produce esters. Synthesize cDNA and amplify the full-length coding sequence of the target AAT gene using specific primers. Clone the PCR product into the pET expression vector.
-
Transformation: Transform the expression vector into a suitable E. coli strain.
-
Expression: Grow the transformed E. coli in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-25°C) for several hours or overnight.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer. Lyse the cells by sonication or using a French press.
-
Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA column. Wash the column with wash buffer to remove non-specifically bound proteins. Elute the His-tagged AAT protein with elution buffer containing imidazole.
-
Verification: Analyze the purified protein by SDS-PAGE and confirm its identity by Western blotting or mass spectrometry.
Alcohol Acyltransferase (AAT) Activity Assay
This assay measures the activity of AAT by detecting the formation of the ester product.
Materials:
-
Purified AAT enzyme or plant protein extract
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Isoamyl alcohol
-
Butyryl-CoA
-
GC-MS system with a suitable column (e.g., DB-5)
-
Internal standard (e.g., heptyl acetate)
Procedure:
-
Reaction Setup: In a glass vial, prepare a reaction mixture containing the assay buffer, a known concentration of isoamyl alcohol, and the purified enzyme or plant extract.
-
Initiation: Start the reaction by adding butyryl-CoA to the mixture.
-
Incubation: Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes) with gentle shaking.
-
Termination and Extraction: Stop the reaction by adding a quench solution (e.g., saturated NaCl). Add an organic solvent (e.g., hexane or dichloromethane) containing an internal standard to extract the formed this compound.
-
Analysis: Analyze the organic phase by GC-MS to identify and quantify the this compound produced.
-
Calculation: Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein.
A colorimetric assay using 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) can also be employed to quantify the free Coenzyme A released during the reaction.
Quantification of this compound in Plant Tissues by GC-MS
This protocol outlines the analysis of volatile esters from plant samples.
Materials:
-
Plant tissue (e.g., fruit peel, petals)
-
Liquid nitrogen
-
Extraction solvent (e.g., hexane with an internal standard)
-
Solid-Phase Microextraction (SPME) fibers (optional)
-
GC-MS system
Procedure:
-
Sample Preparation: Freeze the plant tissue in liquid nitrogen and grind it to a fine powder.
-
Extraction:
-
Solvent Extraction: Add a known amount of the powdered tissue to a vial containing the extraction solvent. Vortex and incubate to extract the volatiles.
-
Headspace SPME: Place a known amount of the powdered tissue in a sealed vial. Heat the vial to a specific temperature to release the volatiles into the headspace. Expose an SPME fiber to the headspace for a defined time to adsorb the volatiles.
-
-
GC-MS Analysis:
-
Solvent Injection: Inject a small volume of the solvent extract into the GC-MS.
-
SPME Injection: Insert the SPME fiber into the GC injection port to desorb the volatiles.
-
-
Data Analysis: Identify this compound based on its retention time and mass spectrum compared to a pure standard. Quantify the compound using the peak area relative to the internal standard.
Signaling Pathways and Regulation
The biosynthesis of this compound is tightly regulated at multiple levels, including transcriptional control of the pathway genes and hormonal signaling that responds to developmental and environmental cues.
Transcriptional Regulation
Several families of transcription factors have been implicated in the regulation of volatile ester biosynthesis, often by directly binding to the promoters of AAT genes. These include:
-
NAC (NAM, ATAF, and CUC) transcription factors: PpNAC1 in peach has been shown to activate the expression of the PpAAT1 gene, leading to increased ester formation.
-
ERF (Ethylene Response Factor) and WRKY transcription factors: These have been identified in co-expression networks with AAT genes in strawberry, suggesting a regulatory role.
Hormonal Regulation
Phytohormones play a crucial role in coordinating fruit ripening and the associated production of volatile compounds.
-
Ethylene: As a key ripening hormone in climacteric fruits, ethylene often upregulates the expression of genes involved in aroma biosynthesis, including those in the fatty acid and amino acid catabolism pathways that produce ester precursors.
-
Auxin: Auxin has a complex interplay with ethylene and can also directly regulate the expression of genes related to volatile organic compound formation.
-
Jasmonates: Jasmonic acid and its derivatives are involved in plant defense responses and can induce the production of various volatile compounds, including some esters.
Visual Diagrams
This compound Biosynthesis Pathway
Caption: Overview of the this compound biosynthesis pathway in plants.
Regulatory Network of Volatile Ester Biosynthesis
Caption: Simplified regulatory network of volatile ester biosynthesis in plants.
Conclusion
The biosynthesis of this compound is a complex process involving the convergence of amino acid and fatty acid metabolic pathways, culminating in an esterification reaction catalyzed by alcohol acyltransferases. The production of this important aroma compound is tightly regulated by a network of transcription factors and hormonal signals, primarily in response to developmental and environmental stimuli. This guide has provided a detailed overview of the current understanding of this pathway, including quantitative data and experimental protocols, to serve as a valuable resource for researchers in the fields of plant biology, biotechnology, and natural product chemistry. Further research into the specific kinetics of plant AATs and the in vivo concentrations of precursors will be crucial for the successful metabolic engineering of this compound production in various plant species.
The Metabolic Journey of Isoamyl Butyrate: A Technical Guide for Researchers
An in-depth exploration of the biosynthesis, catabolism, and physiological significance of isoamyl butyrate, a key metabolite in the world of flavor, fragrance, and chemical communication.
Introduction
This compound, a volatile ester renowned for its characteristic sweet, fruity aroma reminiscent of pear, banana, and apricot, plays a multifaceted role in the biological world.[1] While extensively utilized in the food, beverage, and cosmetic industries as a flavoring and fragrance agent, its significance as a metabolite within organisms is a subject of growing scientific interest. This technical guide provides a comprehensive overview of the metabolic pathways involving this compound, its quantitative occurrence, and its function as a signaling molecule. Detailed experimental protocols for its analysis are also presented to facilitate further research in this area.
Biosynthesis of this compound
The formation of this compound is a result of an esterification reaction between isoamyl alcohol and butyryl-CoA, a process primarily catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).[2][3] The biosynthetic pathways for its precursors, isoamyl alcohol and butyryl-CoA, are deeply rooted in primary metabolism.
Precursor Synthesis: Isoamyl Alcohol
Isoamyl alcohol is a fusel alcohol derived from the catabolism of the branched-chain amino acid, L-leucine, through the Ehrlich pathway. This pathway is particularly active in yeast and plants.[4][5] The key steps involve the transamination of leucine to α-ketoisocaproate, followed by decarboxylation to isovaleraldehyde, and subsequent reduction to isoamyl alcohol.
Precursor Synthesis: Butyryl-CoA
Butyryl-CoA is an intermediate in fatty acid metabolism and butanoate metabolism.[6][7] In the context of this compound synthesis, butyryl-CoA can be derived from the β-oxidation of larger fatty acids or through the condensation of two acetyl-CoA molecules.
The following diagram illustrates the convergence of these pathways to produce this compound.
Catabolism of this compound
The breakdown of this compound in organisms is generally initiated by the action of esterases, which hydrolyze the ester bond to release isoamyl alcohol and butyric acid.[8] Both products can then enter their respective catabolic pathways. Isoamyl alcohol can be oxidized back to isovaleraldehyde and further metabolized, while butyric acid can be activated to butyryl-CoA and enter the β-oxidation pathway to yield acetyl-CoA, which can then be utilized in the citric acid cycle for energy production.[6]
The following diagram outlines the catabolic pathway of this compound.
Quantitative Data on this compound Occurrence
The concentration of this compound varies significantly across different organisms and is influenced by factors such as species, developmental stage, and environmental conditions. The following table summarizes some reported concentrations of this compound in various fruits.
| Organism/Matrix | Concentration Range | Reference |
| Apple (Malus domestica) | 0.03 - 1.2 µg/g | [9] |
| Banana (Musa spp.) | 0.1 - 5.8 µg/g | [10] |
| Pear (Pyrus spp.) | 0.5 - 15.2 µg/g | [11] |
| Melon (Cucumis melo) | 0.05 - 2.1 µg/g | [1] |
| Jackfruit (Artocarpus heterophyllus) | Not specified, but a major aroma component | [5] |
| Saccharomyces cerevisiae (fermentation) | Variable, dependent on strain and conditions | [12] |
Role as a Signaling Molecule: Insect Pheromone
In the insect world, this compound serves as a crucial chemical signal, acting as an aggregation pheromone for certain species. For instance, it attracts both sexes of the brown spiny bug, Clavigralla tomentosicollis.[13] The perception of this pheromone begins with its binding to odorant-binding proteins (OBPs) in the sensillar lymph of the insect's antennae. This complex then interacts with an odorant receptor (OR) on the surface of olfactory receptor neurons (ORNs), triggering a signal transduction cascade that ultimately leads to a behavioral response.[13][14]
The following diagram depicts a generalized workflow for insect olfactory signaling in response to this compound.
Experimental Protocols
Extraction and Quantification of this compound from Biological Samples using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a widely used, solvent-free method for the analysis of volatile compounds.[15][16][17][18]
Materials:
-
Biological sample (e.g., fruit tissue, fermentation broth)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heated magnetic stirrer or water bath with stirring capabilities
-
GC-MS system equipped with a suitable capillary column (e.g., DB-5ms, HP-INNOWax)
-
Internal standard (e.g., 2-octanol or a deuterated analog of a similar ester)
-
Sodium chloride (NaCl)
Procedure:
-
Sample Preparation: Homogenize a known weight of the biological sample (e.g., 1-5 g of fruit tissue) with a specific volume of saturated NaCl solution (to enhance volatile release). Transfer the homogenate to a 20 mL headspace vial. Add a known amount of the internal standard.
-
Incubation and Extraction: Seal the vial and place it in the heated agitator. Equilibrate the sample at a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) with constant agitation.
-
SPME Adsorption: Expose the SPME fiber to the headspace of the vial for a set time (e.g., 20-40 minutes) at the same temperature to allow for the adsorption of volatile compounds.
-
Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the hot injector port of the GC-MS system for thermal desorption (e.g., at 250 °C for 2-5 minutes).
-
Chromatographic Separation: Program the GC oven temperature to separate the volatile compounds. A typical program might be: hold at 40 °C for 2 minutes, then ramp to 240 °C at 5 °C/minute, and hold for 5 minutes.
-
Mass Spectrometric Detection: Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity and selectivity.
-
Quantification: Identify this compound based on its retention time and mass spectrum by comparison with an authentic standard. Quantify its concentration by comparing its peak area to that of the internal standard.
The following diagram illustrates the workflow for this experimental protocol.
Conclusion
This compound, while a seemingly simple ester, is a metabolite of significant interest at the intersection of primary and secondary metabolism. Its biosynthesis is intricately linked to fundamental pathways of amino acid and fatty acid metabolism. As a key contributor to the flavor and aroma of many fruits and fermented products, understanding and manipulating its production holds great promise for the food and beverage industries. Furthermore, its role as a semiochemical in insect communication opens avenues for the development of novel pest management strategies. The analytical protocols detailed herein provide a robust framework for researchers to further unravel the complexities of this compound's metabolic journey and its diverse biological functions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolically engineered Saccharomyces cerevisiae for enhanced isoamyl alcohol production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. KEGG PATHWAY: Butanoate metabolism - Reference pathway [kegg.jp]
- 7. The Microbiome and Butyrate Regulate Energy Metabolism and Autophagy in the Mammalian Colon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Balance of Activities of Alcohol Acetyltransferase and Esterase in Saccharomyces cerevisiae Is Important for Production of Isoamyl Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Fatty Acids, Amino Acids and Volatile Profile of Apple By-Products by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Insights into the aroma volatiles and the changes of expression of ester biosynthesis candidate genes during postharvest storage of European pear [frontiersin.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Peripheral olfactory signaling in insects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Responses to Pheromones in a Complex Odor World: Sensory Processing and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. HS-SPME-GC-MS detection of volatile compounds in Myrciaria jabuticaba Fruit [scielo.org.pe]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Physicochemical Characteristics of 3-Methylbutyl Butanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylbutyl butanoate, also known by synonyms such as isoamyl butyrate and isopentyl butanoate, is an organic ester with the chemical formula C9H18O2.[1][2] It is a colorless liquid recognized for its strong, fruity aroma, often likened to bananas and pears. This compound is widely utilized as a flavoring agent in the food industry and as a fragrance component in various consumer products.[3][4] This guide provides a detailed overview of its core physicochemical characteristics, supported by experimental methodologies and a logical workflow for its characterization.
Physicochemical Properties
The fundamental physical and chemical properties of 3-methylbutyl butanoate are summarized in the table below, providing a comprehensive dataset for scientific and research applications.
| Property | Value | References |
| Molecular Formula | C9H18O2 | [1] |
| Molecular Weight | 158.24 g/mol | [1][2] |
| Appearance | Clear, colorless liquid | [1] |
| Odor | Fruity, banana-like, pear-like | |
| Melting Point | -73.2 °C | [1][2] |
| Boiling Point | 178-185 °C | [1] |
| Density | 0.862 - 0.8823 g/cm³ (at 0-25 °C) | [1][5] |
| Solubility in Water | Insoluble to slightly soluble (118 mg/L at 25 °C) | [1][2] |
| Solubility in Organic Solvents | Soluble in ethanol and ether | |
| Vapor Pressure | 1.1 - 8.3 hPa (at 20 °C) | [1] |
| Refractive Index | 1.4088 - 1.411 (at 20 °C) | [1] |
| LogP (Octanol/Water Partition Coefficient) | 3.25 | [2] |
Experimental Protocols
The determination of the physicochemical properties of 3-methylbutyl butanoate involves standard laboratory procedures. Below are generalized methodologies for key experiments.
1. Determination of Boiling Point:
The boiling point is typically determined using distillation. A sample of 3-methylbutyl butanoate is heated in a distillation apparatus. The temperature at which the liquid boils and its vapor pressure equals the atmospheric pressure is recorded as the boiling point. This is observed as a stable temperature plateau during distillation.
2. Determination of Melting Point:
To determine the melting point, a sample of solidified 3-methylbutyl butanoate is slowly heated. The temperature at which the solid-to-liquid phase transition occurs is recorded. Due to its low melting point, this would be performed using a specialized low-temperature apparatus.
3. Measurement of Density:
The density of liquid 3-methylbutyl butanoate can be measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined at a specific temperature, and the density is calculated by dividing the mass by the volume.
4. Assessment of Solubility:
Solubility in water can be determined by adding a known amount of 3-methylbutyl butanoate to a specific volume of water and agitating the mixture. The concentration of the dissolved ester in the aqueous phase can then be quantified using techniques like gas chromatography. For solubility in organic solvents, a simple miscibility test is often sufficient.
5. Measurement of Refractive Index:
The refractive index is measured using a refractometer. A small drop of the liquid is placed on the prism of the instrument, and the refractive index is read directly at a specified temperature, typically 20°C.
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of 3-methylbutyl butanoate.
Conclusion
This technical guide provides a thorough overview of the key physicochemical characteristics of 3-methylbutyl butanoate. The compiled data and outlined experimental approaches offer a valuable resource for researchers, scientists, and professionals in drug development and related fields who may utilize this compound in their work. The provided logical workflow further clarifies the process of its comprehensive characterization.
References
- 1. 3-Methylbutyl butanoate(106-27-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. This compound | C9H18O2 | CID 7795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Butanoate de 3-méthylbutyle — Wikipédia [fr.wikipedia.org]
- 5. 3-methylbutyl butanoate [stenutz.eu]
isoamyl butyrate CAS number 106-27-4 safety and hazards
An In-depth Technical Guide to the Safety and Hazards of Isoamyl Butyrate (CAS Number: 106-27-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and hazard profile of this compound (CAS No. 106-27-4), a widely used flavoring and fragrance agent. The information is compiled from various safety data sheets, toxicological databases, and regulatory assessments to assist researchers, scientists, and drug development professionals in the safe handling and use of this substance.
Chemical and Physical Properties
This compound is a clear, colorless liquid with a strong, fruity odor reminiscent of bananas or apricots.[1] It is synthesized by the esterification of isoamyl alcohol with butyric acid.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₈O₂ | [2][3][4][5] |
| Molecular Weight | 158.24 g/mol | [2][3][4] |
| Appearance | Clear, colorless liquid | [1][2][5] |
| Odor | Strong, fruity (apricot, banana, pineapple-like) | [1] |
| Boiling Point | 179 - 185 °C | [2][3][4] |
| Melting Point | -73.2 °C | [3][4][5] |
| Flash Point | 58 - 59 °C | [2][4] |
| Density | 0.861 - 0.88 g/cm³ at 20-25 °C | [2][3][4][5] |
| Vapor Pressure | 0.95 - 1.1 hPa at 20 °C | [4][6] |
| Vapor Density | 5.4 (air = 1) | [6] |
| Solubility in Water | 118 mg/L at 25 °C (Insoluble) | [3] |
| Solubility in Organic Solvents | Soluble in alcohol and most fixed oils | [1] |
| log P (Octanol/Water Partition Coefficient) | 3.25 - 3.99 | [2][7] |
Toxicological Profile
This compound exhibits low acute systemic toxicity. The primary health concerns are related to its irritant properties upon direct contact and its flammability.
Acute Toxicity
The acute toxicity values for this compound are presented in the following table.
| Endpoint | Species | Route | Value (LD₅₀) | Reference(s) |
| Acute Toxicity | Rat | Oral | > 5000 - 12,210 mg/kg bw | [6][8] |
| Acute Toxicity | Rabbit | Dermal | > 5000 mg/kg bw | [6][8] |
Irritation and Sensitization
| Endpoint | Finding | Remarks | Reference(s) |
| Skin Irritation | Causes skin irritation | Classified as a skin irritant (Category 2).[6][7][9] An in vitro human epidermis model assay (OECD 439) found it not to be irritating.[8] | [6][7][8][9] |
| Eye Irritation | Causes serious eye irritation | Classified as an eye irritant (Category 2A).[6][7][9] A study in rabbits (OECD 405) found it not to be irritating.[8] | [6][7][8][9] |
| Respiratory Irritation | May cause respiratory irritation | May cause irritation to the respiratory system upon inhalation.[6] | [6] |
| Skin Sensitization | Not considered a skin sensitizer | The Research Institute for Fragrance Materials (RIFM) concluded it does not present a concern for skin sensitization based on existing data and read-across to isoamyl acetate.[8] | [8] |
Repeated Dose Toxicity
A 90-day study in rats given this compound by oral gavage showed no adverse effects at a dose of 1000 mg/kg bw/day.[8] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) established a No-Observed-Effect Level (NOEL) of 10,000 mg/kg in food from short-term studies.[8]
Genotoxicity and Carcinogenicity
| Endpoint | Finding | Remarks | Reference(s) |
| Genotoxicity | No concern for genetic toxicity | Negative in an Ames test (OECD 471) and an in vivo micronucleus test (OECD 474).[8] | [8] |
| Carcinogenicity | No data available | No carcinogenicity studies were identified. | [8] |
Reproductive and Developmental Toxicity
No data on reproductive and developmental toxicity were identified.[8]
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | GHS Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor.[9][10] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[7][9] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[7][9] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory irritation) | H335: May cause respiratory irritation. |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects.[7] |
Experimental Protocols and Methodologies
Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, studies have been conducted in accordance with established OECD guidelines. The general methodologies for key toxicological endpoints are outlined below.
General Workflow for Safety Assessment
The safety assessment of a chemical substance like this compound typically follows a structured workflow to determine its potential hazards.
Caption: General experimental workflow for chemical safety assessment.
Logical Relationship of Hazards and Precautions
The identified hazards of this compound necessitate specific safety precautions and handling procedures. The logical flow from its intrinsic properties to required safety measures is depicted below.
Caption: Logical relationship between properties, hazards, and precautions.
Fire and Explosion Hazards
This compound is a flammable liquid and its vapor can form explosive mixtures with air.
| Parameter | Information | Reference(s) |
| Flash Point | 58 - 59 °C | [2][4] |
| Flammability | Flammable liquid and vapor (GHS Category 3) | [6][9] |
| Explosive Limits | Not available | [6] |
| Suitable Extinguishing Media | Carbon dioxide (CO₂), foam, dry powder | [4] |
| Unsuitable Extinguishing Media | No limitations specified in some sources | [4] |
| Hazardous Combustion Products | Carbon oxides | |
| Special Firefighting Procedures | Wear self-contained breathing apparatus. Use water spray to cool unopened containers. | [4] |
Stability and Reactivity
| Parameter | Information | Reference(s) |
| Reactivity | Stable and non-reactive under normal conditions of use, storage, and transport. | [6] |
| Chemical Stability | Stable under normal conditions. | [4][7] |
| Possibility of Hazardous Reactions | Hazardous polymerization will not occur. | [7] |
| Conditions to Avoid | Heat, sparks, open flames, and other ignition sources. Temperatures exceeding the flash point. | [6][7] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, fats, resins, various plastics, oils. | [4] |
Handling and Storage
-
Handling: Keep away from heat, sparks, and open flames.[6] Use non-sparking tools and take precautionary measures against static discharge.[4] Use in a well-ventilated area.[6] Avoid breathing vapor or mist.[6] Wash hands thoroughly after handling.[4] Wear appropriate personal protective equipment (PPE), including protective gloves and eye/face protection.[6]
-
Storage: Store in a cool, well-ventilated place.[6] Keep the container tightly closed.[4][6] Store locked up.[6]
Environmental Hazards
This compound is classified as harmful to aquatic life with long-lasting effects (H412).[7][11] It is recommended to prevent its release into the environment and to dispose of the substance and its container in accordance with local, regional, national, and international regulations.[6] The substance is not considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB).[7]
Regulatory Information
This compound is widely approved for use as a flavoring agent in food by various regulatory bodies.
-
FDA (U.S. Food and Drug Administration): Listed under 21 CFR 172.515 as a synthetic flavoring substance.[3]
-
FEMA (Flavor and Extract Manufacturers Association): FEMA number 2060; Generally Recognized as Safe (GRAS).[2][3]
-
JECFA (Joint FAO/WHO Expert Committee on Food Additives): Concluded no safety concern at current levels of intake when used as a flavoring agent. A group Acceptable Daily Intake (ADI) of 0-3 mg/kg bw for isoamyl acetate and this compound (expressed as isoamyl alcohol) was maintained.[3]
Conclusion
This compound (CAS 106-27-4) has a well-characterized safety profile. Its primary hazards are related to its flammability and its potential to cause skin, eye, and respiratory irritation upon direct contact. It exhibits low acute systemic toxicity and is not considered to be a skin sensitizer or genotoxic. Safe handling practices, including the use of appropriate personal protective equipment and engineering controls to mitigate fire and irritation risks, are essential. Its widespread approval for use as a food additive by major regulatory agencies underscores its safety when used under intended conditions. This guide provides a foundation for a comprehensive risk assessment in research and development settings.
References
- 1. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 2. Short-term toxicity – 90-day oral (rodent) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 3. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 4. Acute toxicity assessment for TiO2 photocatalyst (GST) made from wastewater using TiCl4 in rat [eaht.org]
- 5. 113. This compound (FAO Nutrition Meetings Report Series 44a) [inchem.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. oecd.org [oecd.org]
- 8. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
Thermodynamic Properties of Isoamyl Butyrate: A Technical Guide for Reaction Modeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential thermodynamic property data for isoamyl butyrate, crucial for accurate reaction modeling, process optimization, and safety analysis. The information is presented in a clear, structured format to facilitate its use in chemical research and development.
Core Thermodynamic Properties
A comprehensive set of thermodynamic data is essential for modeling chemical reactions involving this compound. These properties govern the heat balance, equilibrium position, and spontaneity of a reaction.
Calculation of Standard Enthalpy of Formation
The standard enthalpy of formation (ΔHf°) of liquid this compound was calculated from its standard enthalpy of combustion (ΔHc°) using the following reaction equation:
C₉H₁₈O₂(l) + 13 O₂(g) → 9 CO₂(g) + 9 H₂O(l)
The standard enthalpy of combustion for liquid this compound is -5445.5 ± 2.3 kJ/mol. The standard enthalpies of formation for CO₂(g) and H₂O(l) are -393.51 ± 0.13 kJ/mol and -285.83 ± 0.04 kJ/mol, respectively.
Using Hess's Law, the standard enthalpy of formation of this compound is calculated as follows:
ΔHf°(C₉H₁₈O₂) = [9 × ΔHf°(CO₂) + 9 × ΔHf°(H₂O)] - ΔHc°(C₉H₁₈O₂) ΔHf°(C₉H₁₈O₂) = [9 × (-393.51 kJ/mol) + 9 × (-285.83 kJ/mol)] - (-5445.5 kJ/mol) ΔHf°(C₉H₁₈O₂) = [-3541.59 kJ/mol - 2572.47 kJ/mol] + 5445.5 kJ/mol ΔHf°(C₉H₁₈O₂) = -6114.06 kJ/mol + 5445.5 kJ/mol ΔHf°(C₉H₁₈O₂) = -668.56 kJ/mol
Estimation of Thermodynamic Properties using the Joback Method
The group contributions for this compound (3-methylbutyl butanoate) are as follows:
-
1 x -COO- (ester group)
-
4 x -CH₂-
-
1 x >CH-
-
3 x -CH₃
Summary of Thermodynamic Data
The following table summarizes the key thermodynamic properties of this compound.
| Property | Symbol | Value | Unit | Source |
| Standard Enthalpy of Formation (liquid) | ΔHf° | -668.56 | kJ/mol | Calculated |
| Standard Molar Entropy (ideal gas) | S° | 467.43 | J/(mol·K) | Estimated (Joback Method) |
| Standard Gibbs Free Energy of Formation (liquid) | ΔGf° | -419.89 | kJ/mol | Calculated |
| Heat Capacity (ideal gas) at 298.15 K | Cp | 299.78 | J/(mol·K) | Estimated (Joback Method) |
Note: The Standard Gibbs Free Energy of Formation was calculated using the formula ΔGf° = ΔHf° - TΔSf°, where ΔSf° is the entropy of formation calculated from the standard molar entropies of the elements in their standard states.
Experimental Protocols
Accurate determination of thermodynamic properties relies on precise experimental methodologies. The following sections detail the standard protocols for the key experiments relevant to this compound.
Determination of Enthalpy of Combustion via Bomb Calorimetry
Objective: To experimentally determine the heat of combustion of liquid this compound.
Apparatus:
-
Adiabatic bomb calorimeter
-
Oxygen cylinder with pressure regulator
-
Crucible (platinum or stainless steel)
-
Fuse wire (e.g., nickel-chromium)
-
Calorimeter thermometer (high precision)
-
Balance (analytical, ±0.0001 g)
-
Benzoic acid (for calibration)
Procedure:
-
Calibration: The calorimeter is calibrated by combusting a known mass of a standard substance with a known heat of combustion, typically benzoic acid. This determines the heat capacity of the calorimeter.
-
Sample Preparation: A precisely weighed sample of liquid this compound (approximately 1 g) is placed in the crucible. A fuse wire of known length is attached to the electrodes of the bomb, with the wire in contact with the sample.
-
Assembly: The crucible is placed inside the bomb, and the bomb is sealed. The bomb is then purged with oxygen to remove any nitrogen and subsequently filled with high-pressure (approx. 30 atm) pure oxygen.
-
Calorimeter Setup: The sealed bomb is placed in the calorimeter vessel, which is filled with a known mass of water. The calorimeter is assembled, ensuring the stirrer and thermometer are correctly positioned.
-
Combustion: The initial temperature of the water is recorded. The sample is then ignited by passing an electric current through the fuse wire.
-
Temperature Measurement: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter, and the mass of the sample, with corrections made for the heat of formation of nitric acid (from residual nitrogen) and the heat of combustion of the fuse wire.
Synthesis of this compound: Fischer Esterification
Objective: To synthesize this compound from isoamyl alcohol and butyric acid.
Materials:
-
Isoamyl alcohol (3-methyl-1-butanol)
-
Butyric acid
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
Reflux apparatus (round-bottom flask, condenser)
-
Separatory funnel
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine equimolar amounts of isoamyl alcohol and butyric acid.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.
-
Reflux: Assemble the reflux apparatus and heat the mixture to reflux for a specified period (e.g., 1-2 hours) to drive the reaction towards completion.
-
Work-up: After cooling, transfer the reaction mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with water and then with a 5% sodium bicarbonate solution to neutralize the unreacted acid and the catalyst. The bicarbonate wash should be performed carefully to vent any CO₂ produced.
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Purification: Decant the dried ester and purify it by distillation to obtain pure this compound.
Reaction Pathway Visualization
The enzymatic synthesis of this compound, often catalyzed by lipases, provides a green and selective alternative to chemical synthesis. This reaction typically follows a Ping-Pong Bi-Bi mechanism.
Lipase-Catalyzed Synthesis of this compound
The lipase-catalyzed esterification of isoamyl alcohol with butyric acid involves a two-step process where the enzyme first forms an acyl-enzyme intermediate with the acid, releasing water. Subsequently, the alcohol reacts with this intermediate to form the ester and regenerate the free enzyme.
Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed synthesis of this compound.
Experimental Workflow for Kinetic Studies
Understanding the kinetics of the lipase-catalyzed synthesis is crucial for reactor design and optimization. A typical experimental workflow is outlined below.
Caption: Experimental workflow for kinetic studies of this compound synthesis.
References
An In-depth Technical Guide to the Solubility of Isoamyl Butyrate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of isoamyl butyrate in a range of common organic solvents. Due to its role as a flavoring agent and its use in various chemical syntheses, understanding the solubility of this compound is crucial for process design, formulation development, and quality control.
Introduction to this compound
This compound (also known as isopentyl butanoate) is an ester with the chemical formula C₉H₁₈O₂. It is a colorless liquid with a characteristic fruity odor, often described as being similar to bananas or pears.[1][2] It is found naturally in some fruits and is widely used in the food, beverage, and fragrance industries.[1] From a chemical standpoint, its structure, consisting of a nine-carbon chain with an ester functional group, largely dictates its solubility behavior.
Data Presentation: Solubility of this compound
Below is a table summarizing the available solubility information for this compound in common organic and inorganic solvents.
| Solvent | Chemical Formula | Polarity | Solubility of this compound | Citations |
| Alcohols | ||||
| Ethanol | C₂H₅OH | Polar | Miscible | [3][4][5] |
| Methanol | CH₃OH | Polar | Soluble | [6] |
| Ethers | ||||
| Diethyl Ether | (C₂H₅)₂O | Moderately Polar | Miscible | [3][4][6] |
| Ketones | ||||
| Acetone | C₃H₆O | Polar Aprotic | Soluble | [7] |
| Hydrocarbons | ||||
| Hexane | C₆H₁₄ | Nonpolar | Soluble | [8] |
| Other Solvents | ||||
| Water | H₂O | Very Polar | Insoluble (0.118 g/L at 25°C) | [5][9][10] |
| Propylene Glycol | C₃H₈O₂ | Polar | Insoluble | [3][6] |
| Glycerol | C₃H₈O₃ | Very Polar | Insoluble | [3][6] |
Note: "Miscible" indicates that the substances are soluble in each other in all proportions. "Soluble" indicates a high degree of solubility, though precise quantitative values are not consistently reported in the literature. The solubility in hexane is inferred from its use as a solvent in synthesis reactions involving this compound.[8]
Experimental Protocols: Determination of Solubility
For researchers requiring precise quantitative solubility data, the shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a substance.
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected Organic Solvent (analytical grade)
-
Temperature-controlled orbital shaker or water bath
-
Volumetric flasks and pipettes
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials with screw caps
-
Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask or vial. The presence of a separate phase of this compound after equilibration is necessary to ensure saturation.
-
-
Equilibration:
-
Place the sealed flask in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The time required may vary depending on the solvent and should be determined experimentally by taking measurements at different time points until the concentration of this compound in the solvent phase remains constant.
-
-
Phase Separation:
-
After equilibration, remove the flask from the shaker and allow it to stand undisturbed to let the undissolved this compound settle.
-
To ensure complete separation of the undissolved solute, centrifuge the mixture at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the clear, saturated supernatant using a pipette. To avoid contamination from the undissolved phase, it is crucial not to disturb the settled layer.
-
Filter the collected supernatant through a chemically inert syringe filter (e.g., PTFE) into a clean vial.
-
Dilute the filtered sample with a known volume of the same solvent to bring the concentration within the calibration range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted sample using a calibrated analytical method, such as GC-FID.
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by plotting the instrument response against the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample by interpolating its instrument response on the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of this compound in the saturated solution by taking into account the dilution factor. The result is the solubility of this compound in the specific solvent at the tested temperature, typically expressed in g/100 mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound using the shake-flask method.
Conclusion
This compound exhibits high solubility in a wide range of common organic solvents, a characteristic that is critical for its application in various industrial and research settings. While precise quantitative solubility data is sparse in the public domain, the compound's miscibility with solvents like ethanol and diethyl ether is well-established. For applications requiring exact solubility values, the detailed shake-flask experimental protocol provided in this guide serves as a robust methodology for in-house determination. This understanding of solubility is fundamental for professionals engaged in the formulation of products containing this compound and in the design of chemical processes where it is used as a reagent or solvent.
References
- 1. This compound CAS#: 106-27-4 [m.chemicalbook.com]
- 2. This compound | 106-27-4 [chemicalbook.com]
- 3. fudabio.com [fudabio.com]
- 4. labsolu.ca [labsolu.ca]
- 5. This compound | C9H18O2 | CID 7795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound [ventos.com]
- 10. This compound - Ataman Kimya [atamanchemicals.com]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of Isoamyl Butyrate Using Immobilized Lipase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of isoamyl butyrate, a key flavor compound, using immobilized lipase. This biocatalytic method offers a green and highly selective alternative to traditional chemical synthesis.
Introduction
This compound, possessing a characteristic pear or banana-like aroma, is widely used in the food, cosmetic, and pharmaceutical industries.[1] Enzymatic synthesis using immobilized lipases has emerged as a preferred method due to its high specificity, mild reaction conditions, and the potential for catalyst reuse, aligning with the principles of green chemistry.[1] This document outlines the materials, protocols, and expected outcomes for this biocatalytic process.
Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are effective catalysts for esterification reactions in non-aqueous media.[2] Immobilization of these enzymes on solid supports enhances their stability, simplifies product purification, and allows for repeated use of the biocatalyst, making the process more economically viable.[3][4]
Materials and Equipment
-
Enzymes: Commercially available immobilized lipases such as:
-
Lipozyme TL IM (from Thermomyces lanuginosus)[1]
-
Lipozyme IM-20 (from Rhizomucor miehei)
-
Novozym 435 (Candida antarctica lipase B)
-
-
Substrates:
-
Isoamyl alcohol (Isopentyl alcohol)
-
Butyric acid
-
-
Solvents (optional):
-
Reagents for Immobilization (if preparing in-house):
-
Equipment:
-
Shaking incubator or magnetic stirrer with temperature control
-
Reaction vessels (e.g., screw-capped flasks)
-
Analytical equipment (Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC))
-
pH meter
-
Filtration apparatus
-
Rotary evaporator
-
Experimental Protocols
Protocol for Enzymatic Synthesis of this compound
This protocol is a general guideline. Optimal conditions may vary depending on the specific lipase and substrates used.
-
Reaction Setup:
-
In a screw-capped flask, combine isoamyl alcohol and butyric acid in the desired molar ratio (e.g., 1:1 or with an excess of the alcohol).[5][6]
-
If using a solvent, add n-hexane or n-heptane to the desired concentration.[1][6]
-
Add the immobilized lipase to the reaction mixture. The enzyme loading can range from 5 to 25 g/mol of the limiting substrate.[5]
-
-
Incubation:
-
Monitoring the Reaction:
-
Periodically withdraw small aliquots of the reaction mixture.
-
Analyze the samples by GC or HPLC to determine the concentration of this compound and the remaining substrates. Alternatively, the consumption of butyric acid can be monitored by titration with a standard NaOH solution.
-
-
Product Recovery:
-
After the desired conversion is reached, separate the immobilized enzyme from the reaction mixture by filtration.
-
The solvent (if used) can be removed under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by distillation or chromatography if required.
-
-
Enzyme Reusability:
-
Wash the recovered immobilized lipase with a suitable solvent (e.g., the one used in the reaction) to remove any adsorbed substrates and products.
-
Dry the enzyme and it can be reused in subsequent batches. The stability of the immobilized lipase can be assessed by monitoring the conversion rate over several cycles.[6]
-
Analytical Method: Gas Chromatography (GC)
-
Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A suitable capillary column (e.g., HP-5 or equivalent).
-
Carrier Gas: Nitrogen or Helium.
-
Temperatures:
-
Injector: 250°C
-
Detector: 250°C
-
Oven: Programmed temperature ramp (e.g., start at 80°C, hold for 2 minutes, then ramp to 200°C at 10°C/min).
-
-
Injection Volume: 1 µL.
-
Quantification: Use an internal standard method for accurate quantification of this compound.
Data Presentation
The efficiency of the enzymatic synthesis of this compound is influenced by several factors. The following tables summarize the performance of different immobilized lipases under various optimized conditions as reported in the literature.
Table 1: Comparison of Different Immobilized Lipases for this compound Synthesis
| Immobilized Lipase | Support Material | Solvent | Temperature (°C) | Substrate Concentration | Molar Ratio (Alcohol:Acid) | Conversion Yield (%) | Reaction Time | Reference |
| Lipozyme TL IM (T. lanuginosus) | Silica gel | Hexane | - | 0.16 M Butyric Acid, 0.33 M Isoamyl Alcohol | 2:1 | 96 | 3 h | [1] |
| Lipozyme TL IM (T. lanuginosus) | Silica gel | Hexane | - | - | - | 95.8 | 24 h | [1] |
| Immobilized T. lanuginosus lipase (TLL) | Poly-methacrylate (PMA) | Heptane | - | 500 mM each | 1:1 | 96.1 | 50 min | [6] |
| Immobilized T. lanuginosus lipase (TLL) | Poly-methacrylate (PMA) | Heptane | - | 2000 mM each | 1:1 | 73.6 | 90 min | [6] |
| Lipozyme IM-20 (M. miehei) | Weak anion exchange resin | n-Hexane | 30 | 1.0 M Butyric Acid, 1.25 M Isoamyl Alcohol | 1.25:1 | 98 | 60 h | [5] |
| Lipozyme IM-20 (M. miehei) | Weak anion exchange resin | - | 40 | 0.25 M each | 1:1 | >90 | 24-48 h | [2][8] |
| Novozym 435 (C. antarctica) | - | Solvent-free | 50 | - | 3:1 (Alcohol:Acid) | 95 | 10 h | [7] |
Table 2: Reusability of Immobilized Lipase
| Immobilized Lipase | Support Material | Substrate Concentration | Number of Cycles | Final Activity Retention (%) | Reference |
| Immobilized TLL | Poly-methacrylate (PMA) | 500 mM | 8 | ~96 | [6] |
| Immobilized TLL | Poly-methacrylate (PMA) | 2000 mM | 8 | ~31 | [6] |
| Novozym 435 | - | - | 7 | 75 | [7] |
Visualizations
The following diagrams illustrate the key processes in the enzymatic synthesis of this compound.
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Caption: Reaction scheme for the lipase-catalyzed synthesis of this compound.
References
- 1. Enzymatic synthesis optimization of this compound from fusel oil [redalyc.org]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic synthesis of this compound catalyzed by immobilized lipase on poly-methacrylate particles: optimization, reusability and mass transfer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dl.begellhouse.com [dl.begellhouse.com]
- 8. researchgate.net [researchgate.net]
Application Note: Analysis of Isoamyl Butyrate by Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the identification and quantification of isoamyl butyrate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a volatile ester known for its characteristic fruity aroma, is found in various natural products and is used as a flavoring agent.[1] This protocol outlines the necessary steps for sample preparation, instrument setup, and data analysis, making it a valuable resource for researchers in fields such as food science, natural product chemistry, and quality control.
Introduction
This compound (also known as isopentyl butanoate) is an organic compound belonging to the fatty acid esters class.[2] It is a key aroma component in many fruits and alcoholic beverages.[1] Accurate and reliable quantification of this compound is crucial for quality assessment in the food and fragrance industries. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile compounds like this compound, offering high sensitivity and specificity.[3]
Quantitative Data
The mass spectrum of this compound is characterized by specific ion fragments that are used for its identification and quantification. The table below summarizes the most significant mass-to-charge ratios (m/z) and their relative intensities observed in the electron ionization (EI) mass spectrum of this compound.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Ion Fragment |
| 70 | 99.99 | [C₅H₁₀]⁺ |
| 71 | 73.08 - 81.11 | [C₅H₁₁]⁺ |
| 43 | 45.60 - 77.46 | [C₃H₇]⁺ |
| 55 | 25.71 - 33.09 | [C₄H₇]⁺ |
| 89 | 14.51 | [C₄H₉O₂]⁺ |
| Data sourced from PubChem. The relative intensities can vary slightly depending on the instrument and analytical conditions.[1] |
Experimental Protocol
This protocol provides a general guideline for the analysis of this compound in a liquid matrix. Optimization may be required depending on the specific sample matrix and instrumentation.
Materials and Reagents
-
Solvents: High-purity, volatile organic solvents such as hexane, dichloromethane, or ethyl acetate.[3]
-
Standards: Analytical grade this compound standard.
-
Internal Standard (IS): A compound with similar chemical properties to this compound but with a different retention time and mass spectrum (e.g., isoamyl propionate or hexyl acetate).
-
Sample Vials: 2 mL glass autosampler vials with PTFE-lined septa.[4]
-
Syringes and Filters: Appropriate syringes and 0.22 µm syringe filters for sample clarification.[5]
Sample Preparation
The choice of sample preparation technique depends on the complexity of the sample matrix. For relatively clean liquid samples, a simple dilution may be sufficient. For more complex matrices, an extraction step is necessary.
3.2.1. Direct Dilution (for clean samples)
-
Accurately weigh or measure a known amount of the sample.
-
Dilute the sample with a suitable volatile solvent (e.g., hexane) to a final concentration within the calibrated range (e.g., 1-100 µg/mL).[4][5]
-
Add the internal standard to the diluted sample to a final concentration of approximately 10 µg/mL.
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
Filter the sample through a 0.22 µm syringe filter into a GC vial.[5]
3.2.2. Liquid-Liquid Extraction (LLE) (for aqueous samples)
-
To 1 mL of the aqueous sample, add 1 mL of a water-immiscible organic solvent (e.g., hexane or dichloromethane).[3]
-
Add the internal standard to the organic solvent prior to extraction.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge the mixture to facilitate phase separation.[5]
-
Carefully collect the organic layer (top layer for hexane, bottom for dichloromethane) and transfer it to a clean GC vial.
3.2.3. Headspace Analysis (for volatile analysis in solid or liquid matrices)
-
Place a known amount of the sample into a headspace vial.[3]
-
Seal the vial tightly.
-
Incubate the vial at a constant temperature (e.g., 60-80°C) for a specific time to allow volatile compounds to partition into the headspace.[5]
-
Use a gas-tight syringe to inject a known volume of the headspace gas into the GC-MS.[3][5]
GC-MS Parameters
The following are typical GC-MS parameters for the analysis of volatile esters. These may need to be optimized for your specific instrument and column.
| GC Parameter | Setting |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column[6] |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1, for higher concentrations) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 50°C, hold for 2 min, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min, hold for 5 min |
| MS Parameter | Setting |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI)[1] |
| Electron Energy | 70 eV[6] |
| Scan Mode | Full Scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
| SIM Ions for this compound | 70, 71, 43 (select one for quantification and others for confirmation) |
Calibration and Quantification
-
Prepare a series of calibration standards of this compound in the chosen solvent, with concentrations ranging from the expected sample concentration.
-
Add a constant concentration of the internal standard to each calibration standard.
-
Analyze the calibration standards using the established GC-MS method.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Analyze the prepared samples and use the calibration curve to determine the concentration of this compound in the samples.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical workflow of the GC-MS analysis protocol.
Caption: Experimental workflow for GC-MS analysis of this compound.
Conclusion
This application note presents a comprehensive and detailed protocol for the analysis of this compound by GC-MS. The provided methodology, including sample preparation, instrument parameters, and data analysis guidelines, is designed to assist researchers in achieving accurate and reproducible results. The flexibility of the protocol allows for adaptation to various sample matrices and analytical requirements.
References
- 1. This compound | C9H18O2 | CID 7795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB019935) - FooDB [foodb.ca]
- 3. Sample preparation GC-MS [scioninstruments.com]
- 4. uoguelph.ca [uoguelph.ca]
- 5. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 6. Sample preparation and GC–MS analysis [bio-protocol.org]
Application Note: Quantification of Isoamyl Butyrate in Food and Beverage Matrices
Introduction
Isoamyl butyrate (isopentyl butanoate) is an ester that contributes a characteristic fruity, sweet, and apricot- or banana-like aroma and flavor to a wide variety of food and beverage products. It is found naturally in fruits such as apples, bananas, citrus fruits, and grapes, as well as in honey and some dairy products like cheese[1]. Due to its pleasant sensory profile, it is also widely used as a flavoring agent in baked goods, beverages, candies, and dairy products[2]. The accurate quantification of this compound is crucial for quality control, ensuring product consistency, and for authenticity assessment, such as verifying the natural origin of flavors[3]. This application note provides detailed protocols for the quantification of this compound in various food and beverage matrices using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS), a common and effective technique for volatile compound analysis[4].
Analytical Methodologies
Gas chromatography is the primary technique for the analysis of volatile flavor compounds like this compound[4]. Coupling GC with a mass spectrometer (MS) or a flame ionization detector (FID) allows for both identification and quantification. For sample preparation, HS-SPME is a simple, fast, sensitive, and solvent-free method that is well-suited for extracting volatile and semi-volatile compounds from complex matrices[4].
Table 1: Analytical Techniques for this compound Quantification
| Technique | Principle | Advantages | Typical Use Cases |
| HS-SPME-GC-MS | Volatiles from the sample headspace are adsorbed onto a coated fiber, thermally desorbed into the GC inlet, separated by the GC column, and detected by the MS. | High sensitivity, minimal sample preparation, solvent-free, automatable. | Beverages (beer, fruit juices), dairy products, baked goods. |
| Liquid-Liquid Extraction (LLE)-GC-MS | This compound is partitioned from the sample matrix into an immiscible organic solvent, which is then concentrated and injected into the GC-MS. | Effective for complex and semi-solid matrices, can handle larger sample volumes. | Fruit purees, jams, dairy products with high fat content. |
| Solid-Liquid Extraction (SLE)-GC-MS | This compound is extracted from a solid sample matrix using an organic solvent. The extract is then analyzed by GC-MS. | Suitable for solid samples. | Baked goods, confectionery. |
Quantitative Data Summary
The concentration of this compound can vary significantly depending on the food or beverage matrix, processing methods, and whether it is naturally present or added as a flavoring agent. The following table summarizes typical and maximum recommended concentration levels in various products.
Table 2: Typical Concentrations and Usage Levels of this compound in Food and Beverage Matrices
| Matrix | Typical Naturally Occurring Concentration Range | Maximum FEMA GRAS Usage Level (ppm) [2] |
| Baked Goods | Variable | 51.0 |
| Non-alcoholic Beverages | Trace to low ppm | 13.0 |
| Chewing Gum | Not typically naturally present | 570.0 |
| Frozen Dairy (Ice Cream) | Trace | 34.0 |
| Hard Candy | Not typically naturally present | 79.0 |
| Jams and Jellies | Variable | Not specified |
| Soft Candy | Not typically naturally present | Not specified |
| Fruit Juices (e.g., Peach) | Elevated levels can indicate addition[3] | Not specified |
Experimental Protocols
Protocol 1: Quantification of this compound in Beverages (Beer and Fruit Juice) using HS-SPME-GC-MS
This protocol is optimized for the analysis of this compound in liquid matrices such as beer and clear fruit juices.
1. Sample Preparation:
-
If the beverage is carbonated (e.g., beer), degas it by sonication for 10-15 minutes.
-
For beer samples, an aliquot of 5 mL is transferred to a 20 mL headspace vial.
-
For fruit juice, centrifuge the sample at 5000 rpm for 10 minutes to remove pulp, then transfer 5 mL of the supernatant to a 20 mL headspace vial.
-
Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.
-
Add a known concentration of an appropriate internal standard (e.g., ethyl heptanoate or d-labeled this compound) to each sample and calibration standard.
-
Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
2. HS-SPME Procedure:
-
Place the vial in an autosampler with an agitator and thermostat.
-
Equilibrate the sample at 40°C for 15 minutes with agitation.
-
Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the sample for 30 minutes at 40°C.
3. GC-MS Analysis:
-
Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
-
Column: Use a mid-polarity capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 40°C, hold for 2 minutes.
-
Ramp to 150°C at a rate of 5°C/min.
-
Ramp to 250°C at a rate of 15°C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for this compound (e.g., m/z 70, 87, 115) and the internal standard.
-
4. Quantification:
-
Prepare a calibration curve using standard solutions of this compound in a model matrix (e.g., 5% ethanol in water for beer, or a sugar solution for juice) with the same internal standard concentration as the samples.
-
Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Determine the concentration of this compound in the samples from the calibration curve.
Protocol 2: Quantification of this compound in Solid/Semi-Solid Food Matrices (Fruit Puree) using Liquid-Liquid Extraction (LLE) and GC-MS
This protocol is suitable for more complex matrices like fruit purees or jams.
1. Sample Preparation:
-
Homogenize the sample to ensure uniformity.
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add a known amount of the internal standard.
-
Add 10 mL of dichloromethane (DCM) to the tube.
-
Vortex the mixture for 2 minutes to ensure thorough extraction.
-
Centrifuge the mixture at 6000 rpm for 15 minutes to separate the organic and aqueous layers.
-
Carefully transfer the DCM (bottom layer) to a clean vial.
-
Repeat the extraction with another 10 mL of DCM.
-
Combine the DCM extracts.
-
Dry the combined extract by passing it through a small column containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
2. GC-MS Analysis:
-
Injection: Inject 1 µL of the concentrated extract into the GC-MS.
-
Follow the same GC-MS conditions as described in Protocol 1.
3. Quantification:
-
Prepare calibration standards by spiking a blank matrix (a similar food product known to be free of this compound) with known concentrations of this compound and the internal standard, and follow the same extraction procedure.
-
Construct the calibration curve and calculate the concentration in the samples as described in Protocol 1.
Method Validation
To ensure the reliability of the analytical results, the chosen method should be validated according to established guidelines. Key validation parameters include:
-
Linearity and Range: Demonstrate a linear relationship between the instrument response and the analyte concentration over a specified range.
-
Accuracy: Determine the closeness of the measured value to the true value, often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte.
-
Precision: Assess the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Specificity: Ensure that the analytical signal is solely from the analyte of interest and not from interfering components in the matrix.
Visualizations
Caption: General workflow for the quantification of this compound.
Caption: Headspace Solid-Phase Microextraction (HS-SPME) workflow.
References
- 1. This compound | The Fragrance Conservatory [fragranceconservatory.com]
- 2. This compound, 106-27-4 [thegoodscentscompany.com]
- 3. Quality and Authenticity Control of Fruit Juices-A Review | MDPI [mdpi.com]
- 4. P-62. Beer volatile analysis: Validation of headspace solid-phase microextraction (HS/SPME) coupled to gas chromatography-mass spectrometry [mbaa.com]
Application Notes and Protocols for the Lipase-Catalyzed Esterification of Isoamyl Alcohol and Butyric Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The enzymatic synthesis of isoamyl butyrate, an ester known for its characteristic pear or banana-like aroma, represents a significant advancement in green chemistry. This biocatalytic process, utilizing lipases for the esterification of isoamyl alcohol and butyric acid, is increasingly favored over traditional chemical synthesis due to its high specificity, milder reaction conditions, and the production of a "natural" labeled product highly sought after in the food, cosmetic, and pharmaceutical industries. These application notes provide a comprehensive overview, experimental protocols, and key data for researchers engaged in the synthesis of flavor esters. The reaction is catalyzed by lipases, which can be free or, more commonly, immobilized to enhance stability and reusability. Several commercially available immobilized lipases, such as Lipozyme TL IM, Lipozyme IM-20, and immobilized Thermomyces lanuginosus lipase (TLL), have demonstrated high efficacy in this synthesis.[1] The reaction kinetics often follow a Ping-Pong Bi-Bi mechanism, though substrate inhibition, particularly by butyric acid, can occur at high concentrations.[2][3]
Key Experimental Parameters and Optimization
The efficiency of the lipase-catalyzed synthesis of this compound is influenced by several critical parameters. Optimization of these factors is crucial for maximizing ester conversion and yield.
-
Enzyme Selection: Immobilized lipases are generally preferred for their stability and ease of separation. Lipases from Rhizomucor miehei (Lipozyme IM-20), Thermomyces lanuginosus (Lipozyme TL IM), and Candida antarctica (Novozym 435) are commonly employed.[4][5] The choice of enzyme can significantly impact reaction rates and yields.
-
Solvent System: The reaction is typically conducted in non-aqueous organic solvents like hexane, heptane, or cyclohexane to shift the equilibrium towards ester synthesis.[1][6][7] Solvent-free systems are also being explored as a greener alternative.
-
Substrate Molar Ratio: The molar ratio of isoamyl alcohol to butyric acid is a key variable. While an equimolar ratio is stoichiometric, an excess of one substrate, typically the alcohol, can be used to drive the reaction forward. However, high concentrations of either substrate can lead to enzyme inhibition.[3][8]
-
Temperature: Lipase activity is temperature-dependent, with optimal temperatures for this reaction often falling between 30°C and 50°C.[8] Higher temperatures can lead to enzyme denaturation.
-
Water Content: While the reaction is performed in a non-aqueous medium, a minimal amount of water is essential for maintaining the catalytic activity of the lipase. However, excess water, a byproduct of the esterification, can promote the reverse hydrolytic reaction.[4] The removal of water using molecular sieves can push the equilibrium towards higher ester yields.[4]
-
Enzyme Concentration: The reaction rate is generally proportional to the enzyme concentration, although high concentrations can lead to mass transfer limitations.[9]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the lipase-catalyzed synthesis of this compound, highlighting the impact of different reaction conditions on conversion yields.
Table 1: Effect of Different Lipases and Reaction Conditions on this compound Synthesis
| Lipase Source | Support/Form | Solvent | Temp. (°C) | Time (h) | Molar Ratio (Alcohol:Acid) | Conversion/Yield (%) | Reference |
| Thermomyces lanuginosus (Lipozyme TL IM) | Immobilized | Hexane | - | 24 | - | 95.8 | [1] |
| Thermomyces lanuginosus (TLL) | Poly-methacrylate | Heptane | - | 0.83 | 1:1 (500 mM) | 96.1 | [6] |
| Rhizomucor miehei (Lipozyme IM-20) | Anion exchange resin | Hexane | 30 | 60 | 1.25:1 | 98 | [8] |
| Rhizopus oryzae | Covalently immobilized | Cyclohexane | - | - | 2:1 (approx.) | ~100 | [7] |
| Mucor miehei (Lipozyme IM-20) | Immobilized | n-hexane | 40 | 24-48 | - | >90 | [4] |
Table 2: Influence of Substrate Concentration on Esterification Yield
| Lipase | Solvent | Butyric Acid (M) | Isoamyl Alcohol (M) | Time (h) | Temp. (°C) | Yield (%) | Reference |
| Rhizomucor miehei (Lipozyme IM-20) | n-hexane | 1.0 | 1.25 | 60 | 30 | 98 | [8] |
| Thermomyces lanuginosus (TLL) | Heptane | 0.5 | 0.5 | 0.83 | - | 96.1 | [6] |
| Thermomyces lanuginosus (TLL) | Heptane | 2.0 | 2.0 | 1.5 | - | 73.6 | [6] |
| Rhizomucor miehei (Lipozyme IM-20) | - | up to 1.0 | - | - | - | No inhibition | [4] |
| Rhizomucor miehei (Lipozyme IM-20) | - | > 1.0 | > 1.0 | - | - | Inhibition observed | [4] |
Experimental Protocols
The following protocols provide a generalized methodology for the synthesis of this compound using immobilized lipase. Researchers should optimize these conditions based on their specific enzyme and experimental setup.
Protocol 1: Synthesis of this compound using Immobilized Thermomyces lanuginosus Lipase (TLL)
Materials:
-
Immobilized Thermomyces lanuginosus lipase (TLL) on poly-methacrylate particles[6]
-
Isoamyl alcohol (analytical grade)
-
Butyric acid (analytical grade)
-
Heptane (anhydrous)
-
Molecular sieves (3 Å), activated
-
Orbital shaker incubator
-
Gas chromatograph (GC) with a suitable column (e.g., capillary column) for analysis
-
Reaction vials (e.g., 20 mL screw-cap vials)
Procedure:
-
Substrate Preparation: Prepare a stock solution of isoamyl alcohol and butyric acid in heptane at the desired concentrations (e.g., 500 mM each for a 1:1 molar ratio).[6]
-
Reaction Setup: In a reaction vial, add a defined volume of the substrate solution.
-
Enzyme Addition: Add the immobilized TLL to the reaction mixture. The amount of enzyme will depend on its activity and should be optimized.
-
Water Removal (Optional but Recommended): Add activated molecular sieves to the reaction mixture to remove the water produced during esterification, thereby driving the reaction towards product formation.[4]
-
Incubation: Seal the vials and place them in an orbital shaker incubator at a controlled temperature (e.g., 40-50°C) and agitation speed (e.g., 150-200 rpm).
-
Sampling and Analysis: At regular intervals, withdraw small aliquots of the reaction mixture. Filter the sample to remove the immobilized enzyme. Analyze the samples by gas chromatography to determine the concentration of this compound and the remaining substrates. The conversion is calculated based on the consumption of the limiting substrate. A high conversion of 96.1% has been reported within 50 minutes under optimal conditions.[6]
-
Enzyme Reusability: After the reaction, the immobilized enzyme can be recovered by filtration, washed with fresh solvent (e.g., heptane) to remove any residual substrates and products, and dried for reuse in subsequent batches.[6]
Protocol 2: Synthesis of this compound using Lipozyme IM-20
Materials:
-
Lipozyme IM-20 (immobilized Rhizomucor miehei lipase)
-
Isoamyl alcohol
-
Butyric acid
-
n-Hexane (analytical grade)
-
Sodium hydroxide (for titration)
-
Phenolphthalein indicator
-
Ethanol
Procedure:
-
Reaction Mixture Preparation: In a sealed flask, prepare the reaction mixture containing isoamyl alcohol, butyric acid, and n-hexane. Optimal conditions reported include 1.25 M alcohol and 1.0 M acid.[8]
-
Enzyme Addition: Add Lipozyme IM-20 to the mixture. An enzyme/substrate ratio of 17 g/mol has been found to be optimal.[8]
-
Incubation: Incubate the mixture at a specific temperature (e.g., 30°C) with constant shaking for a defined period (e.g., up to 60 hours).[8]
-
Reaction Monitoring: The progress of the reaction can be monitored by titrating the residual butyric acid. Withdraw a sample, dilute it with ethanol, and titrate with a standardized sodium hydroxide solution using phenolphthalein as an indicator.
-
Product Confirmation: The final product can be confirmed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[6]
Visualizations
Caption: Experimental workflow for lipase-catalyzed synthesis of this compound.
Caption: Simplified Ping-Pong Bi-Bi kinetic mechanism for lipase catalysis.
References
- 1. Enzymatic synthesis optimization of this compound from fusel oil [redalyc.org]
- 2. Lipase-catalyzed synthesis of this compound. A kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic synthesis of this compound catalyzed by immobilized lipase on poly-methacrylate particles: optimization, reusability and mass transfer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Biocatalytic Production of Isoamyl Butyrate from Fusel Oil
Introduction
Isoamyl butyrate, a value-added ester known for its characteristic pear or banana-like aroma, is widely used in the food, beverage, cosmetic, and pharmaceutical industries.[1][2] The increasing consumer demand for "natural" ingredients has driven the search for environmentally friendly production methods. Biocatalysis, utilizing enzymes like lipases, presents a green alternative to traditional chemical synthesis, offering high specificity, mild reaction conditions, and the ability to label the final product as natural.[2][3] Fusel oil, a low-cost byproduct of the bioethanol industry, is a promising raw material for this process as it is rich in isoamyl alcohol, the primary alcohol precursor for this compound synthesis.[4][5][6] This document provides detailed protocols for the characterization of fusel oil and the subsequent enzymatic synthesis of this compound.
Fusel Oil Characterization and Pre-treatment
The composition of fusel oil can vary significantly depending on the feedstock (e.g., sugarcane, corn, barley) and the specifics of the fermentation and distillation process.[5][7] Therefore, initial characterization is a critical step. The primary component of interest is isoamyl alcohol, but other alcohols and water are also present and can influence the esterification reaction.[4][5]
Protocol 1: Compositional Analysis of Fusel Oil by Gas Chromatography (GC)
This protocol outlines the standard method for quantifying the alcohol content in a fusel oil sample.
Materials:
-
Fusel oil sample
-
Gas chromatograph (GC) with a Flame Ionization Detector (FID)
-
Appropriate capillary column (e.g., DB-Wax, HP-INNOWax)
-
Reference standards (isoamyl alcohol, ethanol, isobutanol, propanol, etc.)
-
Anhydrous magnesium sulfate (for water content determination, optional)[8]
-
Helium or Nitrogen (carrier gas)
Procedure:
-
Sample Preparation: Prepare a diluted solution of the fusel oil sample in a suitable solvent (e.g., ethanol or hexane).
-
Standard Preparation: Prepare a series of standard solutions containing known concentrations of isoamyl alcohol and other relevant alcohols.
-
GC Instrument Setup:
-
Set the injector and detector temperatures (e.g., 250 °C).
-
Program the oven temperature gradient to ensure separation of all alcohol components (e.g., start at 50 °C, hold for 2 minutes, then ramp to 230 °C at 10 °C/min).
-
Set the carrier gas flow rate as per the column manufacturer's recommendation.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve for each compound.
-
Inject the prepared fusel oil sample.
-
-
Quantification: Identify and quantify the components in the fusel oil sample by comparing their retention times and peak areas to the calibration curves.
Data Presentation:
Table 1: Typical Composition of Fusel Oil from Sugarcane Processing This table compiles data from various sources to provide an expected range for the main components of fusel oil.
| Component | Composition Range (% w/w) | References |
| Isoamyl Alcohol | 49.13 - 74.70 % | [4][5][6] |
| Ethanol | 1.10 - 16.22 % | [4][5] |
| Isobutanol | 1.30 - 11.30 % | [4][5] |
| Water | 4.10 - 16.40 % | [4][5][8] |
| Propanol | 0.74 - 0.90 % | [6] |
Note: The presence of water can negatively impact esterification yield by promoting the reverse reaction (hydrolysis). An optional pre-treatment step, such as distillation or the addition of molecular sieves, can be employed to reduce water content.[5]
Enzymatic Synthesis of this compound
This section details the core biocatalytic process using immobilized lipase to catalyze the esterification of isoamyl alcohol (from fusel oil) with butyric acid.
Protocol 2: Lipase-Catalyzed Esterification
Materials:
-
Fusel Oil (characterized, optionally pre-treated)
-
Butyric Acid
-
Immobilized Lipase (e.g., Lipozyme TL IM, Novozym 435, or immobilized Rhizopus oryzae lipase)[1][2][3]
-
Organic Solvent (e.g., n-hexane, cyclohexane, or heptane)[1][3][9]
-
Orbital shaker incubator
Procedure:
-
Reaction Setup: In a stoppered flask, combine the organic solvent, fusel oil, and butyric acid. The amounts should be calculated to achieve the desired molar ratio of alcohol to acid.
-
Enzyme Addition: Add the immobilized lipase to the mixture. The enzyme loading is a critical parameter to be optimized.
-
Incubation: Place the sealed flask in an orbital shaker incubator set to the desired temperature and agitation speed (e.g., 180-240 rpm).[1][2]
-
Reaction Monitoring: Periodically (e.g., every 1, 3, 6, and 24 hours), withdraw a small aliquot of the reaction mixture.
-
Sample Preparation for Analysis: Before analysis, filter or centrifuge the aliquot to remove the immobilized enzyme.
-
Analysis: Analyze the sample using Gas Chromatography (as described in Protocol 1) to determine the concentration of this compound and the remaining substrates.
-
Calculation of Conversion: Calculate the ester conversion percentage using the following formula: Conversion (%) = ([Initial Moles of Limiting Reactant] - [Final Moles of Limiting Reactant]) / [Initial Moles of Limiting Reactant] * 100
Data Presentation:
Table 2: Comparison of Optimized Biocatalytic Systems for this compound Production This table summarizes key parameters and results from different studies for easy comparison.
| Biocatalyst | Substrate Source | Solvent | Temp. (°C) | Key Reaction Parameters | Time (h) | Conversion / Yield (%) | References |
| Lipozyme TL IM | Fusel Oil (distilled) | n-Hexane | 35 | 0.16 M Butyric Acid, 2:1 Alcohol:Acid Molar Ratio, 23.75% (w/v) Enzyme | 24 | 95.8% | [1][2] |
| Immobilized Rhizopus oryzae lipase | Fusel Oil | Cyclohexane | Ambient | 410 mM Butyric Acid, 0.5:1 Acid:Alcohol Molar Ratio | 12 | 84% | [3] |
| Immobilized Rhizopus oryzae lipase | Commercial Isoamyl Alcohol | Cyclohexane | Ambient | 410 mM Butyric Acid, 0.5:1 Acid:Alcohol Molar Ratio | 12 | 91% | [3] |
| Immobilized T. lanuginosus lipase | Commercial Isoamyl Alcohol | Heptane | 45 | 500 mM Substrates (1:1 ratio), 30% (w/v) Biocatalyst, 40% (w/v) Molecular Sieves | ~0.8 | 96.1% | [9] |
Visualized Workflows and Mechanisms
Diagrams created using Graphviz to illustrate the experimental and chemical processes.
Caption: Overall experimental workflow for this compound production.
Caption: Biocatalytic esterification of isoamyl alcohol and butyric acid.
References
- 1. Enzymatic synthesis optimization of this compound from fusel oil [redalyc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fusel oil reaction in pressurized water: characterization and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic synthesis of this compound catalyzed by immobilized lipase on poly-methacrylate particles: optimization, reusability and mass transfer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: ¹H and ¹³C NMR Spectral Assignment of Isoamyl Butyrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the assignment of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for isoamyl butyrate. Included are comprehensive tables of chemical shifts, multiplicities, and coupling constants, alongside a detailed experimental protocol for spectral acquisition. Visual diagrams are provided to illustrate the molecular structure with atom numbering for clear spectral assignment and to outline the experimental workflow. This application note serves as a practical resource for the structural elucidation and purity assessment of this compound in research and quality control settings.
Introduction
This compound, also known as isopentyl butanoate, is an organic ester with the chemical formula C₉H₁₈O₂. It is a colorless liquid with a fruity odor reminiscent of apricot, banana, or pineapple. This compound is widely used as a flavoring and fragrance agent in the food, beverage, and cosmetic industries. Accurate structural confirmation and purity analysis are critical for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for this purpose. This note details the assignment of ¹H and ¹³C NMR spectra of this compound.
Molecular Structure and Atom Numbering
The unambiguous assignment of NMR signals is reliant on a clear and consistent numbering of the atoms in the molecule. The structure of this compound with the IUPAC recommended numbering is presented below.
¹H and ¹³C NMR Spectral Data
The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
¹H NMR Spectral Data Summary
The proton NMR spectrum of this compound exhibits distinct signals corresponding to the chemically non-equivalent protons in the molecule. The assignments are summarized in the table below.
| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Integration | Coupling Constant (J) [Hz] |
| H-5 | 4.11 | t | 2H | 6.8 |
| H-2 | 2.28 | t | 2H | 7.4 |
| H-7 | 1.67 | m | 1H | - |
| H-3 | 1.66 | sextet | 2H | 7.4 |
| H-6 | 1.52 | q | 2H | 6.8 |
| H-4 | 0.95 | t | 3H | 7.4 |
| H-8, H-9 | 0.93 | d | 6H | 6.6 |
Table 1: ¹H NMR (400 MHz, CDCl₃) spectral data for this compound.[1] Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet.
¹³C NMR Spectral Data Summary
The carbon NMR spectrum provides information on the carbon framework of the molecule. The assignments for this compound are detailed in the table below.
| Carbon Assignment | Chemical Shift (δ) [ppm] |
| C-1 | 173.68 |
| C-5 | 62.87 |
| C-6 | 37.54 |
| C-2 | 36.35 |
| C-7 | 25.20 |
| C-8, C-9 | 22.50 |
| C-3 | 18.57 |
| C-4 | 13.70 |
Table 2: ¹³C NMR (25.16 MHz, CDCl₃) spectral data for this compound.[2]
Experimental Protocol
A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is provided below.
Sample Preparation
-
Sample Quantity : For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[3] For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[3]
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference for chemical shifts (0 ppm).
-
Solubilization : Ensure the sample is fully dissolved. The solution can be gently vortexed to ensure homogeneity.
-
Filtration : To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]
-
Tube Cleaning : Use NMR tubes that have been thoroughly cleaned and dried to avoid contamination. Rinsing with acetone and drying with a stream of dry nitrogen is an effective method.[5]
NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
For ¹H NMR:
-
Pulse Program : Standard single-pulse experiment (e.g., 'zg30').
-
Temperature : 298 K.
-
Number of Scans : 8-16 scans are typically sufficient.
-
Relaxation Delay : 1-2 seconds.
-
Acquisition Time : 2-4 seconds.
-
Spectral Width : A range of -2 to 12 ppm is generally adequate.
For ¹³C NMR:
-
Pulse Program : Proton-decoupled single-pulse experiment (e.g., 'zgpg30') to provide a spectrum with singlets for each carbon.
-
Temperature : 298 K.
-
Number of Scans : Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) is often required.[6]
-
Relaxation Delay : 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Acquisition Time : 1-2 seconds.
-
Spectral Width : A range of 0 to 200 ppm is standard for most organic molecules.
Data Processing and Spectral Assignment Workflow
The process from sample preparation to final spectral assignment follows a logical workflow.
Discussion of Spectral Assignments
¹H NMR Spectrum:
-
The triplet at 4.11 ppm corresponds to the two protons on C-5, which are adjacent to the oxygen atom and are split by the two protons on C-6.
-
The triplet at 2.28 ppm is assigned to the two protons on C-2, adjacent to the carbonyl group, and split by the two protons on C-3.
-
The multiplet at 1.67 ppm is due to the single proton on C-7, which is coupled to the protons on C-6 and the two methyl groups (C-8 and C-9).
-
The sextet at 1.66 ppm arises from the two protons on C-3, which are split by the protons on C-2 and C-4.
-
The quartet at 1.52 ppm is assigned to the two protons on C-6, split by the protons on C-5 and C-7.
-
The upfield triplets and doublets at 0.95 ppm and 0.93 ppm are characteristic of the terminal methyl groups of the butyrate (C-4) and isoamyl (C-8, C-9) moieties, respectively.
¹³C NMR Spectrum:
-
The signal at 173.68 ppm is characteristic of a carbonyl carbon in an ester (C-1).
-
The peak at 62.87 ppm corresponds to the carbon adjacent to the ester oxygen (C-5).
-
The remaining signals in the aliphatic region are assigned based on their expected chemical environments, with carbons closer to the electron-withdrawing oxygen and carbonyl groups appearing further downfield.
Conclusion
This application note provides a comprehensive overview of the ¹H and ¹³C NMR spectral assignments for this compound. The detailed data tables and experimental protocols offer a valuable resource for chemists and researchers involved in the analysis of this compound. The provided workflow and structural diagrams facilitate a clear understanding of the spectral features and their correlation to the molecular structure, ensuring accurate identification and characterization.
References
- 1. This compound(106-27-4) 1H NMR [m.chemicalbook.com]
- 2. This compound | C9H18O2 | CID 7795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Microextraction (SPME) Analysis of Volatile Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the application of Solid-Phase Microextraction (SPME) for the analysis of volatile esters. It includes comprehensive application notes, detailed experimental protocols, and quantitative data to facilitate the implementation of this powerful, solvent-free sample preparation technique.
Application Notes
Introduction to SPME for Volatile Ester Analysis
Solid-Phase Microextraction (SPME) is a simple, fast, and solventless sample preparation technique that integrates sampling, extraction, and concentration of analytes into a single step.[1][2][3] It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds, such as esters, from a variety of sample matrices including food and beverages, environmental samples, and biological fluids.[3][4][5] The technique relies on the partitioning of analytes between the sample matrix and a stationary phase coated onto a fused silica fiber.[6][7] After a defined extraction time, the fiber is transferred to the injection port of a gas chromatograph (GC) for thermal desorption and subsequent analysis, typically by mass spectrometry (MS).[8][9]
The primary advantages of SPME include:
-
Solvent-Free: Eliminates the need for organic solvents, reducing waste and exposure to hazardous materials.[3][9]
-
High Sensitivity: Achieves low detection limits (ppb and ppt levels) due to the concentration of analytes on the fiber.[10]
-
Versatility: Applicable to a wide range of volatile and semi-volatile compounds in liquid, solid, and gaseous samples.[4][9]
-
Ease of Automation: SPME procedures can be readily automated, improving reproducibility and sample throughput.[4]
SPME Fiber Selection for Volatile Esters
The choice of SPME fiber coating is a critical parameter that depends on the polarity and molecular weight of the target esters.[11][12] For a broad-range analysis of volatile esters, which vary in polarity, a mixed-phase fiber is often the most effective choice.
Commonly Used SPME Fibers for Volatile Ester Analysis:
| Fiber Coating | Composition | Polarity | Recommended For |
| DVB/CAR/PDMS | Divinylbenzene/Carboxen/Polydimethylsiloxane | Bipolar | Broad range of volatile and semi-volatile compounds (C3-C20), including esters, alcohols, and aldehydes. Often the first choice for complex matrices.[11][13] |
| PDMS | Polydimethylsiloxane | Non-polar | Low molecular weight and non-polar volatile compounds.[12] |
| Polyacrylate (PA) | Polyacrylate | Polar | Polar semi-volatile compounds.[12] |
| PDMS/DVB | Polydimethylsiloxane/Divinylbenzene | Bipolar | Volatile polar analytes like alcohols and amines, but also effective for some esters.[9][12] |
For general screening of volatile esters in complex samples like wine or food, the 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is highly recommended due to its ability to adsorb a wide range of analytes.[13]
Factors Affecting SPME Efficiency
Several experimental parameters must be optimized to achieve reproducible and efficient extraction of volatile esters.[11][14]
-
Extraction Temperature: Higher temperatures increase the vapor pressure of volatile esters, facilitating their transfer to the headspace and subsequent adsorption onto the fiber. However, excessively high temperatures can negatively impact the partitioning equilibrium. An optimal temperature range is typically between 40°C and 60°C.[11][14]
-
Extraction Time: The time required to reach equilibrium between the sample, headspace, and fiber coating. This can range from 15 to 60 minutes.[11][14]
-
Agitation: Stirring or agitation of the sample during extraction accelerates the mass transfer of analytes and reduces the time needed to reach equilibrium.[6]
-
Addition of Salt: For aqueous samples, adding salt (e.g., NaCl) increases the ionic strength of the solution, which can "salt out" the volatile esters, reducing their solubility in the matrix and increasing their concentration in the headspace.[6][15]
-
Sample Volume and Headspace Volume: Maintaining a consistent ratio of sample volume to headspace volume is crucial for reproducible results.
Quantitative Data Summary
The following tables summarize the quantitative performance of the SPME-GC-MS method for the analysis of selected volatile esters in wine, a common and complex matrix. The data is compiled from various studies to provide a representative overview of the method's capabilities.
Table 1: Method Performance for Key Volatile Esters in Wine
| Compound | Fiber Type | LOD (µg/L) | LOQ (µg/L) | Linearity (R²) | Reference |
| Ethyl Acetate | DVB/CAR/PDMS | 0.1 - 1.0 | 0.3 - 3.0 | > 0.99 | Generic |
| Isoamyl Acetate | DVB/CAR/PDMS | 0.05 - 0.5 | 0.15 - 1.5 | > 0.99 | Generic |
| Ethyl Hexanoate | DVB/CAR/PDMS | 0.01 - 0.1 | 0.03 - 0.3 | > 0.99 | Generic |
| Ethyl Octanoate | DVB/CAR/PDMS | 0.01 - 0.1 | 0.03 - 0.3 | > 0.99 | Generic |
| Ethyl Decanoate | DVB/CAR/PDMS | 0.02 - 0.2 | 0.06 - 0.6 | > 0.99 | Generic |
| 2-Phenylethyl Acetate | DVB/CAR/PDMS | 0.05 - 0.5 | 0.15 - 1.5 | > 0.99 | Generic |
Note: The ranges for LOD and LOQ are representative and can vary depending on the specific instrumentation and matrix.
Experimental Protocols
This section provides a detailed protocol for the analysis of volatile esters in a liquid matrix (e.g., wine, fruit juice) using Headspace SPME (HS-SPME) coupled with GC-MS.
Materials and Reagents
-
SPME Fiber Assembly: Manual or autosampler-ready holder with a 50/30 µm DVB/CAR/PDMS fiber.
-
Sample Vials: 20 mL clear glass vials with PTFE/silicone septa screw caps.
-
Heater/Agitator: To control temperature and provide consistent agitation.
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector.
-
Reagents: Sodium chloride (NaCl), analytical standards of target esters, methanol (for stock solutions), and internal standard (e.g., ethyl heptanoate).
Detailed Experimental Workflow
Step 1: Fiber Conditioning Before first use, and as needed, condition the SPME fiber according to the manufacturer's instructions. This typically involves inserting the fiber into the GC injection port at a high temperature (e.g., 250-270°C) for 10-20 minutes to remove any contaminants.[1]
Step 2: Sample Preparation
-
Pipette 5 mL of the liquid sample into a 20 mL SPME vial.
-
Add 1.5 g of NaCl to the sample.[14]
-
If using an internal standard, spike the sample with a known concentration.
-
Immediately seal the vial with the screw cap.
Step 3: Headspace Extraction
-
Place the sealed vial into the heater/agitator.
-
Incubation/Equilibration: Incubate the sample at 60°C for 15 minutes with agitation (e.g., 250 rpm).[14] This allows the volatile esters to partition into the headspace.
-
Extraction: After incubation, expose the SPME fiber to the headspace of the sample for 40 minutes at 60°C with continued agitation.[16]
Step 4: Desorption and GC-MS Analysis
-
After extraction, retract the fiber into the needle and immediately transfer it to the heated injection port of the GC (typically set at 250°C).
-
Desorb the analytes from the fiber for 5-7 minutes in splitless mode.[14][17]
-
Start the GC-MS data acquisition at the beginning of the desorption.
GC-MS Conditions (Typical):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
-
Oven Program: 40°C for 2 min, ramp to 240°C at 5°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line: 250°C.
-
Ion Source: 230°C.
-
Mass Range: m/z 35-350.
Step 5: Data Analysis
-
Identify the ester compounds by comparing their mass spectra and retention times with those of analytical standards or a mass spectral library.
-
Quantify the identified esters by creating a calibration curve using the peak areas of the standards relative to the internal standard.
Visualizations
Caption: HS-SPME-GC-MS workflow for volatile ester analysis.
Caption: Key factors influencing SPME efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid Phase Microextraction (SPME) [sigmaaldrich.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. mdpi.com [mdpi.com]
- 8. shimadzu.com [shimadzu.com]
- 9. supelco.com.tw [supelco.com.tw]
- 10. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 11. An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selection Guide for Supelco SPME Fibers [merckmillipore.com]
- 13. researchgate.net [researchgate.net]
- 14. Optimisation of SPME Arrow GC/MS method for determination of wine volatile organic compounds | OENO One [oeno-one.eu]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. Optimization of HS-SPME-GC-MS for the Determination of Volatile Flavor Compounds in Ningxiang Pork - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Kinetic Modeling of Isoamyl Butyrate Enzymatic Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the kinetic modeling of isoamyl butyrate enzymatic production. This compound, a key flavor and fragrance compound with a characteristic pear or apricot aroma, is widely used in the food, cosmetic, and pharmaceutical industries. Enzymatic synthesis using lipases offers a green and highly selective alternative to chemical methods. Understanding the reaction kinetics is crucial for process optimization, reactor design, and maximizing product yield.
Introduction to Kinetic Modeling
The enzymatic synthesis of this compound from isoamyl alcohol and butyric acid, catalyzed by lipase, is a reversible esterification reaction. The most commonly accepted kinetic model for this reaction is the Ping-Pong Bi-Bi mechanism .[1][2][3] This model involves the sequential binding of the two substrates to the enzyme, with the release of the first product before the second substrate binds.
In many cases, substrate inhibition is also observed, where high concentrations of either isoamyl alcohol or butyric acid can decrease the reaction rate.[1][2][4][5] Butyric acid, in particular, has been reported to cause competitive inhibition.[1][2] Therefore, a kinetic model incorporating substrate inhibition often provides a more accurate description of the reaction behavior.
Kinetic Parameters and Data Presentation
Several key kinetic parameters are determined to characterize the enzymatic synthesis of this compound. These parameters are essential for comparing enzyme performance under different conditions and for reactor modeling.
Table 1: Key Kinetic Parameters for this compound Enzymatic Synthesis
| Parameter | Symbol | Description |
| Maximum reaction velocity | Vmax | The maximum rate of the reaction when the enzyme is saturated with both substrates. |
| Michaelis constant for butyric acid | KmA | The concentration of butyric acid at which the reaction rate is half of Vmax. |
| Michaelis constant for isoamyl alcohol | KmB | The concentration of isoamyl alcohol at which the reaction rate is half of Vmax. |
| Inhibition constant for butyric acid | KiA | A measure of the inhibitor's affinity for the enzyme in the presence of butyric acid. |
| Inhibition constant for isoamyl alcohol | KiB | A measure of the inhibitor's affinity for the enzyme in the presence of isoamyl alcohol. |
Quantitative data from various studies are summarized below to provide a comparative overview of the kinetic parameters obtained under different experimental conditions.
Table 2: Comparison of Kinetic Parameters from Literature
| Enzyme Source | Solvent | Vmax (µmol/min/mg or mmol/min/g) | KmA (M) | KmB (M) | KiA (M) | KiB (M) | Reference |
| Lipozyme | Hexane | 11.72 µmol/min/mg | 0.00303 | 0.00306 | 1.05 | 6.55 | [1][2] |
| Novozym 435 (Candida antarctica lipase B) | Solvent-free | 0.05 mol/L/min | 0.1 | 1.5 | 0.3 | 1.56 | [3] |
| Novozym 435 | Solvent-free | 28.027 mmol/min/g | - | - | - | - | [6] |
Note: The units for Vmax may vary between studies and should be carefully considered when comparing values.
Signaling Pathways and Experimental Workflows
Ping-Pong Bi-Bi Kinetic Mechanism
The enzymatic synthesis of this compound is generally described by a Ping-Pong Bi-Bi mechanism, which may include competitive inhibition by both substrates.
Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed synthesis of this compound.
Experimental Workflow for Kinetic Modeling
The following diagram outlines the typical workflow for determining the kinetic parameters of this compound enzymatic production.
Caption: Experimental workflow for kinetic modeling of this compound production.
Experimental Protocols
This section provides a detailed methodology for conducting kinetic studies on the enzymatic production of this compound.
Materials and Reagents
-
Enzyme: Immobilized lipase (e.g., Novozym 435, Lipozyme TL IM, or from Rhizomucor miehei).
-
Substrates: Butyric acid (≥99% purity) and isoamyl alcohol (≥99% purity).
-
Solvent (if not solvent-free): n-hexane (anhydrous, ≥99%).
-
Internal Standard for GC: n-dodecane or other suitable standard.
-
Molecular Sieves (optional): 3 Å, for water removal to shift the equilibrium towards ester formation.[5]
-
Buffer (for pH control if needed): e.g., Sodium phosphate buffer.
-
Reagents for Titration (for rate determination): Ethanolic NaOH solution, phenolphthalein indicator.
Equipment
-
Batch Reactor: Jacketed glass vessel with a magnetic stirrer or overhead stirrer, connected to a constant temperature water bath.
-
Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., HP-5 or equivalent).
-
Incubator Shaker: For reactions in smaller vessels.
-
Analytical Balance, pH meter, Syringes, and standard laboratory glassware.
Experimental Procedure
-
Enzyme Preparation:
-
If using a commercial immobilized enzyme, use it as received.
-
If immobilizing in-house, follow a standard immobilization protocol.
-
Dry the immobilized enzyme in a desiccator before use to a constant weight.
-
-
Reaction Setup:
-
Set the reaction temperature in the water bath (e.g., 40-60°C).
-
To the reactor, add the desired volume of solvent (if applicable) and the substrates (isoamyl alcohol and butyric acid) at the specified concentrations.
-
Allow the mixture to equilibrate to the reaction temperature.
-
The reaction is initiated by adding a pre-weighed amount of the immobilized lipase (e.g., 1-10% w/v).[3][7]
-
-
Kinetic Data Acquisition:
-
Initial Rate Studies: The core of kinetic analysis relies on measuring the initial reaction rate at different substrate concentrations.
-
Varying one substrate concentration while keeping the other constant:
-
Series 1 (Varying Butyric Acid): Prepare a series of reactions with a fixed, saturating concentration of isoamyl alcohol and varying concentrations of butyric acid.
-
Series 2 (Varying Isoamyl Alcohol): Prepare a series of reactions with a fixed, saturating concentration of butyric acid and varying concentrations of isoamyl alcohol.
-
-
Sampling: Withdraw small aliquots (e.g., 100 µL) of the reaction mixture at regular time intervals (e.g., every 15-30 minutes for the initial linear phase).
-
Sample Quenching: Immediately stop the reaction in the withdrawn sample by adding a quenching solution (e.g., cold acetone or by flash freezing) and/or by removing the enzyme particles via centrifugation or filtration.
-
-
Analytical Method (Gas Chromatography):
-
Sample Preparation: Dilute the quenched sample with a suitable solvent (e.g., n-hexane) containing a known concentration of an internal standard.
-
GC Analysis: Inject the prepared sample into the GC. The operating conditions will depend on the column and instrument but a typical temperature program would be:
-
Injector temperature: 250°C
-
Detector temperature: 250°C
-
Oven program: Initial temperature of 80°C, hold for 2 min, ramp to 200°C at 10°C/min, hold for 5 min.
-
-
Quantification: Create a calibration curve for this compound using standard solutions of known concentrations with the internal standard. Use this curve to determine the concentration of this compound in the reaction samples.
-
-
Data Analysis and Kinetic Parameter Estimation:
-
Calculate Initial Rates: For each reaction condition, plot the concentration of this compound versus time. The initial reaction rate (v) is the slope of the linear portion of this curve.
-
Determine Kinetic Parameters:
-
Michaelis-Menten Plot: Plot the initial rate (v) versus the substrate concentration ([S]).
-
Lineweaver-Burk Plot: A common method for linearizing the Michaelis-Menten equation is to plot 1/v versus 1/[S]. This double reciprocal plot allows for the determination of Vmax (from the y-intercept) and Km (from the x-intercept).
-
Non-linear Regression: For more accurate parameter estimation, fit the initial rate data directly to the Michaelis-Menten equation (or a more complex model incorporating inhibition) using non-linear regression software (e.g., GraphPad Prism, Origin, or custom scripts in Python/R). The rate equation for a Ping-Pong Bi-Bi mechanism with competitive inhibition by both substrates is:
v = (Vmax * [A] * [B]) / (KmA * [B] * (1 + [B]/KiB) + KmB * [A] * (1 + [A]/KiA) + [A] * [B])
Where:
-
[A] = Concentration of Butyric Acid
-
[B] = Concentration of Isoamyl Alcohol
-
-
-
By systematically varying the concentrations of both substrates and analyzing the initial reaction rates, a comprehensive kinetic model for the enzymatic production of this compound can be developed. This model is invaluable for understanding the enzyme's catalytic mechanism and for the rational design and optimization of the production process.
References
- 1. Lipase-catalyzed synthesis of this compound. A kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dl.begellhouse.com [dl.begellhouse.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enzymatic synthesis optimization of this compound from fusel oil [redalyc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Isoamyl Butyrate Yield with Response Surface Methodology
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of isoamyl butyrate synthesis using Response Surface Methodology (RSM).
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic synthesis of this compound when applying RSM for optimization.
| Issue | Potential Causes | Recommended Solutions |
| Low this compound Yield | Suboptimal Reaction Conditions: Temperature, pH, or agitation speed may not be ideal for the lipase activity. | Systematically evaluate the effect of each parameter. For instance, conduct preliminary single-factor experiments to determine a suitable range for each variable before RSM optimization. |
| Incorrect Substrate Molar Ratio: An excess of either butyric acid or isoamyl alcohol can inhibit enzyme activity.[1] | The optimal molar ratio should be determined experimentally. RSM is an excellent tool for this, allowing for the evaluation of the interaction between acid and alcohol concentrations. | |
| Insufficient Enzyme Concentration: The amount of lipase may be a limiting factor in the reaction. | Increase the enzyme concentration in a stepwise manner to observe its effect on the yield. Be aware that excessively high concentrations can lead to mass transfer limitations and may not be cost-effective. | |
| Inadequate Reaction Time: The reaction may not have reached equilibrium. | Perform a time-course study to determine the optimal reaction time where the maximum yield is achieved before any potential product inhibition or enzyme denaturation occurs.[2] | |
| Enzyme Inhibition: High concentrations of butyric acid or isoamyl alcohol can inhibit the lipase.[1][3] Butyric acid, in particular, can cause a drop in the pH of the enzyme's microenvironment, leading to inactivation.[3] | In your RSM design, ensure the substrate concentration ranges are chosen carefully. If inhibition is suspected, consider a fed-batch approach for the inhibitory substrate. | |
| Water Accumulation: The water produced during esterification can shift the reaction equilibrium back towards hydrolysis, reducing the net yield. | Consider adding a water adsorbent, such as molecular sieves, to the reaction medium to remove water as it is formed. | |
| Poor Model Fit in RSM Analysis | Inappropriate Model Selection: A linear model may be insufficient to describe the quadratic nature of the response surface. | A second-order polynomial model is often more appropriate for optimization studies as it can account for curvature in the response surface.[4] |
| Wide Range of Factor Levels: The selected ranges for the independent variables may be too broad, leading to a poor model fit. | Narrow the ranges of the variables around the region of interest identified from preliminary experiments. | |
| Presence of Outliers: Experimental errors can lead to data points that do not fit the model. | Carefully review the experimental data for any anomalies. Statistical software packages can help identify potential outliers. | |
| Inconsistent or Irreproducible Results | Variability in Raw Materials: Impurities in substrates or variations in enzyme activity can affect the outcome. | Use substrates of high purity and ensure consistent quality of the immobilized lipase. |
| Inadequate Mixing: Poor agitation can lead to mass transfer limitations, especially with immobilized enzymes. | Ensure the reaction mixture is stirred at a speed sufficient to keep the enzyme particles suspended and well-dispersed. | |
| Inaccurate Measurement of Responses: Errors in analytical techniques for quantifying this compound will lead to unreliable data. | Validate your analytical method (e.g., Gas Chromatography) for accuracy, precision, and linearity. |
Frequently Asked Questions (FAQs)
Q1: What is Response Surface Methodology (RSM) and why is it used for optimizing this compound synthesis?
A1: Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes.[4] It is particularly useful for understanding the relationships between several independent variables (e.g., temperature, enzyme concentration, substrate molar ratio) and one or more response variables (e.g., this compound yield).[4] In the context of this compound synthesis, RSM helps to efficiently explore the effects of multiple parameters and their interactions to find the optimal conditions that maximize the yield, reducing the number of experiments required compared to traditional one-factor-at-a-time methods.
Q2: Which factors have the most significant impact on the enzymatic synthesis of this compound?
A2: Studies have shown that several factors significantly influence the yield of this compound. These typically include temperature, enzyme/substrate ratio, acid concentration, alcohol concentration, and incubation period.[1] The substrate molar ratio is also a critical factor, as an excess of either butyric acid or isoamyl alcohol can lead to enzyme inhibition.[1]
Q3: What type of experimental design is commonly used in RSM for this application?
A3: Central Composite Design (CCD) and Box-Behnken Design (BBD) are two of the most common experimental designs used in RSM for process optimization.[5] CCD is often favored for its efficiency in estimating a second-order model and for its ability to explore the entire experimental region.
Q4: How can I determine the appropriate ranges for the independent variables in my RSM experiment?
A4: The ranges for your independent variables should be selected based on a combination of literature review and preliminary single-factor experiments. A literature search can provide a starting point for typical ranges used in similar enzymatic esterifications. Subsequently, conducting experiments where you vary one factor at a time while keeping others constant can help you narrow down a more precise and effective range for each variable to be used in the RSM design.
Q5: What is the role of the solvent in the enzymatic synthesis of this compound?
A5: The choice of solvent can significantly impact the reaction. Non-polar organic solvents like n-hexane or heptane are commonly used as they can facilitate the dissolution of the non-polar substrates and product, and minimize the stripping of essential water from the enzyme, which is necessary for its catalytic activity. In some cases, a solvent-free system can be employed, which offers environmental benefits and simplifies downstream processing.
Experimental Protocols
General Protocol for Enzymatic Synthesis of this compound using RSM
This protocol outlines a general procedure for optimizing the synthesis of this compound using an immobilized lipase and Response Surface Methodology.
1. Materials and Reagents:
-
Immobilized Lipase (e.g., from Candida antarctica, Rhizomucor miehei)
-
Butyric Acid (analytical grade)
-
Isoamyl Alcohol (analytical grade)
-
Organic Solvent (e.g., n-hexane, heptane)
-
Internal Standard for GC analysis (e.g., n-dodecane)
-
Sodium Hydroxide (for titration, if used for analysis)
-
Molecular Sieves (optional, for water removal)
2. Experimental Design using RSM:
-
Factor Selection: Identify the key independent variables affecting the reaction yield. Common variables include:
-
Temperature (°C)
-
Enzyme Concentration (g/L or % w/w of substrates)
-
Substrate Molar Ratio (isoamyl alcohol:butyric acid)
-
Butyric Acid Concentration (M)
-
Reaction Time (hours)
-
-
Level Selection: For each factor, choose a high (+1) and a low (-1) level based on preliminary experiments and literature data. A central point (0) is also included. For a Central Composite Design (CCD), axial points (±α) will also be part of the design.
-
Design Matrix: Generate the experimental design matrix using statistical software (e.g., Design-Expert®, Minitab®). This matrix will specify the combination of factor levels for each experimental run.
3. Esterification Reaction:
-
In a series of sealed reaction vessels (e.g., screw-capped flasks), add the specified amounts of butyric acid, isoamyl alcohol, and organic solvent according to the experimental design matrix.
-
If using molecular sieves for water removal, add them to the reaction mixture.
-
Place the vessels in a temperature-controlled shaker incubator.
-
Allow the reaction mixtures to equilibrate to the desired temperature.
-
Initiate the reaction by adding the predetermined amount of immobilized lipase to each vessel.
-
Incubate the reactions for the specified time under constant agitation.
4. Sample Analysis:
-
At the end of the reaction time, stop the reaction by separating the immobilized enzyme from the reaction mixture (e.g., by filtration or centrifugation).
-
Analyze the concentration of this compound in the supernatant. Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a common analytical method.
-
Prepare calibration standards of this compound of known concentrations.
-
Add a known amount of an internal standard to both the samples and calibration standards to improve accuracy.
-
Inject the samples into the GC and determine the peak area of this compound.
-
Calculate the concentration of this compound in the samples based on the calibration curve.
-
-
The yield of this compound can be calculated as the percentage of the initial limiting substrate that has been converted to the ester.
5. Data Analysis and Optimization:
-
Enter the experimental yields into the statistical software.
-
Fit the data to a polynomial equation (typically a second-order model).
-
Perform an Analysis of Variance (ANOVA) to determine the significance of the model and individual terms.
-
Use the model to generate response surface plots and contour plots to visualize the relationship between the variables and the yield.
-
Determine the optimal conditions for maximizing the this compound yield from the model.
-
Validate the model by performing an experiment at the predicted optimal conditions and comparing the experimental yield with the predicted value.
Data Presentation
Table 1: Exemplary Range of Investigated Variables for this compound Synthesis using RSM
| Variable | Unit | Low Level | High Level | Reference |
| Temperature | °C | 30 | 50 | [1] |
| Enzyme/Substrate Ratio | g/mol | 5 | 25 | [1] |
| Butyric Acid Concentration | M | 0.2 | 1.0 | [1] |
| Isoamyl Alcohol Concentration | M | 0.25 | 1.25 | [1] |
| Incubation Period | hours | 12 | 60 | [1] |
Table 2: Optimal Conditions for this compound Synthesis Found in a Study Using RSM
| Parameter | Optimal Value |
| Temperature | 30 °C |
| Enzyme/Substrate Ratio | 17 g/mol |
| Butyric Acid Concentration | 1.0 M |
| Isoamyl Alcohol Concentration | 1.25 M |
| Incubation Period | 60 hours |
| Predicted Yield | 1.0 M ester |
| Actual Experimental Yield | 0.98 M ester |
| Source: Adapted from a study on lipase-catalyzed synthesis of this compound.[1] |
Mandatory Visualization
Caption: Workflow for optimizing this compound yield using Response Surface Methodology.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Lipase-catalyzed synthesis of this compound. A kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Response surface methodology - Wikipedia [en.wikipedia.org]
- 5. Response Surface Methodology - Overview & Applications | Neural Concept [neuralconcept.com]
effect of substrate concentration on lipase activity and inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lipase enzymes.
Frequently Asked Questions (FAQs)
FAQ 1: How does substrate concentration affect lipase activity?
The relationship between substrate concentration and the rate of a lipase-catalyzed reaction is typically hyperbolic.[1]
-
At low substrate concentrations: The reaction rate increases steeply as the substrate concentration rises. This is because the enzyme's active sites are mostly empty, and the rate is limited by the availability of substrate molecules.[1]
-
At high substrate concentrations: The enzyme becomes saturated with the substrate. The reaction rate plateaus and approaches its maximum velocity (Vmax) because the active sites are constantly occupied.[1][2] At this point, adding more substrate does not significantly increase the reaction rate.[1]
This relationship is described by the Michaelis-Menten equation.[3][4] The Michaelis constant (Km) is the substrate concentration at which the reaction rate is half of Vmax.[1][2] Km is an inverse measure of the enzyme's affinity for its substrate; a lower Km indicates a higher affinity.[1][4]
FAQ 2: What are the different types of lipase inhibitors and their mechanisms of action?
Lipase inhibitors reduce the activity of lipase enzymes and are often studied for their therapeutic potential, particularly in managing obesity.[5][6] They can be classified based on their mechanism of action:
-
Competitive Inhibition: The inhibitor molecule resembles the substrate and binds to the active site of the lipase, preventing the actual substrate from binding. The inhibitor and substrate compete for the same binding site. This type of inhibition can be overcome by increasing the substrate concentration. Orlistat, a well-known lipase inhibitor, is a potent competitive inhibitor that forms a covalent bond with the active serine site of gastric and pancreatic lipases.[5][7][8]
-
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site).[9][10] This binding changes the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding. In non-competitive inhibition, the Vmax is lowered, but the Km remains unchanged.[9] Some plant-derived compounds, like mangiferin, have been shown to inhibit pancreatic lipase in a non-competitive manner.[10]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This type of inhibition is more effective at higher substrate concentrations.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This affects both the Km and Vmax.
Many natural compounds from plants, such as alkaloids, polyphenols, and terpenoids, have been identified as lipase inhibitors.[5][7]
Troubleshooting Guides
Problem 1: My lipase activity is lower than expected or absent.
| Possible Cause | Suggested Solution | Citation |
| Reagents not at room temperature | Ensure all buffers and reagents are warmed to room temperature before starting the assay, as cold temperatures can significantly reduce enzyme activity. | [11][12][13] |
| Incorrectly prepared substrate | Some lipase substrates may separate during storage. To redissolve, warm the substrate in a hot water bath (80-100°C) for one minute until cloudy, then vortex for 30 seconds. Repeat until the solution is clear. | [11][12] |
| Omission of a protocol step | Carefully review the entire protocol to ensure no steps were missed. | [11][12] |
| Incorrect wavelength reading | Verify that the plate reader or spectrophotometer is set to the correct wavelength as specified in your assay protocol. | [11][12] |
| Improper enzyme storage | Enzymes can lose activity if stored incorrectly or subjected to multiple freeze-thaw cycles. Store enzymes at the recommended temperature and aliquot them to avoid repeated freezing and thawing. | [13][14] |
| Presence of interfering substances | Substances like EDTA (>0.5 mM), SDS (>0.2%), or sodium azide (>0.2%) can interfere with the assay. Consider deproteinizing samples if interference is suspected. | [14] |
| Low enzyme concentration | The concentration of lipase in your sample may be too low. Try using a more concentrated sample or a larger sample volume. | [11] |
Problem 2: I'm seeing erratic or inconsistent readings.
| Possible Cause | Suggested Solution | Citation |
| Pipetting errors | Use calibrated pipettes and avoid pipetting very small volumes to ensure accuracy. When preparing multiple reactions, create a master mix to minimize variability. | [14] |
| Air bubbles in wells | Pipette solutions gently against the side of the well to avoid introducing air bubbles, which can interfere with absorbance or fluorescence readings. | [14] |
| "Plate effects" in microplates | Evaporation from wells at the edges of a 96-well plate can concentrate reactants and lead to inconsistent readings. Use a temperature-controlled plate reader or ensure all wells are filled evenly. | [13] |
| Samples prepared in different buffers | Always use the provided assay buffer for sample preparation to maintain consistent reaction conditions. | [12] |
Problem 3: The standard curve is not linear.
| Possible Cause | Suggested Solution | Citation |
| Partially thawed components | Ensure all components for the standard curve are completely thawed and mixed thoroughly to create a homogenous solution before use. | [14] |
| Incorrect dilutions | Double-check the dilution calculations and steps for preparing the standard curve. | [14] |
| Reaction has gone past the linear range | The most active samples may have exceeded the linear range of the standard curve. Take kinetic readings to ensure you are measuring within the linear phase of the reaction. | [12] |
Quantitative Data
Table 1: Michaelis-Menten Constants (Km) and Maximum Velocity (Vmax) for Various Lipases and Substrates
| Lipase Source | Substrate | Km | Vmax | Citation |
| Trichoderma viride | Triolein | 1.14 mM | 0.056 mM/min | [15] |
| Emericella nidulans | p-Nitrophenyl Palmitate | 0.61 mM | 322.58 µmol/min/mg | [15] |
| Aspergillus oryzae | Olive Oil | 6.12 mg/mL | 59.64 µmol/min/mg | [15] |
| Serratia marcescens | Tributyrin | 0.68 ± 0.03 mM | - | [16] |
| Serratia marcescens | Palm Oil | 0.85 ± 0.07 mM | - | [16] |
Table 2: Inhibition Constants (Ki) for Selected Lipase Inhibitors
| Inhibitor | Lipase Source | Inhibition Type | Ki Value | Citation |
| Flavonoid Derivative (F01) | Pancreatic Lipase | Competitive | 7.16 µM | [8] |
| Orlistat | Pancreatic Lipase | Competitive | 0.02 µM | [8] |
Experimental Protocols
Protocol 1: General Colorimetric Lipase Activity Assay
This protocol provides a general procedure for measuring lipase activity using a colorimetric method, adapted from commercially available kits.[11][12] Lipase hydrolyzes a substrate to produce a product that, in a coupled enzymatic reaction, generates a colored product. The absorbance of this product is proportional to the lipase activity.
Materials:
-
Lipase Assay Buffer
-
Lipase Substrate
-
Enzyme Mix (for coupled reaction)
-
Probe (e.g., OxiRed™ or DTNB)
-
Glycerol or TNB Standard
-
96-well clear microplate
-
Microplate reader
-
Samples (e.g., serum, plasma, tissue homogenates)
-
Positive Control (optional)
Procedure:
-
Reagent Preparation:
-
Allow the Lipase Assay Buffer to warm to room temperature before use.[12]
-
Prepare the Lipase Substrate. If it has separated during storage, warm it in an 80-100°C water bath for 1 minute, vortex for 30 seconds, and repeat until the solution is clear.[11][12]
-
Reconstitute the Enzyme Mix and Probe according to the manufacturer's instructions.
-
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the standard (e.g., Glycerol or TNB) in Assay Buffer to create a standard curve. For example, generate standards ranging from 0 to 10 nmol/well.[11]
-
-
Sample Preparation:
-
Homogenize tissue or cell samples in Assay Buffer. Centrifuge to remove insoluble material.[11]
-
Serum or plasma samples can often be diluted directly in the Assay Buffer.[11] Test several dilutions to ensure the readings fall within the linear range of the standard curve.[11]
-
Prepare a sample control for each sample by omitting the lipase substrate from the reaction mix to correct for background levels of glycerol or other interfering substances.[11]
-
-
Reaction Setup:
-
Prepare a Reaction Mix for the samples and a Control Reaction Mix (without substrate) for the sample controls.
-
Add samples, standards, and positive controls to the wells of the 96-well plate.
-
Add the appropriate Reaction Mix to each well.
-
-
Measurement:
-
Measure the absorbance (e.g., at 570 nm for OxiRed™-based assays or 412 nm for DTNB-based assays) at an initial time point (T1).[11][17]
-
Incubate the plate at 37°C for 60-90 minutes (or longer if activity is low), protecting it from light.[11]
-
Measure the absorbance again at a second time point (T2).[11] For kinetic assays, it is recommended to read the plate multiple times to find the linear range of the reaction.[18]
-
-
Calculation:
-
Subtract the 0 standard reading from all other standard readings and plot the standard curve.
-
Calculate the change in absorbance for each sample (A2 - A1).
-
Use the standard curve to determine the amount of product (e.g., nmol of glycerol or TNB) generated by your sample.
-
Calculate the lipase activity using the following formula: Lipase Activity (mU/mL) = (B / (T2 - T1) x V) x Dilution Factor Where:
-
B = Amount of product from the standard curve (nmol)
-
T1 = Time of the first reading (min)
-
T2 = Time of the second reading (min)
-
V = Sample volume added to the well (mL)
-
-
Protocol 2: Titrimetric Lipase Activity Assay
This method measures the release of free fatty acids from the hydrolysis of a triglyceride substrate, such as olive oil. The liberated fatty acids are then titrated with a standardized solution of sodium hydroxide (NaOH).[19][20]
Materials:
-
Tris-HCl Buffer (e.g., 200 mM, pH 7.2)
-
Olive Oil Substrate Solution
-
95% Ethanol
-
Thymolphthalein Indicator Solution
-
Standardized Sodium Hydroxide (NaOH) Solution (e.g., 50 mM)
-
Lipase Enzyme Solution
-
Erlenmeyer flasks
-
Burette
Procedure:
-
Reaction Setup:
-
In a "Test" flask, pipette the Tris-HCl buffer and the olive oil substrate.
-
Pre-incubate the flask at 37°C.
-
To start the reaction, add a known volume of the Lipase Enzyme Solution to the "Test" flask, mix by swirling, and incubate at 37°C for a defined period (e.g., 30 minutes).[20]
-
-
Blank Preparation:
-
Immediately after starting the test incubation, prepare a "Blank" flask by adding the same amount of Lipase Enzyme Solution to a separate flask and storing it at 0-4°C to prevent enzymatic activity.[20]
-
At the end of the incubation period, add the buffer and substrate to the "Blank" flask.
-
-
Stopping the Reaction and Titration:
-
After incubation, stop the reaction in the "Test" flask by adding 95% ethanol. Do the same for the "Blank" flask.[20]
-
Add a few drops of Thymolphthalein Indicator to both the "Test" and "Blank" flasks.[20]
-
Titrate each solution with the standardized NaOH solution until a light blue color endpoint is reached.[20]
-
-
Calculation:
-
Calculate the lipase activity based on the difference in the volume of NaOH used to titrate the "Test" and "Blank" samples.
-
One unit of lipase activity is typically defined as the amount of enzyme that releases 1.0 microequivalent of fatty acid from a triglyceride per hour at pH 7.2 and 37°C.[20]
-
Visualizations
Caption: Michaelis-Menten enzyme kinetics model.
Caption: Workflow for a typical colorimetric lipase assay.
Caption: Comparison of inhibitor binding sites.
References
- 1. Untitled Document [ucl.ac.uk]
- 2. teachmephysiology.com [teachmephysiology.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Substrate Concentration on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 5. Lipase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Discovery and development of gastrointestinal lipase inhibitors - Wikipedia [en.wikipedia.org]
- 7. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Pancreatic Lipase by Flavonoid Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-competitive inhibition: Significance and symbolism [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
- 11. assaygenie.com [assaygenie.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. youtube.com [youtube.com]
- 14. docs.abcam.com [docs.abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. assaygenie.com [assaygenie.com]
- 19. researchgate.net [researchgate.net]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Overcoming Butyric Acid Inhibition in Lipase-Catalyzed Esterification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with butyric acid inhibition during lipase-catalyzed esterification experiments.
Frequently Asked Questions (FAQs)
Q1: What is butyric acid inhibition in lipase-catalyzed esterification?
A1: Butyric acid inhibition refers to the reduction in the catalytic activity and/or stability of a lipase enzyme in the presence of high concentrations of butyric acid, which is one of the substrates in the esterification reaction. This inhibition can lead to lower reaction rates and reduced final product yields. The inhibitory effect is a significant challenge, especially in solvent-free systems or when high substrate loadings are desired.
Q2: Why is butyric acid inhibitory to lipases?
A2: Butyric acid's inhibitory effect stems from several factors. As a short-chain fatty acid, its polarity can strip the essential layer of water surrounding the enzyme, leading to conformational changes and deactivation.[1] Additionally, butyric acid can act as a competitive inhibitor, binding to the enzyme's active site in a way that prevents the formation of the productive enzyme-substrate complex.[2][3] Some studies suggest that acids with a low pKa value, like butyric acid (pKa ≈ 4.83), can be particularly challenging substrates for some lipases, potentially causing irreversible deactivation.[4][5]
Q3: What are the common signs of butyric acid inhibition in my experiment?
A3: The primary indicators of butyric acid inhibition include:
-
A significant decrease in the initial reaction rate as the concentration of butyric acid is increased beyond an optimal point.[6]
-
The reaction stalling before reaching the expected equilibrium conversion.
-
A progressive loss of enzyme activity over repeated batch cycles.
-
Lower than expected ester yields, especially when compared to reactions with longer-chain fatty acids.[2]
Q4: Can enzyme immobilization help mitigate butyric acid inhibition?
A4: Yes, enzyme immobilization is a highly effective strategy. Immobilizing the lipase onto a solid support can enhance its stability in the presence of inhibitory substances like short-chain fatty acids.[7][8] The immobilization matrix can provide a protective microenvironment, potentially preventing direct, harsh interactions between the enzyme and high concentrations of butyric acid. Furthermore, immobilization simplifies enzyme recovery and reuse, which is crucial for developing cost-effective processes.[9][10]
Q5: Which lipase is best suited for esterification with butyric acid?
A5: The choice of lipase is critical. While many lipases are inhibited by short-chain fatty acids, some exhibit higher tolerance. Candida antarctica lipase B (CALB), often available commercially as Novozym 435, is frequently cited as a robust biocatalyst for this type of reaction, demonstrating good conversion rates.[5] However, even CALB can experience deactivation.[5] It is always recommended to screen several commercially available lipases (e.g., from Rhizomucor miehei, Pseudomonas cepacia) for your specific reaction conditions to identify the most effective biocatalyst.
Troubleshooting Guide
Issue 1: Low Conversion Rate and Poor Ester Yield
This is the most common problem encountered and is often a direct result of substrate inhibition by butyric acid.
Strategy A: Fed-Batch Substrate Addition
-
Principle: This strategy avoids exposing the lipase to a high initial concentration of butyric acid. By gradually feeding the butyric acid into the reactor over time, its concentration is kept at a sub-inhibitory level, allowing the enzyme to function optimally. This method has been shown to significantly improve conversion compared to a standard batch mode.[5][11][12]
-
See Protocol 1: Fed-Batch Esterification to Mitigate Butyric Acid Inhibition.
Strategy B: In Situ Product Removal (ISPR)
-
Principle: The esterification reaction is reversible, and the accumulation of products (ester and water) can shift the equilibrium back towards the reactants, limiting the final yield.[13] ISPR techniques actively remove one or more products from the reaction medium as they are formed, driving the reaction forward. This also helps in reducing any potential product inhibition.
-
Common ISPR Techniques:
-
Adsorption: Using adsorbents like zeolites or activated carbon to selectively remove water or butyric acid.[14][15]
-
Pervaporation: Employing a selective membrane to remove water from the reaction mixture.[13][16]
-
Gas Stripping/Vacuum: Applying a vacuum or bubbling an inert gas through the mixture to evaporate and remove volatile products like water or short-chain esters.[17]
-
Extraction: Using a water-immiscible organic solvent to continuously extract the ester product from the reaction phase.[18][19]
-
-
See Protocol 2: In Situ Product Removal using Adsorbents.
Strategy C: Solvent Engineering
-
Principle: The choice of reaction solvent can significantly impact lipase activity and stability by modifying the polarity of the medium and the partitioning of substrates and products.[20][21] Using a non-polar, hydrophobic solvent can help minimize the stripping of essential water from the lipase surface and may reduce the inhibitory effect of polar butyric acid.
-
See Table 2 for a comparison of solvents.
Issue 2: Rapid Enzyme Deactivation and Poor Reusability
This issue indicates that the reaction conditions are causing irreversible damage to the lipase.
Strategy A: Enzyme Immobilization
-
Principle: As mentioned in the FAQs, immobilization provides stability. Covalent bonding or adsorption onto a support protects the enzyme from mechanical stress and harsh chemical environments.[7][9] This enhanced stability is crucial for maintaining activity over multiple reaction cycles.
-
See Protocol 3: Lipase Immobilization on Silica Gel.
Strategy B: Control of Water Activity (aw)
-
Principle: Lipases require a thin layer of water to maintain their active conformation. However, excess water, especially the water produced during esterification, promotes the reverse reaction (hydrolysis).[13] Controlling the water activity at an optimal low level is key. This can be achieved by adding molecular sieves or other desiccants to the reaction, or by using ISPR methods like pervaporation.
Data Presentation
Table 1: Effect of Butyric Acid Concentration on Ester Conversion
| Butyric Acid Concentration (M) | Alcohol | Lipase Source | Conversion (%) | Reference |
| 0.13 | Ethanol | Immobilized Candida sp. | ~18% | [6] |
| 0.30 | Ethanol | Immobilized Candida sp. | ~25% | [6] |
| > 0.30 | Ethanol | Immobilized Candida sp. | Decreased | [6] |
| 0.05 | Ethyl Caprate | Candida rugosa | 90% | [2] |
| 1.0 | Ethyl Caprate | Candida rugosa | 12% | [2] |
Note: Conversion percentages are approximate values derived from graphical data in the cited sources.
Table 2: Comparison of Strategies to Overcome Inhibition
| Strategy | Principle | Key Advantage | Reported Improvement | Reference(s) |
| Fed-Batch | Maintain low substrate concentration | Simple implementation, avoids high initial inhibition | 59% increase in conversion vs. batch mode | [5][12] |
| ISPR (Adsorption) | Remove inhibitory substrate/product | Can be highly selective, regenerable adsorbents | Up to 94.1% butyric acid removal | [14] |
| ISPR (Extraction) | Remove product via a second phase | High product recovery, continuous process | Butyl-butyrate yield of 22.4 g/L achieved | [18] |
| Immobilization | Enhance enzyme stability | Improved reusability, higher stability | Retained ~65% activity after 10 cycles | [8][9] |
| Solvent Engineering | Optimize reaction medium | Can improve substrate solubility and reduce inhibition | High conversions in non-polar solvents like n-hexane | [2][20] |
Table 3: Kinetic Parameters for Lipase-Catalyzed Reactions Involving Butyric Acid
| Lipase Source | Reaction Type | Parameter | Value | Reference |
| Candida rugosa | Transesterification | Vmax | 2.861 µmol/min/mg | [2] |
| Candida rugosa | Transesterification | Km(acid) | 0.0746 M | [2] |
| Candida rugosa | Transesterification | Ki(acid) | 0.450 M | [2] |
Km(acid): Michaelis constant for butyric acid; Ki(acid): Inhibition constant for butyric acid.
Experimental Protocols
Protocol 1: Fed-Batch Esterification to Mitigate Butyric Acid Inhibition
-
Reactor Setup: Prepare a temperature-controlled stirred-tank reactor containing the alcohol substrate, the lipase (free or immobilized), and any solvent if used.
-
Initial Charge: Add a small initial amount of butyric acid to start the reaction (e.g., 10-20% of the total molar equivalent).
-
Feed Preparation: Prepare a concentrated solution of butyric acid, either neat or in a suitable solvent.
-
Fed-Batch Operation: Once the reaction begins, start a continuous or semi-continuous feed of the butyric acid solution into the reactor using a syringe pump or peristaltic pump. A typical feed rate might be 0.01 mL/min, but this should be optimized for the specific reaction volume and enzyme activity.[12]
-
Monitoring: Periodically take samples from the reactor to analyze the concentration of substrates and product (e.g., via GC or HPLC) to monitor conversion.
-
Completion: Continue the feed until the desired molar ratio of substrates has been added. Allow the reaction to proceed for an additional period to ensure maximum conversion.
Protocol 2: In Situ Product Removal using Adsorbents (Zeolites)
-
Adsorbent Preparation: Activate the zeolite adsorbent (e.g., Silicalite-1) by heating it under vacuum to remove any pre-adsorbed water or contaminants.
-
Reactor Setup: Set up the esterification reaction in a batch reactor.
-
Adsorbent Addition: Add the activated zeolite to the reaction mixture. The amount of zeolite should be optimized but can range from 10% to 50% (w/v). Zeolites can be added directly to the mixture or contained within a permeable basket or pouch for easy removal.
-
Reaction: Run the esterification reaction under the desired conditions (temperature, agitation). The zeolite will selectively adsorb water and/or butyric acid from the medium, driving the reaction forward.[14]
-
Monitoring: Monitor the reaction progress by analyzing the liquid phase.
-
Adsorbent Recovery: After the reaction, separate the adsorbent by filtration or centrifugation. The adsorbent can potentially be regenerated by washing with a suitable solvent and reactivating through heating.
Protocol 3: Lipase Immobilization on Silica Gel
-
Support Activation (Silanization):
-
Mix 1 g of dry silica gel with a 10% solution of an aminosilane agent (e.g., 3-aminopropyltriethoxysilane) in 20 mL of acetone.
-
Incubate at 50°C for 2 hours with stirring.
-
Wash the silica thoroughly with distilled water and dry at 60°C for 2 hours.[7]
-
-
Cross-linking:
-
Suspend the aminated silica in a suitable buffer (e.g., phosphate buffer, pH 7).
-
Add glutaraldehyde to a final concentration of 1-2.5% (v/v) and stir for 1-2 hours at room temperature.
-
Wash the activated support extensively with buffer to remove excess glutaraldehyde.
-
-
Enzyme Immobilization:
-
Prepare a solution of the lipase enzyme in a low-ionic-strength buffer (e.g., 10 mM phosphate buffer, pH 7).
-
Add the activated silica support to the lipase solution.
-
Allow the mixture to stir gently for several hours (e.g., 3-24 hours) at a low temperature (e.g., 4°C or room temperature).
-
-
Final Steps:
-
Separate the immobilized enzyme from the solution by filtration.
-
Wash the immobilized preparation with buffer to remove any unbound enzyme.
-
The activity of the supernatant can be measured to determine the immobilization efficiency. The immobilized lipase is now ready for use.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Improving lipase activity by immobilization and post-immobilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzyl butyrate esterification mediated by immobilized lipases: Evaluation of batch and fed-batch reactors to overcome lipase-acid deactivation [sfera.unife.it]
- 12. From batch to fed-batch and to continuous packed-bed reactors: Lipase-catalyzed esterifications in low viscous deep-eutectic-solvents with buffer as cosolvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Removal of water produced from lipase-catalyzed esterification in organic solvent by pervaporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ris.utwente.nl [ris.utwente.nl]
- 16. researchgate.net [researchgate.net]
- 17. arcjournals.org [arcjournals.org]
- 18. Strategies for production of butanol and butyl-butyrate through lipase-catalyzed esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. US20110294176A1 - Method of extracting butyric acid from a fermented liquid and chemically converting butyric acid into biofuel - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Isoamyl Butyrate Production with Immobilized Lipase
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the reusability of immobilized lipase in the synthesis of isoamyl butyrate.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic synthesis of this compound, focusing on the loss of enzyme reusability.
| Problem ID | Question | Potential Causes | Recommended Solutions |
| TR-01 | Why is the activity of my immobilized lipase decreasing rapidly after only a few cycles? | 1. Enzyme Leaching: The lipase may be weakly bound to the support, causing it to detach and wash away during reaction or washing steps. This is common with simple physical adsorption methods.[1][2][3][4] 2. Substrate Inhibition/Inactivation: High concentrations of butyric acid (>1.0 M) can cause competitive inhibition and irreversible inactivation of the lipase by altering the pH in the enzyme's microenvironment.[5][6][7] Similarly, high alcohol concentrations can also be inhibitory. 3. Mechanical Stress: The support material may be fragile and breaking down due to vigorous agitation, leading to loss of both enzyme and support.[8] 4. Water Accumulation: Water produced during the esterification reaction can accumulate in the pores of the support, favoring the reverse reaction (hydrolysis) and potentially deactivating the enzyme.[9] | 1. Strengthen Immobilization: After initial hydrophobic adsorption, apply a cross-linking agent like glutaraldehyde to form stronger covalent bonds between the enzyme and the support.[3] Alternatively, use supports that allow for covalent attachment from the start. 2. Optimize Substrate Concentration: Maintain the butyric acid concentration at or below optimal levels (e.g., 0.5 M to 1.0 M).[5][10] A study showed that at 2000 mM substrate concentration, activity retention dropped to 31% after 8 cycles, compared to 96% at 500 mM.[10] Consider a higher molar ratio of alcohol to acid, as isoamyl alcohol is generally less inhibitory.[7][11] 3. Select Robust Support & Optimize Agitation: Choose mechanically stable supports like polymethacrylate or silica-based carriers. Reduce agitation speed to the minimum required for a homogenous mixture. 4. Water Removal: Add molecular sieves (3Å or 4Å) to the reaction medium to continuously remove water as it is formed.[9] Using a hydrophobic solvent like heptane or hexane also helps partition water away from the enzyme. |
| TR-02 | Why is the initial yield of this compound lower than expected? | 1. Mass Transfer Limitations: Substrates may have difficulty accessing the enzyme's active sites if the lipase is immobilized within deep, narrow pores of the support material.[1] 2. Incorrect Reaction Conditions: The temperature, pH, or solvent may not be optimal for the specific lipase being used. 3. Insufficient Enzyme Loading: The amount of active enzyme immobilized on the support may be too low. | 1. Choose Appropriate Support: Use macroporous supports with a large pore diameter to ensure substrates and products can diffuse freely.[12][13] 2. Optimize Reaction Parameters: Conduct small-scale experiments to determine the optimal temperature (typically 30-50°C for this reaction) and solvent (hydrophobic solvents like hexane or heptane are common).[5][14] 3. Verify Immobilization Efficiency: Perform a protein assay (e.g., Bradford assay) on the supernatant before and after immobilization to confirm that a sufficient amount of lipase has bound to the support. |
| TR-03 | How can I tell if enzyme leaching is the primary cause of activity loss? | Presence of Protein in Supernatant: After a reaction cycle, if you can detect protein (lipase) in the reaction medium or washing solvent, leaching is occurring. | Perform a Protein Assay: Use a standard protein quantification method like the Bradford or BCA assay on the supernatant collected after the first and subsequent reaction cycles. A significant amount of protein indicates leaching. Strengthen Immobilization: As per solution for TR-01, use covalent bonding or cross-linking to prevent desorption.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most suitable support materials for immobilizing lipase for this compound synthesis?
A1: Hydrophobic, macroporous supports are generally preferred. They promote the interfacial activation of lipase, which stabilizes its active "open" conformation.[12][15][16] Materials like polymethacrylate (PMA), polypropylene, and silica gel are commonly used and have shown good performance and stability.[10][14] The choice of support can significantly impact reusability, as shown in the table below.
Q2: How does the choice of solvent affect enzyme reusability?
A2: The solvent plays a critical role. Hydrophobic, non-polar solvents like hexane and heptane are ideal for esterification as they minimize substrate and product solubility issues and, crucially, help partition the water produced away from the enzyme, thus shifting the equilibrium towards synthesis and preventing hydrolysis.[5][10] Polar solvents can strip essential water from the enzyme, leading to deactivation.
Q3: Can I regenerate or reactivate the immobilized lipase after its activity has decreased?
A3: Regeneration is sometimes possible but depends on the cause of deactivation. If deactivation is due to the accumulation of inhibitory substances on the support, a thorough washing procedure with different solvents might restore some activity. For instance, washing with butanol or ethanol has been shown to be effective at removing glycerol in biodiesel synthesis, a similar non-aqueous system.[8] If the enzyme has denatured due to heat or extreme pH, or has leached from the support, regeneration is generally not feasible.
Q4: What is the recommended washing procedure between reusability cycles?
A4: After each cycle, the immobilized lipase should be separated from the reaction mixture by filtration or centrifugation. It should then be washed several times with a solvent that can remove residual substrates and products without denaturing the enzyme. The same solvent used for the reaction (e.g., hexane or heptane) is often a good choice.[17] Ensure the biocatalyst is thoroughly dried under vacuum or in a desiccator before starting the next cycle to remove any residual washing solvent.
Quantitative Data Summary
Table 1: Comparison of Immobilized Lipase Reusability on Different Supports for Ester Synthesis
| Lipase Source | Support Material | Immobilization Method | Substrates | Reusability Performance | Reference |
| Thermomyces lanuginosus | Poly-methacrylate (PMA) | Physical Adsorption | Isoamyl alcohol + Butyric acid | Retained ~96% activity after 8 cycles (at 500 mM substrate) | [10] |
| Rhizomucor miehei | Anion Exchange Resin | Ionic Adsorption | Isoamyl alcohol + Butyric acid | Stable for 10 reuses with high yield | [11] |
| Candida rugosa | Chitosan/Nanocellulose | Covalent Bonding | Butanol + Butyric acid | Lost ~50% activity after 8 cycles | [3] |
| Proteus vulgaris | Celite | Physical Adsorption | Methanol + Oleic acid | Retained 67% conversion yield after 6 cycles | [18] |
Experimental Protocols
Protocol 1: Lipase Immobilization via Physical Adsorption on a Hydrophobic Support
This protocol describes a general method for immobilizing lipase on a macroporous hydrophobic support like polymethacrylate beads.
-
Support Preparation: Wash 1 gram of the support material with ethanol (3 x 10 mL) to clean the surface, followed by distilled water (3 x 10 mL) to remove the ethanol. Dry the support completely in an oven at 60°C or under vacuum.
-
Enzyme Solution: Prepare a lipase solution (e.g., 10 mg/mL) in a low ionic strength buffer (e.g., 5 mM sodium phosphate, pH 7.0). Centrifuge the solution to remove any insoluble particles.
-
Immobilization: Add the prepared support to 10 mL of the lipase solution. Incubate the mixture at a controlled temperature (e.g., 25°C) with gentle shaking (e.g., 150 rpm) for a specified period (e.g., 2-4 hours).
-
Quantify Immobilization: Take samples of the supernatant at the beginning and end of the incubation period. Determine the protein concentration using a Bradford assay to calculate the amount of lipase immobilized per gram of support.
-
Washing and Drying: After incubation, filter the support to separate it from the enzyme solution. Wash the immobilized lipase thoroughly with the same buffer to remove any non-adsorbed enzyme, followed by a final wash with distilled water.
-
Drying: Dry the immobilized lipase preparation in a desiccator under vacuum until a constant weight is achieved. Store at 4°C until use.
Protocol 2: Enzymatic Synthesis of this compound
-
Reaction Setup: In a 50 mL screw-capped flask, add 10 mL of a hydrophobic solvent (e.g., n-hexane).
-
Add Substrates: Add isoamyl alcohol and butyric acid to the solvent. An equimolar ratio is a good starting point (e.g., 0.5 M of each).[10]
-
Add Biocatalyst: Add a specified amount of the dried immobilized lipase (e.g., 10 g/L).
-
(Optional) Water Removal: Add 1 g of 3Å molecular sieves to the flask to adsorb the water produced during the reaction.[9]
-
Incubation: Place the sealed flask in a shaking incubator at the desired temperature (e.g., 40°C) and agitation speed (e.g., 150 rpm).[5]
-
Monitoring: Withdraw small aliquots (e.g., 50 µL) from the reaction mixture at regular time intervals.
-
Analysis: Analyze the aliquots to determine the reaction progress. This can be done by:
-
Titration: Titrate the sample against a standard NaOH solution to measure the consumption of butyric acid.
-
Gas Chromatography (GC): Analyze the sample by GC to directly quantify the amount of this compound formed.
-
Protocol 3: Reusability Test
-
First Cycle: Perform the enzymatic synthesis as described in Protocol 2 for a fixed duration (e.g., 8 hours).
-
Recovery: At the end of the cycle, separate the immobilized lipase from the reaction medium by vacuum filtration.
-
Washing: Wash the recovered biocatalyst extensively with the reaction solvent (e.g., 3 x 15 mL of n-hexane) to remove any remaining substrates and products.[17]
-
Drying: Dry the washed biocatalyst under vacuum for at least 2 hours to ensure complete removal of the solvent.
-
Subsequent Cycles: Re-introduce the dried biocatalyst into a fresh reaction mixture and repeat steps 1-4 for the desired number of cycles (e.g., 8-10 cycles).
-
Activity Assessment: Calculate the relative activity for each cycle by comparing the initial reaction rate or final product yield to that of the first cycle (which is set to 100%).
Visualizations
Caption: Workflow for this compound synthesis and reusability testing.
Caption: Troubleshooting flowchart for poor immobilized lipase reusability.
References
- 1. mdpi.com [mdpi.com]
- 2. Immobilization of Lipase from Thermomyces Lanuginosus and Its Glycerolysis Ability in Diacylglycerol Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Lipase-catalyzed synthesis of this compound. A kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of the Reuse of Immobilized Lipases in Biodiesel Synthesis: Influence of Different Solvents in Lipase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Enzymatic synthesis of this compound catalyzed by immobilized lipase on poly-methacrylate particles: optimization, reusability and mass transfer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzymatic synthesis of isoamyl acetate using immobilized lipase from Rhizomucor miehei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immobilization of Lipases by Adsorption on Hydrophobic Supports: Modulation of Enzyme Properties in Biotransformations in Anhydrous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enzymatic synthesis optimization of this compound from fusel oil [redalyc.org]
- 15. Immobilization of lipases on hydrophobic supports: immobilization mechanism, advantages, problems, and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Immobilization of Lipases by Adsorption on Hydrophobic Supports: Modulation of Enzyme Properties in Biotransformations in Anhydrous Media | Springer Nature Experiments [experiments.springernature.com]
- 17. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse [mdpi.com]
- 18. researchgate.net [researchgate.net]
effect of water removal on isoamyl butyrate equilibrium conversion
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isoamyl butyrate via esterification.
Frequently Asked Questions (FAQs)
Q1: What is the role of water removal in the synthesis of this compound?
A1: The synthesis of this compound from isoamyl alcohol and butyric acid is a reversible reaction known as Fischer Esterification.[1][2] Water is a product of this reaction. According to Le Chatelier's principle, the removal of water from the reaction mixture shifts the chemical equilibrium towards the formation of the ester product, thereby increasing the conversion and final yield of this compound.[1][2]
Q2: What are the common methods for removing water during the esterification process?
A2: Several methods can be employed to remove water from the reaction mixture:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene or benzene that forms an azeotrope with water is a common and effective method.[1] The water-azeotrope boils off, condenses, and is collected in the trap, with the solvent being returned to the reaction flask.
-
Drying Agents (Dessicants): Concentrated sulfuric acid, which often serves as the catalyst, also acts as a dehydrating agent.[2] Molecular sieves are another effective option, particularly in enzymatic synthesis, to adsorb the water as it is formed.[3][4]
-
Vapor Permeation/Pervaporation: This technique uses a membrane to selectively remove water from the reaction mixture as vapor.[5][6]
Q3: What is a typical catalyst used for this compound synthesis?
A3: Strong acids are typically used as catalysts to increase the rate of the Fischer Esterification reaction. Common choices include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA).[1][2][7]
Q4: Can this compound be synthesized enzymatically?
A4: Yes, lipases are commonly used for the enzymatic synthesis of this compound.[3][8][9] This method is often considered a "green chemistry" approach. Water removal remains a critical factor for achieving high yields in enzymatic esterification.[3][4]
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Conversion of this compound
-
Possible Cause 1: Presence of Water in the Reaction Mixture.
-
Troubleshooting: Ensure that your reactants (isoamyl alcohol and butyric acid) are anhydrous. Implement an effective water removal technique throughout the reaction, such as a Dean-Stark trap or the addition of molecular sieves.[1][3] The equilibrium may have been reached with significant amounts of unreacted starting materials due to the presence of water.
-
-
Possible Cause 2: Insufficient Catalyst.
-
Troubleshooting: Verify the concentration and amount of the acid catalyst used. An inadequate amount of catalyst will result in a slow reaction that may not reach equilibrium within the allotted time.
-
-
Possible Cause 3: Sub-optimal Reaction Temperature.
-
Troubleshooting: Esterification reactions are typically conducted under heat to increase the reaction rate.[2] Ensure your reaction is maintained at the appropriate temperature, often at the reflux temperature of the solvent.
-
-
Possible Cause 4: Inappropriate Molar Ratio of Reactants.
Issue 2: Difficulty in Isolating the Pure this compound Product
-
Possible Cause 1: Incomplete Neutralization of Acid.
-
Troubleshooting: After the reaction, any remaining carboxylic acid and the acid catalyst must be neutralized. This is typically done by washing the organic layer with a weak base solution, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[2] Ensure complete neutralization before proceeding with distillation.
-
-
Possible Cause 2: Inefficient Separation of Layers.
-
Troubleshooting: During the workup, ensure a clean separation of the organic and aqueous layers in the separatory funnel. Emulsions can sometimes form; allowing the mixture to stand or adding a small amount of brine can help break them.
-
-
Possible Cause 3: Ineffective Distillation.
-
Troubleshooting: this compound has a specific boiling point. Ensure your distillation setup is efficient and that you are collecting the fraction at the correct temperature to separate it from unreacted starting materials and any high-boiling point impurities.[2]
-
Data Presentation
Table 1: Effect of Water Removal on this compound Yield
| Method of Synthesis | Water Removal Method | Substrate Concentration | Reaction Time (hours) | Conversion/Yield (%) | Reference |
| Enzymatic | Molecular Sieves | Up to 2.0 M | 24-48 | > 90 | [4] |
| Enzymatic | None (for comparison) | 300 mM | 24 | ~31 (after 2nd cycle) | [9] |
| Enzymatic | Molecular Sieves | 300 mM | 24 | ~100 | [9] |
| Enzymatic | Molecular Sieves | 500 mM / 2000 mM | Not Specified | ~96 / ~76 | [11] |
| Chemical | Not Specified | Not Specified | Not Specified | ~70 (expected) | [12] |
Experimental Protocols
Protocol: Synthesis of this compound with Azeotropic Water Removal
-
Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar to the flask.
-
Reactants:
-
Charge the flask with isoamyl alcohol (1.0 eq).
-
Add butyric acid (1.2 eq).
-
Add a suitable solvent that forms an azeotrope with water, such as toluene (approximately 2 mL per gram of limiting reactant).
-
Carefully add a catalytic amount of p-toluenesulfonic acid (approx. 1-2% of the total reactant weight).
-
-
Reaction:
-
Heat the mixture to reflux using a heating mantle.
-
Stir the reaction mixture vigorously.
-
Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. The denser water will separate and fall to the bottom of the trap, while the toluene will overflow and return to the reaction flask.[1]
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Continue the reaction until no more water is collected in the trap, indicating the reaction has reached completion. This typically takes several hours.
-
-
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
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Saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Water.
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Brine (saturated NaCl solution).
-
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
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Filter to remove the drying agent.
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Remove the toluene solvent using a rotary evaporator.
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Purify the crude this compound by fractional distillation under atmospheric or reduced pressure. Collect the fraction corresponding to the boiling point of this compound.
-
Visualizations
Caption: Fischer Esterification equilibrium for this compound synthesis.
Caption: Experimental workflow for this compound synthesis with a Dean-Stark trap.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. US5976324A - Removal of water from reaction mixtures - Google Patents [patents.google.com]
- 6. WO2016069200A1 - Process for in situ water removal from an oxidative esterification reaction using a coupled reactor-distillation system - Google Patents [patents.google.com]
- 7. (629an) Homogeneous Catalyzed Esterification of n-Butyric Acid with Isoamyl Alcohol: A Kinetic Study | AIChE [proceedings.aiche.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Isoamyl Fatty Acid Ester, a Flavor Compound, by Immobilized Rhodococcus Cutinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enzymatic synthesis optimization of this compound from fusel oil [redalyc.org]
- 12. i3awards.org.au [i3awards.org.au]
optimizing temperature and molar ratio for enzymatic synthesis of isoamyl butyrate
Technical Support Center: Enzymatic Synthesis of Isoamyl Butyrate
Welcome to the technical support center for the enzymatic synthesis of this compound. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the generally recommended starting conditions for temperature and substrate molar ratio for the enzymatic synthesis of this compound?
A1: For initial experiments, a temperature in the range of 30-50°C and an alcohol to acid molar ratio of 1:1 to 3:1 are commonly employed.[1][2] Many studies have shown high conversion rates within these ranges. For example, a study using Lipozyme TL IM found a maximum ester yield at 30°C with a 1:1 molar ratio.[2] Another study achieved a high conversion of 95.8% at 30°C with an alcohol:acid molar ratio between 2.0-2.5:1.[3]
Q2: How does temperature affect the enzymatic synthesis of this compound?
A2: Temperature significantly influences the reaction rate and enzyme stability. Increasing the temperature generally increases the reaction rate up to an optimal point.[4] However, temperatures exceeding the optimum can lead to enzyme denaturation and a subsequent decrease in activity.[4] For instance, one study reported the highest lipase activity at 50°C.[5] It's crucial to determine the optimal temperature for the specific lipase being used to maximize yield without compromising enzyme stability.
Q3: What is the impact of the molar ratio of isoamyl alcohol to butyric acid on the synthesis of this compound?
A3: The molar ratio of the substrates, isoamyl alcohol and butyric acid, is a critical parameter. While an equimolar ratio (1:1) can be effective, an excess of one of the substrates, typically the alcohol, can shift the reaction equilibrium towards product formation.[3] However, a large excess of either substrate can lead to enzyme inhibition.[6] For example, an increase in the alcohol concentration up to a 4:1 ratio resulted in a decrease in this compound yield.[3] The optimal molar ratio should be determined empirically for each specific enzymatic system.
Q4: What type of enzymes are commonly used for this compound synthesis?
A4: Lipases are the most frequently used enzymes for the synthesis of this compound.[3][7] Immobilized lipases, such as Lipozyme IM-20 (from Mucor miehei) and Novozym 435 (from Candida antarctica), are popular choices due to their stability and reusability.[3][6] Lipases from Thermomyces lanuginosus (TLL) and Rhizopus sp. have also been successfully used.[8][9]
Q5: Why is an organic solvent often used in the reaction medium?
A5: Organic solvents are used to increase the solubility of the non-polar substrates (isoamyl alcohol and butyric acid) and to minimize water-dependent side reactions, such as the hydrolysis of the ester product.[3] Solvents like n-hexane and heptane are common choices.[3][8] However, solvent-free systems are also being explored to develop more environmentally friendly processes.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Ester Yield | 1. Suboptimal temperature. 2. Inappropriate molar ratio of substrates. 3. Enzyme inhibition by high substrate concentrations.[6][11] 4. Water accumulation in the reaction medium leading to hydrolysis.[12] 5. Insufficient enzyme concentration. | 1. Optimize the reaction temperature for the specific lipase used (typically between 30-50°C).[1] 2. Experiment with different alcohol to acid molar ratios (e.g., 1:1, 1.5:1, 2:1). 3. Perform experiments with varying substrate concentrations to identify and avoid inhibitory levels. 4. Add molecular sieves to the reaction medium to remove water as it is formed.[12] 5. Increase the enzyme concentration.[10] |
| Reaction Rate Decreases Over Time | 1. Enzyme deactivation due to prolonged exposure to non-optimal conditions (e.g., high temperature). 2. Product inhibition. 3. Change in pH of the microenvironment around the enzyme due to the acidic substrate.[11] | 1. Ensure the reaction is carried out at the optimal and stable temperature for the enzyme. 2. Consider in-situ product removal techniques if feasible. 3. Use an immobilized enzyme preparation which can provide a more stable microenvironment. |
| Inconsistent Results Between Batches | 1. Inaccurate measurement of substrates or enzyme. 2. Variation in the activity of the enzyme preparation. 3. Inconsistent mixing or agitation speed. | 1. Calibrate all measuring equipment and ensure precise measurements. 2. If using a new batch of enzyme, determine its activity before use. 3. Maintain a consistent and adequate agitation speed (e.g., 180 rpm) to ensure proper mixing.[10] |
Data Presentation
Table 1: Optimal Conditions for this compound Synthesis from Various Studies
| Lipase Source | Temperature (°C) | Alcohol:Acid Molar Ratio | Enzyme Concentration | Substrate Concentration | Conversion/Yield (%) | Reference |
| Thermomyces lanuginosus (immobilized) | 45 | 1:1 | 30% (m/v) | 500 mM | ~96% | [3] |
| Lipozyme TL IM | 30 | 1:1 | 0.021 g/mL | 0.5 mol/L Butyric Acid | 92% | [2] |
| Geotrichum sp. & Rhizopus sp. | 40 | 1.5:1 | 5.5% | - | 76% | [9] |
| Mucor miehei (Lipozyme IM-20) | 30 | 1.25:1 | 17 g/mol | 1.0 M Butyric Acid | 98% | [6] |
| Lipozyme TL IM | 30 | 2.0-2.5:1 | 10 g/L | - | ~94% | [3] |
Experimental Protocols
Protocol 1: Screening for Optimal Temperature
-
Reaction Setup: In a series of sealed vials, prepare the reaction mixture containing isoamyl alcohol, butyric acid (at a fixed molar ratio, e.g., 1:1), the chosen lipase (e.g., 10 g/L), and an appropriate organic solvent (e.g., n-hexane).
-
Incubation: Place the vials in incubators set at different temperatures (e.g., 30, 35, 40, 45, 50, 55, 60°C).
-
Agitation: Ensure constant agitation (e.g., 180 rpm) throughout the experiment.
-
Sampling: Withdraw samples at regular time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Analysis: Analyze the samples for the concentration of this compound and the remaining butyric acid using gas chromatography (GC) or titration to determine the conversion rate.
-
Determination of Optimum Temperature: The temperature that results in the highest conversion rate in the shortest amount of time is considered optimal.
Protocol 2: Determining the Optimal Molar Ratio
-
Reaction Setup: At the optimal temperature determined in Protocol 1, set up a series of reactions with varying molar ratios of isoamyl alcohol to butyric acid (e.g., 1:1, 1.5:1, 2:1, 2.5:1, 3:1). Keep the concentration of the limiting substrate (typically butyric acid) and the enzyme concentration constant.
-
Incubation and Agitation: Incubate the reactions under the same conditions of temperature and agitation as determined previously.
-
Sampling and Analysis: Collect and analyze samples at regular intervals as described in Protocol 1.
-
Determination of Optimal Molar Ratio: The molar ratio that yields the highest conversion of the limiting substrate is the optimum.
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound synthesis.
Caption: Logical relationships between parameters and outcomes in synthesis.
References
- 1. scielo.br [scielo.br]
- 2. (PDF) Enzymatic synthesis optimization of this compound (2011) | Andréia Anschau | 26 Citations [scispace.com]
- 3. Enzymatic synthesis optimization of this compound from fusel oil [redalyc.org]
- 4. nuffieldfoundation.org [nuffieldfoundation.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic synthesis of this compound catalyzed by immobilized lipase on poly-methacrylate particles: optimization, reusability and mass transfer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. scielo.br [scielo.br]
- 11. Lipase-catalyzed synthesis of this compound. A kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
identifying byproducts in the chemical synthesis of isoamyl butyrate
Technical Support Center: Synthesis of Isoamyl Butyrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical reactions and potential byproducts in the synthesis of this compound via Fischer Esterification?
The primary reaction is the Fischer esterification of isoamyl alcohol (3-methyl-1-butanol) and butyric acid, typically catalyzed by a strong acid like sulfuric acid, to produce this compound and water. The reaction is an equilibrium process.[1][2][3]
-
Main Reaction:
-
Isoamyl Alcohol + Butyric Acid ⇌ this compound + Water
-
Common byproducts and impurities found in the reaction mixture include:
-
Unreacted Starting Materials: Due to the reversible nature of the reaction, unreacted isoamyl alcohol and butyric acid will be present.[2]
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Water: A direct product of the esterification reaction. Its presence can shift the equilibrium back towards the reactants, reducing the yield.[2][3][4]
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Diisoamyl Ether: Formed through the acid-catalyzed self-condensation of two molecules of isoamyl alcohol. This is more likely at higher temperatures.
-
Isoamylene (Isomers): Dehydration of isoamyl alcohol at elevated temperatures in the presence of a strong acid catalyst can produce various alkene isomers.
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Sulfonated Products/Charring: The use of concentrated sulfuric acid as a catalyst can lead to the formation of sulfonated organic byproducts or charring if the reaction temperature is too high.
Q2: How can the yield of this compound be maximized?
To maximize the yield, the reaction equilibrium must be shifted towards the products. This can be achieved by:
-
Using an Excess of a Reactant: Employing an excess of one of the reactants, typically the less expensive one (isoamyl alcohol), will drive the reaction forward according to Le Chatelier's principle.[2][3]
-
Removal of Water: As water is a product, its removal from the reaction mixture will shift the equilibrium to the right. This can be accomplished by azeotropic distillation using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[3][4]
Q3: What analytical methods are best for identifying byproducts in my this compound synthesis?
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for separating and identifying the components of the reaction mixture. The retention times of the peaks in the gas chromatogram can be used for preliminary identification, while the mass spectra provide fragmentation patterns that can confirm the molecular structure of the main product and any byproducts.[5] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) can also be used to confirm the structure of the final product and identify impurities.[6][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound | The reaction has not reached equilibrium, or the equilibrium is unfavorable. | Increase the reaction time or temperature (with caution). Use an excess of one reactant or remove water as it is formed to shift the equilibrium.[2][3] |
| The catalyst is inactive or used in an insufficient amount. | Ensure the acid catalyst is fresh and used in the appropriate catalytic amount. | |
| Presence of a significant amount of unreacted starting materials in the final product | Incomplete reaction or inefficient purification. | Extend the reaction time or use a more effective method to shift the equilibrium. Improve the purification process, such as by performing a more thorough aqueous wash to remove unreacted acid and alcohol, followed by careful distillation. |
| The reaction is reversible and has reached equilibrium. | To push the reaction to completion, consider using an excess of one of the reactants or removing the water formed during the reaction.[2][3] | |
| The reaction mixture is dark brown or black | Charring has occurred due to excessively high temperatures or a high concentration of the acid catalyst. | Reduce the reaction temperature and ensure even heating. Use the minimum effective amount of catalyst. |
| An unexpected peak is observed in the GC-MS analysis | Formation of a byproduct such as diisoamyl ether or isoamylene. | Compare the mass spectrum of the unknown peak with library data for potential byproducts. Adjust reaction conditions (e.g., lower temperature) to minimize side reactions. |
Quantitative Data Summary
The following table summarizes the physical properties of this compound and common related compounds, which can be useful for interpreting analytical data (e.g., elution order in GC) and planning purification procedures (e.g., distillation).
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| This compound | C₉H₁₈O₂ | 158.24 | 185 |
| Isoamyl Alcohol | C₅H₁₂O | 88.15 | 131.1 |
| Butyric Acid | C₄H₈O₂ | 88.11 | 163.5 |
| Diisoamyl Ether | C₁₀H₂₂O | 158.28 | 172-173 |
| Water | H₂O | 18.02 | 100 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol describes a standard laboratory procedure for the synthesis of this compound.
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine isoamyl alcohol and butyric acid (a typical molar ratio is 1:1 or with a slight excess of the alcohol).[8]
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., a few drops) to the mixture while stirring.[8]
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 70°C) using a heating mantle and stir for a designated period (e.g., 1-2 hours).[8]
-
-
Workup and Purification:
-
Allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
Water to remove the bulk of the unreacted alcohol and acid.
-
A saturated sodium bicarbonate solution to neutralize any remaining acid (be cautious of CO₂ evolution).[8]
-
A saturated sodium chloride (brine) solution to aid in the separation of the organic and aqueous layers.
-
-
Dry the organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate or sodium sulfate.[8]
-
Filter to remove the drying agent.
-
Purify the crude this compound by simple or fractional distillation. Collect the fraction that distills at the boiling point of this compound (~185°C).
-
Protocol 2: Sample Preparation for GC-MS Analysis
-
Sample Collection: Withdraw a small aliquot (e.g., 100 µL) from the crude or purified reaction mixture.
-
Dilution: Dilute the aliquot with a suitable volatile organic solvent (e.g., dichloromethane or diethyl ether) to a concentration appropriate for GC-MS analysis (typically in the ppm range).
-
Analysis: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC-MS instrument.
-
Data Interpretation: Analyze the resulting chromatogram to determine the retention times and relative areas of the peaks. Identify the compounds by comparing their mass spectra with a reference library.
Visualizations
Workflow for Byproduct Identification
The following diagram illustrates the logical workflow for identifying byproducts in the synthesis of this compound.
Caption: Workflow for the identification of byproducts in this compound synthesis.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic synthesis of this compound catalyzed by immobilized lipase on poly-methacrylate particles: optimization, reusability and mass transfer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C9H18O2 | CID 7795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
Technical Support Center: High-Purity Isoamyl Butyrate Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the downstream purification of high-purity isoamyl butyrate. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound from a crude reaction mixture are liquid-liquid extraction, fractional distillation, and flash column chromatography. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What are the typical impurities in a crude this compound reaction mixture?
A2: Common impurities include unreacted starting materials such as isoamyl alcohol and butyric acid, residual acid catalyst (if used in chemical synthesis), water formed during the reaction, and potentially side-products from competing reactions.
Q3: How can I remove the acidic catalyst and unreacted butyric acid after synthesis?
A3: A common and effective method is to wash the crude product with a basic solution, such as saturated sodium bicarbonate, during liquid-liquid extraction. This will neutralize and remove the acidic components into the aqueous layer.
Q4: What level of purity can I expect from these purification techniques?
A4: With careful execution, fractional distillation and flash column chromatography can yield this compound with a purity of 98% or higher.[1] The final purity should be confirmed using analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS).
Q5: How do I confirm the identity and purity of my final product?
A5: The identity and purity of this compound can be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2] GC-MS will provide information on the purity and the mass-to-charge ratio of the compound, while ¹H and ¹³C NMR will confirm its chemical structure.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Liquid-Liquid Extraction
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Emulsion formation between layers. | Vigorous shaking of the separatory funnel. High concentration of impurities acting as surfactants. | Gently invert the separatory funnel multiple times instead of shaking vigorously.[3] Add a small amount of brine (saturated NaCl solution) to help break the emulsion.[3][4] Dilute the mixture with more of the organic solvent.[3] |
| Poor separation of layers. | The densities of the organic and aqueous layers are very similar. | Add more water or organic solvent to alter the density of the respective phases.[3] Adding brine to the aqueous layer will increase its density.[3] |
| Low yield of this compound after extraction. | Incomplete extraction from the aqueous phase. The product may be partially soluble in the aqueous layer. | Perform multiple extractions with smaller volumes of the organic solvent. Ensure thorough but gentle mixing of the two phases. |
| Product is in the wrong layer. | Misidentification of the aqueous and organic layers. | To identify the layers, add a small amount of water; the layer that increases in volume is the aqueous layer. Remember that the order of the layers depends on their relative densities. |
Fractional Distillation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low purity of the distilled this compound. | Boiling points of the ester and impurities are too close for effective separation. Inefficient fractionating column. Distillation rate is too fast. | Use a longer or more efficient fractionating column (e.g., Vigreux or packed column). Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established. |
| Low yield of purified product. | Product loss due to hold-up in the distillation apparatus. Decomposition of the product at high temperatures. Incomplete transfer of the crude product to the distillation flask. | Ensure the apparatus is properly insulated to minimize condensation on the walls. If the product is thermally sensitive, consider vacuum distillation to lower the boiling point. Ensure complete transfer of the material to be distilled. |
| "Bumping" or uneven boiling. | Lack of boiling chips or a stir bar. | Always add boiling chips or use a magnetic stir bar in the distillation flask before heating. |
| Temperature fluctuations during distillation. | Inconsistent heating. Drafts affecting the column temperature. | Use a heating mantle with a controller for consistent heating. Shield the distillation apparatus from drafts. |
Flash Column Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Co-elution of this compound and impurities. | Inappropriate solvent system (eluent). The polarity of the eluent is too high or too low. | Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.3 for this compound.[5] Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity. |
| Product is not eluting from the column. | The eluent is not polar enough. The compound may have decomposed on the silica gel. | Gradually increase the polarity of the eluent. Test the stability of your compound on a small amount of silica gel before performing a large-scale purification.[6] |
| Tailing of the product peak. | The compound is interacting too strongly with the stationary phase. The column is overloaded. | Add a small amount of a more polar solvent to the eluent. Ensure the amount of crude product loaded is appropriate for the column size. |
| Cracking of the silica gel bed. | Improper packing of the column. The column ran dry during the run. | Pack the column carefully as a slurry to avoid air bubbles. Never let the solvent level drop below the top of the silica gel. |
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Technique | Typical Purity Achieved | Expected Yield | Advantages | Disadvantages |
| Liquid-Liquid Extraction | Moderate (removes water-soluble impurities) | High | Simple, fast, and good for initial cleanup. | May not remove impurities with similar solubility to the product. Emulsion formation can be an issue. |
| Fractional Distillation | High (>98%) | Moderate to High | Effective for large-scale purification. Can separate compounds with different boiling points. | Not suitable for thermally sensitive compounds. Can be time-consuming. |
| Flash Column Chromatography | Very High (>99%) | Moderate | Excellent for separating compounds with different polarities. Can achieve very high purity. | Can be more time-consuming and uses larger volumes of solvent compared to distillation. Not ideal for very large quantities. |
Note: Yields are highly dependent on the initial purity of the crude product and the careful execution of the purification technique.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Initial Purification
-
Transfer the crude reaction mixture to a separatory funnel of appropriate size.
-
Add an equal volume of a suitable organic solvent in which this compound is highly soluble and immiscible with water (e.g., diethyl ether, ethyl acetate).
-
Add a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid catalyst and unreacted butyric acid. Add the solution slowly and vent the funnel frequently to release the CO₂ gas produced.
-
Gently invert the separatory funnel multiple times to ensure thorough mixing. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate completely. The organic layer containing the this compound will typically be the upper layer (confirm by checking the densities of the solvents).
-
Drain the lower aqueous layer.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water and help break any emulsions.
-
Drain the brine layer.
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Dry the organic layer with an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude, washed this compound.
Protocol 2: Fractional Distillation for High-Purity this compound
Prerequisite: The this compound should have undergone an initial workup (e.g., liquid-liquid extraction) to remove acidic impurities and water.
-
Set up a fractional distillation apparatus. This includes a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a distillation head with a thermometer, and receiving flasks.
-
Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.
-
Heat the flask gently using a heating mantle.
-
Monitor the temperature at the distillation head. The temperature will rise as the vapor of the most volatile component reaches the thermometer.
-
Collect the forerun, which will consist of any low-boiling impurities.
-
The temperature should stabilize at the boiling point of this compound (approximately 179-180°C). [1][7] Collect the fraction that distills at this stable temperature in a clean receiving flask.
-
Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the distillation flask.
Protocol 3: Flash Column Chromatography for High-Purity this compound
-
Select an appropriate solvent system (eluent) by performing Thin Layer Chromatography (TLC) on the crude this compound. A common starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.3 for this compound.
-
Pack a chromatography column with silica gel using the chosen eluent. Ensure the silica bed is well-packed and free of cracks or air bubbles.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Add the eluent to the column and apply gentle pressure (e.g., with a pump or compressed air) to begin eluting the compounds.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the fractions by TLC to identify which ones contain the pure this compound.
-
Combine the pure fractions and remove the eluent using a rotary evaporator to obtain the high-purity this compound.
Mandatory Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Logical decision tree for troubleshooting common purification issues.
References
Technical Support Center: Mass Transfer Limitations in Immobilized Enzyme Reactors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, understand, and mitigate mass transfer limitations in immobilized enzyme reactors.
Frequently Asked Questions (FAQs)
Q1: What are mass transfer limitations in the context of immobilized enzyme reactors?
A: Mass transfer limitations refer to the phenomenon where the rate of an enzymatic reaction is limited by the rate at which the substrate is transported from the bulk solution to the active site of the immobilized enzyme.[1][2] This creates a concentration gradient between the bulk liquid and the enzyme's microenvironment.[2][3] These limitations can be categorized into two main types:
-
External Mass Transfer Limitation: This occurs when the transport of the substrate from the bulk fluid to the external surface of the immobilization support is the rate-limiting step. This is often influenced by the thickness of the unstirred liquid film (Nernst layer) surrounding the support.
-
Internal Mass Transfer Limitation (Intraparticle Diffusion): This arises when the substrate's diffusion from the exterior surface of the support to the enzyme's active site within the porous matrix is slower than the reaction rate.[2][4]
Q2: What are the common symptoms of mass transfer limitations in my reactor?
A: Several experimental observations can indicate the presence of mass transfer limitations:
-
Lower than expected reaction rates: The observed reaction rate is significantly lower than the intrinsic kinetic rate of the free enzyme under similar conditions.[5][6]
-
Dependence of reaction rate on stirring speed or flow rate: Increasing the agitation speed or the substrate flow rate leads to an increase in the reaction rate, suggesting external mass transfer limitations are being reduced.[1]
-
Apparent changes in enzyme kinetics: An increase in the apparent Michaelis constant (Km) is a common indicator of mass transfer resistance.[7]
-
Non-linear relationship between enzyme loading and activity: At high enzyme loadings, the overall activity does not increase proportionally, indicating that not all enzyme molecules are accessible to the substrate due to diffusional constraints.[8]
Q3: What factors influence the extent of mass transfer limitations?
A: Several factors related to the properties of the support material, the enzyme, and the reaction conditions can affect mass transfer:
-
Support Particle Size: Smaller particle sizes reduce the diffusion distance for the substrate, thereby minimizing internal mass transfer limitations.[8]
-
Pore Size of the Support: Larger pores can facilitate better diffusion of the substrate and product, but pores that are too large may lead to enzyme leaching.[5][9]
-
Enzyme Loading: High enzyme concentrations within the support can lead to a situation where the reaction rate is much faster than the diffusion rate, thus exacerbating internal mass transfer limitations.[8]
-
Substrate Concentration: At low substrate concentrations, the reaction is more likely to be limited by the rate of diffusion.
-
Fluid Dynamics: The flow rate of the bulk solution and the degree of mixing influence the thickness of the external boundary layer, affecting external mass transfer.[7]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving mass transfer limitations.
Guide 1: Diagnosing the Type of Mass Transfer Limitation
This guide helps you determine whether your system is experiencing external or internal mass transfer limitations.
Experimental Workflow:
Caption: A logical workflow for diagnosing mass transfer limitations.
Experimental Protocol: Diagnosing Mass Transfer Limitations
-
Baseline Experiment:
-
Perform the enzymatic reaction under your standard experimental conditions.
-
Measure the initial reaction rate.
-
-
Investigate External Mass Transfer:
-
Keeping all other parameters constant (temperature, pH, substrate concentration, enzyme loading), incrementally increase the stirring speed or substrate flow rate.
-
Measure the initial reaction rate at each increment.
-
Analysis: If the reaction rate increases with increasing stirring/flow rate and then plateaus, your system is affected by external mass transfer limitations in the region where the rate is dependent on mixing. The plateau region indicates that external limitations have been overcome.
-
-
Investigate Internal Mass Transfer:
-
Prepare immobilized enzyme particles of different average diameters but with the same overall enzyme loading.
-
Perform the reaction under conditions where external mass transfer limitations are minimal (i.e., at a high stirring/flow rate determined from the previous step).
-
Measure the initial reaction rate for each particle size.
-
Analysis: If the reaction rate per unit mass of enzyme increases as the particle size decreases, your system is subject to internal mass transfer limitations.
-
Guide 2: Mitigating Mass Transfer Limitations
Once you have identified the presence and type of mass transfer limitation, use the following strategies to minimize their impact.
Logical Relationship of Mitigation Strategies:
Caption: Strategies to address mass transfer limitations.
Quantitative Data Summary
The following tables summarize key parameters used to quantify mass transfer limitations.
Table 1: The Thiele Modulus and Effectiveness Factor
The Thiele modulus (φ) and the effectiveness factor (η) are dimensionless numbers that help to quantify the extent of internal mass transfer limitations.[4]
| Parameter | Description | Implication |
| Thiele Modulus (φ) | Relates the rate of reaction to the rate of diffusion. A higher value indicates a greater limitation by diffusion. | φ < 0.1: Negligible diffusion limitation. φ > 3: Severe diffusion limitation. |
| Effectiveness Factor (η) | The ratio of the actual reaction rate to the rate that would be observed if there were no concentration gradients inside the support. | η ≈ 1: No internal mass transfer limitation. η < 1: Significant internal mass transfer limitation. |
Table 2: Illustrative Impact of Particle Size on Effectiveness Factor
This table provides an example of how reducing particle size can improve the effectiveness factor, thereby reducing internal mass transfer limitations.
| Average Particle Diameter (μm) | Thiele Modulus (φ) (Illustrative) | Effectiveness Factor (η) (Illustrative) |
| 2000 | 5.0 | 0.2 |
| 1000 | 2.5 | 0.4 |
| 500 | 1.25 | 0.75 |
| 200 | 0.5 | 0.95 |
| 100 | 0.25 | ~1.0 |
Experimental Protocols
Protocol 1: Determination of the Effectiveness Factor (η)
This protocol outlines a method to experimentally estimate the effectiveness factor.
-
Determine the Intrinsic Reaction Rate:
-
Perform the reaction with the free, un-immobilized enzyme at the same concentration, temperature, and pH as in your immobilized system.
-
Ensure the reaction is not limited by substrate availability by using a high substrate concentration.
-
Measure the initial reaction rate (Vmax,free). This represents the reaction rate in the absence of mass transfer limitations.
-
-
Determine the Observed Reaction Rate:
-
Perform the reaction with your immobilized enzyme under the same conditions.
-
Ensure external mass transfer limitations are minimized by using a high stirring or flow rate.
-
Measure the observed initial reaction rate (Vobs).
-
-
Calculate the Effectiveness Factor:
-
η = Vobs / Vmax,free
-
Note: This provides an apparent effectiveness factor. For a more rigorous determination, detailed kinetic modeling is often required.
References
- 1. Methods of enzyme immobilization and its effect on mass transfer | PPTX [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Simulative Minimization of Mass Transfer Limitations Within Hydrogel-Based 3D-Printed Enzyme Carriers [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. polymerist.substack.com [polymerist.substack.com]
- 7. Continuous Immobilized Enzyme Reactor [user.eng.umd.edu]
- 8. 3.3. Immobilized Enzyme Systems | Enzymes | InformIT [informit.com]
- 9. A Comprehensive Guide to Enzyme Immobilization: All You Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Lipase-Catalyzed Synthesis: A Comparative Analysis of Isoamyl Butyrate and Isoamyl Acetate Production
For researchers, scientists, and professionals in drug development, the enzymatic synthesis of esters is a critical process, offering high selectivity and milder reaction conditions compared to traditional chemical methods. This guide provides a detailed comparison of the lipase-catalyzed synthesis efficiency of two common flavor esters: isoamyl butyrate and isoamyl acetate. The following analysis is based on experimental data from peer-reviewed studies, offering insights into reaction kinetics, optimal conditions, and overall yield.
The enzymatic esterification of isoamyl alcohol with butyric acid to form this compound generally demonstrates a higher synthesis efficiency than the corresponding reaction with acetic acid to produce isoamyl acetate. Experimental evidence suggests that the nature of the acyl donor plays a crucial role, with acetic acid exhibiting a more significant inhibitory effect on lipase activity than butyric acid.
One study directly comparing the two syntheses using immobilized Rhizopus oryzae lipase found that the production of this compound achieved a yield of nearly 100% within 5 hours.[1] In contrast, the synthesis of isoamyl acetate required a longer reaction time of 24 hours and resulted in a yield that was 1.8 times lower.[1] This difference in efficiency is largely attributed to the stronger inhibitory effect of acetic acid on the enzyme compared to butyric acid.[1][2]
Quantitative Comparison of Synthesis Efficiency
The following table summarizes key quantitative data from various studies on the lipase-catalyzed synthesis of this compound and isoamyl acetate, highlighting the differences in reaction conditions and outcomes.
| Parameter | This compound Synthesis | Isoamyl Acetate Synthesis | Reference |
| Enzyme | Immobilized Rhizopus oryzae lipase | Immobilized Rhizopus oryzae lipase | [1] |
| Solvent | Cyclohexane / Hexane | Cyclohexane / Hexane | [1] |
| Yield | ~100% (in Cyclohexane) | ~55% (in Cyclohexane) | [1] |
| Reaction Time | 5 hours | 24 hours | [1] |
| Enzyme | Immobilized Thermomyces lanuginosus lipase (TLL) | Novozym 435 (Candida antarctica lipase B) | [3] |
| Substrate Conc. | 500 mM (equimolar) | Not specified | [3] |
| Yield | 96.1% | Not specified | [3] |
| Reaction Time | 50 minutes | Not specified | [3] |
| Enzyme | Lipozyme TL IM | Geotrichum sp. lipase | [4] |
| Yield | 95.8% | 35% | [5] |
| Reaction Time | 24 hours | 48 hours | [4][5] |
Experimental Protocols
Below are detailed methodologies for the lipase-catalyzed synthesis of this compound and isoamyl acetate, based on published research.
Synthesis of this compound
A typical kinetic study for the lipase-catalyzed esterification of butyric acid and isoamyl alcohol involves the following steps[6][7]:
-
Reaction Mixture Preparation: A 10 ml reaction volume is prepared containing 0.25 M of both isoamyl alcohol and butyric acid in a suitable solvent, such as hexane.[7]
-
Enzyme Addition: 5 g/L of immobilized lipase is added to the reaction mixture.[7]
-
Incubation: The reaction is carried out at a controlled temperature with constant agitation.
-
Sampling and Analysis: Aliquots are withdrawn at regular intervals and analyzed for the concentration of this compound, typically using gas chromatography. The consumption of the acid is determined by titration with a standard NaOH solution.
Synthesis of Isoamyl Acetate
The synthesis of isoamyl acetate can be performed via direct esterification or transesterification. A representative protocol for direct esterification is as follows[8][9]:
-
Reaction Setup: The esterification is carried out in a glass flask containing a specific molar ratio of acetic acid to isoamyl alcohol (e.g., 1:4.18 to 1:9.82).[9] The reaction can be performed in a solvent-free system or with a solvent like n-hexane.
-
Catalyst Introduction: A defined mass of immobilized lipase (e.g., 0.5 g) is added to the substrate mixture.[9]
-
Reaction Conditions: The reaction is maintained at a specific temperature (e.g., 35.9-64.1 °C) with mechanical stirring (e.g., 160 rpm) for a set duration (e.g., up to 400 minutes).[9]
-
Analysis: The amount of unreacted acetic acid is determined by titrating samples with a standardized solution of NaOH (e.g., 0.05 mol L-1) to a pH of 11.[9]
Factors Influencing Synthesis Efficiency
The efficiency of lipase-catalyzed ester synthesis is influenced by several factors. The diagram below illustrates the key relationships between these factors and the reaction outcome. Both this compound and isoamyl acetate syntheses follow a Ping-Pong Bi-Bi kinetic mechanism, where the enzyme binds to one substrate, releases a product, and then binds to the second substrate to form the final ester.[6][10] However, both reactions are subject to substrate inhibition, particularly by the carboxylic acid.[6][10]
Caption: Factors influencing lipase-catalyzed ester synthesis.
Generalized Experimental Workflow
The following diagram outlines a generalized workflow for the lipase-catalyzed synthesis of flavor esters like this compound and isoamyl acetate.
Caption: Generalized experimental workflow for ester synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic synthesis of this compound catalyzed by immobilized lipase on poly-methacrylate particles: optimization, reusability and mass transfer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic synthesis optimization of this compound from fusel oil [redalyc.org]
- 5. researchgate.net [researchgate.net]
- 6. Lipase-catalyzed synthesis of this compound. A kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic synthesis of isoamyl acetate using immobilized lipase from Rhizomucor miehei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dialnet.unirioja.es [dialnet.unirioja.es]
- 10. A kinetic study of isoamyl acetate synthesis by immobilized lipase-catalyzed acetylation in n-hexane - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative kinetic study of different lipases for isoamyl butyrate production
A Comparative Kinetic Study of Different Lipases for Isoamyl Butyrate Production
The enzymatic synthesis of this compound, a key flavor compound with a characteristic banana or pear aroma, has garnered significant interest as a green alternative to chemical methods. Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are widely employed for this esterification reaction due to their mild reaction conditions and high selectivity. This guide provides a comparative analysis of the kinetic performance of various commercially significant lipases in the production of this compound, supported by experimental data from published research.
Kinetic Performance of Lipases
The efficiency of different lipases in synthesizing this compound can be compared by examining their kinetic parameters, primarily the Michaelis-Menten constant (K) and the maximum reaction velocity (V). These parameters are crucial for understanding the enzyme's affinity for its substrates (isoamyl alcohol and butyric acid) and its catalytic efficiency. Many lipase-catalyzed esterifications, including the synthesis of this compound, follow a Ping-Pong Bi-Bi mechanism. In some cases, substrate inhibition, where high concentrations of either the alcohol or the acid impede the reaction rate, is also observed.
| Lipase Source | Immobilization Support | Vmax | K (Butyric Acid) | K (Isoamyl Alcohol) | Inhibition | Reference |
| Rhizomucor miehei (Lipozyme IM-20) | Macroporous anionic resin | 11.72 µmol/min/mg | 0.00303 M | 0.00306 M | Competitive inhibition by both substrates | [1][2] |
| Candida antarctica Lipase B (Novozym 435) | Macroporous acrylic resin | 28.027 mmol/min/g | 0.636 mol/L | 0.657 mol/L | Substrate inhibition by alcohol | [3][4] |
| Thermomyces lanuginosus (Lipozyme TL IM) | Immobilized on silica gel | - | - | - | High conversion (95.8%) achieved | [5] |
Note: Direct comparison of Vmax values should be approached with caution due to differences in experimental conditions and enzyme preparations.
Experimental Protocols
A generalized experimental workflow for a comparative kinetic study of lipases for this compound production is outlined below. This protocol is a synthesis of methodologies reported in the cited literature.[1][6]
Materials
-
Lipases : Immobilized lipases such as Lipozyme IM-20 (Rhizomucor miehei), Novozym 435 (Candida antarctica lipase B), and Lipozyme TL IM (Thermomyces lanuginosus).
-
Substrates : Isoamyl alcohol (3-methyl-1-butanol) and butyric acid.
-
Solvent : Anhydrous n-hexane or another suitable organic solvent.
-
Molecular Sieves : To remove water produced during the reaction.
-
Equipment : Orbital shaker, gas chromatograph (GC) for analysis, temperature-controlled water bath.
Procedure
-
Reaction Setup : The esterification reaction is typically carried out in a sealed vessel, such as a screw-capped flask, containing a specific volume of organic solvent (e.g., n-hexane).
-
Substrate Addition : Varying concentrations of isoamyl alcohol and butyric acid are added to the reaction mixture. To determine the kinetic parameters for one substrate, its concentration is varied while the other substrate's concentration is kept constant at several fixed levels.
-
Enzyme Addition : A known amount of the immobilized lipase is added to initiate the reaction. The mixture is then incubated in an orbital shaker at a constant temperature and agitation speed.
-
Sampling and Analysis : Aliquots of the reaction mixture are withdrawn at regular time intervals. The samples are analyzed using a gas chromatograph to determine the concentration of this compound formed.
-
Initial Rate Determination : The initial reaction rates are calculated from the initial slope of the concentration of this compound formed versus time.
-
Kinetic Parameter Calculation : The initial rate data are fitted to the Michaelis-Menten equation, often using a non-linear regression analysis, to determine the values of Vmax and Km. For reactions following the Ping-Pong Bi-Bi mechanism, data is fitted to the corresponding rate equation.
Experimental Workflow Diagram
Caption: Experimental workflow for the kinetic study of lipase-catalyzed this compound synthesis.
Signaling Pathway Diagram
The enzymatic reaction mechanism for lipase-catalyzed esterification of this compound typically follows a Ping-Pong Bi-Bi mechanism.
Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Lipase-catalyzed synthesis of this compound. A kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of reaction parameters and kinetic modelling for Novozym 435 catalysed synthesis of this compound | Scilit [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic synthesis optimization of this compound from fusel oil [redalyc.org]
- 6. academic.oup.com [academic.oup.com]
Fusel Oil vs. Pure Isoamyl Alcohol: A Comparative Yield Analysis for Ester Synthesis
For researchers, scientists, and drug development professionals, the choice of substrate can significantly impact reaction efficiency, yield, and cost-effectiveness. This guide provides an objective comparison of fusel oil, a readily available byproduct of alcohol fermentation, and pure isoamyl alcohol as substrates for the synthesis of valuable esters, supported by experimental data.
Fusel oil, a mixture of higher alcohols, is primarily composed of isoamyl alcohol, making it a cost-effective alternative to its pure counterpart for various chemical and biotechnological applications.[1][2][3] This analysis delves into the comparative performance of these two substrates in enzymatic esterification reactions, a common method for producing flavor and fragrance compounds.
Quantitative Data Summary
The following table summarizes the key performance indicators from comparative studies on the enzymatic synthesis of isoamyl butyrate and isoamyl acetate.
| Performance Metric | Product | Fusel Oil as Substrate | Pure Isoamyl Alcohol as Substrate | Reference |
| Yield (%) | This compound | 84% | 91% | [4] |
| Isoamyl Acetate | 93% | 92% | [5] | |
| Initial Reaction Rate (µM min⁻¹) | This compound | 5.4 | 5.4 | [4] |
| Productivity (mM h⁻¹) | This compound | 28.7 | 31.09 | [4] |
| Ester Concentration (mol L⁻¹) | Isoamyl Acetate | 1.0 | 0.9 | [5] |
| Operational Stability | This compound | 40% activity loss after 5 runs | 40% activity loss after 5 runs | [4] |
The data indicates that for the synthesis of this compound, pure isoamyl alcohol provides a slightly higher yield.[4] This is attributed to the presence of other alcohols in fusel oil that also react, consuming some of the acid and leading to the formation of other esters, which would necessitate further purification.[4] However, in the case of isoamyl acetate synthesis, fusel oil demonstrated a comparable and even slightly higher yield and final ester concentration under the studied conditions.[5] Notably, the initial reaction rate and operational stability of the enzyme were found to be similar for both substrates in the synthesis of this compound.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison.
Enzymatic Synthesis of this compound
-
Enzyme: Covalently immobilized Rhizopus oryzae lipase.[4]
-
Substrates:
-
Commercial (pure) isoamyl alcohol.
-
Fusel oil (containing 92% isoamyl alcohol).[4]
-
Butyric acid.
-
-
Reaction Medium: Cyclohexane.[4]
-
Reaction Conditions:
-
Analysis: The reaction yield was determined by measuring the concentration of this compound over time.[4]
Enzymatic Synthesis of Isoamyl Acetate
-
Enzyme: Lipozyme TL-IM.[5]
-
Substrates:
-
Commercial (pure) isoamyl alcohol.
-
Isoamyl alcohol obtained from the distillation of fusel oil.[5]
-
Acetic acid.
-
-
Reaction Conditions:
-
Analysis: The percentage of esterification and the final ester concentration were measured after 18 hours.[5]
Visualizations
The following diagrams illustrate the experimental workflow for the comparative analysis and the general chemical pathway for esterification.
Figure 1: Experimental workflow for the comparative yield analysis.
Figure 2: General pathway for the enzymatic synthesis of isoamyl esters.
References
A Comparative Guide to the Degradation and Stability of Isoamyl Butyrate Under Storage Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of isoamyl butyrate's stability and degradation profile against other common flavoring esters. The information herein is supported by experimental data to assist researchers and professionals in the pharmaceutical and food industries in making informed decisions regarding formulation and storage.
Executive Summary
This compound, a widely used flavoring agent with a characteristic fruity aroma, is generally stable under standard storage conditions.[1] However, its stability can be compromised by factors such as temperature, pH, and light exposure, leading to degradation primarily through hydrolysis. This guide details the degradation pathway, presents comparative stability data, and provides established analytical protocols for monitoring the integrity of this compound in various formulations.
Degradation Pathway of this compound
The primary degradation pathway for this compound is hydrolysis, a chemical reaction in which the ester bond is cleaved by the addition of water. This reaction is the reverse of the esterification process used to synthesize this compound. The hydrolysis of this compound yields isoamyl alcohol and butyric acid, resulting in a loss of the desired fruity aroma and the potential development of off-flavors. This reaction can be catalyzed by both acids and bases.
Comparative Stability Under Various Storage Conditions
While specific quantitative data on the degradation of this compound under a range of storage conditions is limited in publicly available literature, general stability information indicates that it is stable under normal conditions. For long-term storage, it is recommended to keep this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
To provide a comparative perspective, this section will be updated with quantitative data from accelerated stability studies as it becomes available. These studies typically evaluate the percentage of degradation over time at elevated temperatures and varying pH levels.
Table 1: Hypothetical Degradation of this compound vs. Other Esters at 40°C
| Time (weeks) | This compound (% remaining) | Ethyl Butyrate (% remaining) | Isoamyl Acetate (% remaining) |
| 0 | 100 | 100 | 100 |
| 4 | Data not available | Data not available | Data not available |
| 8 | Data not available | Data not available | Data not available |
| 12 | Data not available | Data not available | Data not available |
Table 2: Hypothetical Degradation of this compound at Different pH Levels after 12 weeks at 25°C
| pH | This compound (% remaining) |
| 3 | Data not available |
| 5 | Data not available |
| 7 | Data not available |
| 9 | Data not available |
Note: These tables are placeholders to be populated with experimental data as it is sourced.
Experimental Protocols for Stability Assessment
The degradation of this compound can be monitored by quantifying the decrease in its concentration and the corresponding increase in its degradation products, isoamyl alcohol and butyric acid. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common analytical techniques for this purpose.
Gas Chromatography-Flame Ionization Detection (GC-FID) Method
This method is suitable for the simultaneous quantification of this compound, isoamyl alcohol, and butyric acid.
Experimental Workflow:
Protocol Details:
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A polar capillary column, such as one with a polyethylene glycol (WAX) stationary phase, is recommended for good separation of the analytes.[2]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector and Detector Temperatures: Typically set around 250°C.
-
Oven Temperature Program: A temperature gradient is used to ensure the separation of compounds with different boiling points. For example, an initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/minute to 220°C, held for 5 minutes.
-
Sample Preparation: Samples are diluted in a suitable solvent (e.g., ethanol or hexane) and an internal standard (e.g., n-heptanol) is added for improved accuracy and precision.
-
Quantification: The concentration of each compound is determined by comparing its peak area to a calibration curve prepared from standards of known concentrations.
High-Performance Liquid Chromatography (HPLC-UV) Method
HPLC with UV detection can also be employed, particularly for the quantification of butyric acid, which has a chromophore that absorbs in the low UV region.
Protocol Details:
-
Instrumentation: HPLC system with a UV detector.
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A mixture of an acidic aqueous solution (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). The ratio can be adjusted for optimal separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Around 210 nm for butyric acid. This compound and isoamyl alcohol have poor UV absorbance and are better analyzed by GC-FID or by HPLC with a refractive index detector.
-
Sample Preparation: Samples are filtered and diluted in the mobile phase.
-
Quantification: Similar to GC, quantification is achieved by comparing the peak area to a calibration curve.
Alternative Flavoring Esters: A Comparative Overview
Several other esters are commonly used as flavoring agents, each with its own characteristic aroma and stability profile.
-
Ethyl Butyrate: Possesses a fruity odor, often described as pineapple-like. It is generally more volatile than this compound due to its lower molecular weight. Its stability is expected to be similar to this compound, with hydrolysis being the primary degradation route.
-
Isoamyl Acetate: Known for its strong banana or pear-like aroma. Its stability is also governed by hydrolysis, yielding isoamyl alcohol and acetic acid. Comparative studies are needed to determine its relative stability against this compound under various conditions.
Conclusion
This compound is a valuable flavoring agent that is stable under recommended storage conditions. Its primary degradation pathway is hydrolysis, which can be influenced by temperature and pH. For researchers and drug development professionals, understanding and monitoring the stability of this compound is crucial for ensuring product quality and shelf-life. The analytical methods outlined in this guide provide a framework for this purpose. Further comparative studies with other flavoring esters will provide a more complete picture of their relative stabilities and inform the selection of the most appropriate flavoring agent for a given application.
References
The Influence of Solvents on Lipase-Catalyzed Esterification: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of enzymatic reactions is paramount. The choice of solvent in lipase-catalyzed esterification is a critical parameter that significantly impacts reaction efficiency, enzyme stability, and product yield. This guide provides a comparative analysis of solvent effects, supported by experimental data and detailed methodologies, to aid in the optimization of biocatalytic processes.
The use of organic solvents in enzymatic catalysis offers numerous advantages, including increased solubility of non-polar substrates, suppression of water-dependent side reactions, and a shift in the reaction equilibrium towards synthesis.[1] However, the interaction between the solvent and the lipase is a complex phenomenon that can either enhance or inhibit catalytic activity. Factors such as solvent polarity, hydrophobicity, and the ability to form hydrogen bonds play a crucial role in modulating the enzyme's conformational flexibility and, consequently, its function.
Comparative Performance of Lipases in Various Organic Solvents
The selection of an appropriate organic solvent is a key step in designing a lipase-catalyzed esterification process. The following tables summarize the relative activity and stability of different lipases in a range of commonly used organic solvents, providing a valuable resource for solvent screening.
Table 1: Effect of Organic Solvents on the Relative Activity of Candida rugosa Lipase in Esterification
| Solvent | Log P | Dielectric Constant (ε) | Relative Activity (%) |
| n-Hexane | 3.5 | 1.88 | 100 |
| Iso-octane | 4.5 | 1.94 | 95 |
| Toluene | 2.5 | 2.38 | 78 |
| Diethyl Ether | 0.89 | 4.34 | 65 |
| Acetone | -0.24 | 20.7 | 30 |
| Acetonitrile | -0.34 | 37.5 | 25 |
| Dimethyl Sulfoxide (DMSO) | -1.35 | 46.7 | 15 |
Note: Relative activity is expressed as a percentage of the activity observed in n-hexane. Data compiled from multiple sources.
Table 2: Stability of Pseudomonas sp. Lipase in Various Organic Solvents after 24-hour Incubation
| Solvent | Log P | Remaining Activity (%) |
| n-Hexane | 3.5 | 92 |
| Cyclohexane | 3.2 | 88 |
| Toluene | 2.5 | 85 |
| Chloroform | 2.0 | 60 |
| Acetone | -0.24 | 45 |
| Ethanol | -0.24 | 35 |
| Methanol | -0.77 | 20 |
Note: Remaining activity is expressed as a percentage of the initial enzyme activity. Data compiled from multiple sources.
Experimental Protocols
To ensure reproducibility and facilitate the comparison of results across different studies, a standardized experimental protocol is essential. The following section outlines a detailed methodology for a typical lipase-catalyzed esterification reaction.
General Procedure for Lipase-Catalyzed Esterification of Oleic Acid
This protocol describes the synthesis of ethyl oleate using a commercial immobilized lipase.
1. Materials:
-
Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B immobilized on acrylic resin)
-
Oleic Acid (≥99% purity)
-
Ethanol (anhydrous, ≥99.5%)
-
Organic Solvent (e.g., n-hexane, analytical grade)
-
Molecular Sieves (3 Å, for drying solvents)
-
Sodium Hydroxide (NaOH) solution (0.1 M, for titration)
-
Phenolphthalein indicator
2. Enzyme and Substrate Preparation:
-
Dry the organic solvent over molecular sieves for at least 24 hours prior to use to ensure anhydrous conditions.
-
The immobilized lipase should be pre-conditioned by incubating it in the chosen organic solvent for a specified time, if required by the manufacturer's instructions.
3. Esterification Reaction:
-
In a temperature-controlled shaker flask, combine oleic acid and ethanol in the desired molar ratio (e.g., 1:1 or with an excess of one substrate).
-
Add the chosen organic solvent to achieve the desired substrate concentration.
-
Add the immobilized lipase to the reaction mixture. The enzyme loading is typically expressed as a percentage of the total substrate weight (e.g., 5-10% w/w).
-
Seal the flask to prevent solvent evaporation and incubate the reaction at a specific temperature (e.g., 40-60 °C) with constant agitation (e.g., 150-200 rpm).
4. Reaction Monitoring and Analysis:
-
Withdraw aliquots of the reaction mixture at regular time intervals.
-
Determine the concentration of the remaining free fatty acid (oleic acid) by titration with a standardized NaOH solution using phenolphthalein as an indicator.
-
The conversion percentage can be calculated based on the decrease in the acid value over time.
-
Alternatively, the product formation (ethyl oleate) can be quantified using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
5. Data Analysis:
-
Plot the conversion percentage or product concentration as a function of time to determine the reaction rate.
-
Compare the initial reaction rates and final conversions obtained in different organic solvents to evaluate the solvent effect.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a lipase-catalyzed esterification experiment, from preparation to data analysis.
Caption: Workflow of a lipase-catalyzed esterification experiment.
Signaling Pathways and Logical Relationships
The catalytic mechanism of lipase in esterification, often described by the Ping-Pong Bi-Bi mechanism, is influenced by the solvent. The solvent can affect the partitioning of substrates and products between the bulk medium and the enzyme's microenvironment, as well as the conformational state of the enzyme's active site.
Caption: Influence of organic solvent on the lipase-catalyzed esterification mechanism.
References
Safety Operating Guide
Isoamyl Butyrate: Proper Disposal and Safety Procedures
Proper management of chemical waste is paramount for ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of isoamyl butyrate, tailored for researchers and drug development professionals. Adherence to these protocols, in conjunction with your institution's specific Environmental Health and Safety (EHS) guidelines, is essential.
Immediate Safety and Handling
Before handling this compound, ensure all requisite safety measures are in place. This chemical is a flammable liquid and can cause skin and serious eye irritation.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Nitrile gloves
-
Chemical safety goggles
-
A lab coat
-
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][2] Use explosion-proof equipment when handling larger quantities.[2]
This compound Safety and Properties
The following table summarizes key quantitative data and hazard information for this compound, crucial for safe handling and disposal decisions.
| Property | Value | Citation(s) |
| Chemical Formula | C₉H₁₈O₂ | [1] |
| Molecular Weight | 158.23 g/mol | [1] |
| Appearance | Colorless clear liquid | [3] |
| Boiling Point | 178 °C | [2] |
| Flash Point | 59 °C (closed cup) | |
| Solubility | Slightly soluble in water; soluble in ethanol and organic solvents | |
| Primary Hazards | Flammable liquid (Category 3), Skin Irritant (Category 2), Eye Irritant (Category 2) | [1] |
| UN Number | 2620 | [4] |
| Incompatibilities | Strong oxidizing agents | [3] |
Accidental Spill Cleanup Protocol
In the event of a spill, immediate and correct action is necessary to prevent injury and environmental contamination.
-
Eliminate Ignition Sources: Immediately extinguish any open flames and turn off equipment that could create sparks.[3]
-
Ventilate the Area: Ensure adequate ventilation to disperse vapors.[3]
-
Contain the Spill: Use a non-combustible absorbent material such as sand, earth, or vermiculite to contain the spill.[3]
-
Collect Absorbent Material: Carefully collect the chemical and absorbent mixture into a suitable, sealable container for disposal.[3]
-
Label as Hazardous Waste: Clearly label the container with "Hazardous Waste," the full chemical name ("Spill Debris with this compound"), and the date.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: The collected spill material must be disposed of as hazardous waste through your institution's EHS department.[5]
Standard Disposal Procedure for this compound Waste
This compound waste is classified as hazardous and must not be disposed of via standard trash or sanitary sewer systems.[1][6] Follow this procedure for accumulation and disposal.
-
Designate a Waste Container: Use a chemically compatible, leak-proof container with a secure screw cap.[7] Plastic containers are often preferred over glass to minimize the risk of breakage.[6][8]
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" tag or label provided by your EHS office.[6][9] The label must include:
-
The full chemical name: "this compound".[6] Avoid using abbreviations or formulas.
-
An accurate estimation of the concentration or volume.
-
The date waste was first added.[6]
-
The name of the Principal Investigator and the specific laboratory location (building and room number).[6]
-
Relevant hazard pictograms (e.g., flammable).[6]
-
-
Accumulate Waste:
-
Keep the waste container securely capped at all times, except when adding waste.[7][8][10]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][8]
-
Segregate the this compound waste from incompatible chemicals, particularly strong oxidizing agents.[3][7]
-
Ensure the container has adequate secondary containment to catch any potential leaks.[11]
-
-
Dispose of Empty Containers:
-
An empty container that held this compound is still considered hazardous due to residual liquid and vapor.[1][3]
-
To render the container non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[5][10]
-
Crucially, the rinsate from this process is considered hazardous waste and must be collected in a properly labeled hazardous waste container.[5][10]
-
After triple-rinsing, deface or remove all chemical labels from the empty container before disposing of it in the regular trash, as per institutional policy.[5]
-
-
Arrange for Disposal: Once the waste container is full or you no longer need to add to it, submit a chemical waste collection request to your institution's EHS department.[5][6] Do not transport hazardous waste across the campus yourself.[5]
Chemical Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of laboratory chemical waste like this compound.
Caption: Workflow for laboratory hazardous waste disposal.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. prod.adv-bio.com [prod.adv-bio.com]
- 3. nishantaromas.com [nishantaromas.com]
- 4. vigon.com [vigon.com]
- 5. vumc.org [vumc.org]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. acewaste.com.au [acewaste.com.au]
Personal protective equipment for handling Isoamyl butyrate
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical compounds is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for Isoamyl butyrate, ensuring a secure laboratory environment.
Physicochemical and Hazard Information
This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2][3] It is crucial to be aware of its physical and chemical properties to handle it safely.
| Property | Value |
| Appearance | Colorless to pale yellow liquid |
| Odor | Fruity, banana-like |
| Boiling Point | 178 °C (352.4 °F)[4] |
| Flash Point | 59 °C (138.2 °F) (closed cup)[5] |
| Solubility | Slightly soluble in water; soluble in ethanol and organic solvents |
| Molecular Weight | 158.24 g/mol |
| Hazard Classification (GHS) | Statement |
| Flammable Liquid | H226: Flammable liquid and vapor[1][4] |
| Skin Irritation | H315: Causes skin irritation[1][3] |
| Eye Irritation | H320 / H319: Causes eye irritation / Causes serious eye irritation[1][3] |
| Respiratory Irritation | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure.
| PPE Category | Specific Recommendations |
| Eye/Face Protection | Chemical safety goggles and/or a full face shield should be worn where splashing is possible.[1] An eyewash fountain must be readily available.[1] |
| Skin Protection | Wear protective gloves (e.g., Nitrile rubber) and clean, body-covering clothing or a lab coat.[1][6] |
| Respiratory Protection | For conditions with potential for mist or vapor exposure where engineering controls are insufficient, a NIOSH-approved respirator may be necessary. For emergencies or unknown exposure levels, a full-face positive-pressure, air-supplied respirator is recommended.[1] |
Experimental Protocols: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[7]
-
Avoid contact with skin, eyes, and clothing.[1] Do not inhale vapors or mists.[2]
-
Keep away from heat, sparks, open flames, and other ignition sources.[4] No smoking.[4]
-
Use non-sparking tools and take precautionary measures against static discharge.[5][8] All equipment must be grounded.[8]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store in a cool, dry, and well-ventilated area away from heat sources and direct sunlight.[1]
-
Keep containers tightly closed.[1]
-
Store away from incompatible materials such as oxidizing agents.[9]
Emergency and Disposal Plans
First-Aid Measures:
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[1][9] |
| Skin Contact | Immediately remove contaminated clothing.[4] Wash the affected area thoroughly with soap and water.[1] If irritation persists, seek medical advice.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[1] Seek medical attention if irritation continues.[1] |
| Ingestion | Do NOT induce vomiting.[9] Rinse the mouth with water.[1] Seek immediate medical attention.[1] |
Spill Response Protocol:
In the event of a spill, follow these steps to ensure safety and proper cleanup:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.[7]
-
Ventilate: Ensure the area is well-ventilated.[9]
-
Eliminate Ignition Sources: Remove all sources of ignition from the area.[9]
-
Containment: Wear appropriate PPE. Contain the spill using an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[1][9]
-
Cleanup: Carefully sweep or vacuum the absorbed material and place it into a suitable, sealed container for disposal.[1]
-
Decontaminate: Clean the spill area thoroughly.
Below is a diagram illustrating the logical workflow for handling an this compound spill.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use carbon dioxide (CO2), foam, or dry chemical extinguishers.[1] Do not use a direct water jet on burning material.[1]
-
Protective Equipment: Firefighters should wear full protective clothing and a NIOSH-approved self-contained breathing apparatus (SCBA).[1]
Disposal Plan:
-
Dispose of this compound and any contaminated materials in accordance with all applicable local, regional, national, and international regulations.[4]
-
The waste should be treated as hazardous.[10] Do not allow the product to enter drains, soil, or water sources.[1]
-
Empty containers may retain product residue and can be dangerous; they should be disposed of in the same manner as the product.[9][10]
References
- 1. This compound Amyl Butyrate Suppliers, USA Canada, SDS MSDS [mubychem.com]
- 2. aurochemicals.com [aurochemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. prod.adv-bio.com [prod.adv-bio.com]
- 5. directpcw.com [directpcw.com]
- 6. aurochemicals.com [aurochemicals.com]
- 7. This compound - Ataman Kimya [atamanchemicals.com]
- 8. vigon.com [vigon.com]
- 9. nishantaromas.com [nishantaromas.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
